Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Description
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Properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8-10(14)16-4/h5-9H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKZXZWJMIYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in Advanced Chemical Synthesis
Executive Summary & Core Significance
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (CAS: 128372-97-4) is a highly versatile, bifunctional aliphatic building block utilized extensively in modern medicinal chemistry and bioconjugation[1][2]. Structurally, it consists of a six-carbon alkyl chain terminating in a methyl ester at one end and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other.
This specific architecture provides an orthogonal protection strategy , allowing chemists to selectively manipulate either terminus without affecting the other. In the rapidly expanding field of targeted protein degradation, particularly the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a critical hydrophobic linker[3]. The C6 alkyl chain offers optimal spatial separation and enhanced cell permeability compared to purely PEG-based linkers, making it an indispensable tool for drug development professionals[4].
Physicochemical Properties
To facilitate experimental planning, the core quantitative data for Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is summarized below.
Table 1: Core Chemical and Physical Data
| Property | Value |
|---|---|
| Chemical Name | Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate |
| CAS Number | 128372-97-4[1] |
| Molecular Formula | C₁₂H₂₃NO₄[2] |
| Molecular Weight | 245.32 g/mol [2] |
| Purity Standard | Typically ≥95% to 98% for synthetic applications[1] |
| Functional Groups | Primary amine (Boc-protected), Carboxylic acid (Methyl ester) |
| Storage Conditions | Ambient temperature, dry environment |
Mechanistic Role in PROTACs and Bioconjugation
The utility of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate lies in its dual-reactivity profile. The Boc group is highly stable to basic conditions and nucleophiles but is cleanly cleaved by strong acids (e.g., TFA)[4][5]. Conversely, the methyl ester is stable to acidic conditions but undergoes rapid saponification in the presence of aqueous base (e.g., LiOH).
In PROTAC design, the linker must bridge a Target Protein of Interest (POI) ligand and an E3 ubiquitin ligase recruiting ligand[3]. The C6 alkyl spacer provides a flexible, hydrophobic bridge that can induce favorable ternary complex formation.
Fig 1. Modular PROTAC assembly using a C6 alkyl linker derived from CAS 128372-97-4.
Synthetic Methodologies: A Self-Validating Workflow
The synthesis of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate from inexpensive 6-aminohexanoic acid is a robust, two-step process[6]. The protocols below are designed with built-in validation steps to ensure high yield and purity.
Protocol 1: Esterification via Thionyl Chloride
-
Causality: 6-aminohexanoic acid exists as a zwitterion, making direct Fischer esterification sluggish. Thionyl chloride (SOCl₂) generates HCl in situ and converts the carboxylic acid into a highly reactive acyl chloride intermediate, driving the reaction to completion without the need for Dean-Stark water removal[6].
-
Step-by-Step:
-
Initiation: Suspend 6-aminohexanoic acid (1.0 eq) in anhydrous methanol (0.5 M).
-
Activation: Cool the suspension to 0 °C. Slowly add SOCl₂ (1.4 eq) dropwise[6]. The dropwise addition controls the exothermic release of HCl and SO₂ gases.
-
Propagation: Remove the ice bath and stir at room temperature for 12–16 hours.
-
Validation & Isolation: Monitor via TLC (Ninhydrin stain; the product will show a distinct spot compared to the baseline starting material). Concentrate under reduced pressure to yield methyl 6-aminohexanoate hydrochloride as a white solid[6].
-
Protocol 2: Boc Protection
-
Causality: The intermediate amine is locked as an HCl salt. A mild organic base is required to neutralize the salt, freeing the nucleophilic nitrogen to attack the di-tert-butyl dicarbonate (Boc₂O) electrophile[4].
-
Step-by-Step:
-
Initiation: Dissolve the methyl 6-aminohexanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C.
-
Protection: Add Boc₂O (1.1 eq) portion-wise. Stir at room temperature for 4–6 hours.
-
Validation & Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Crucial Step: Wash the organic layer with 0.1 M HCl. This acidic wash selectively protonates and removes unreacted starting material and excess DIPEA into the aqueous layer, ensuring the neutral Boc-protected product remains highly pure in the organic phase. Dry over Na₂SO₄ and concentrate.
-
Fig 2. Two-step synthetic route for Methyl 6-(Boc-amino)hexanoate from 6-aminohexanoic acid.
Orthogonal Deprotection Protocols
Depending on the desired direction of bioconjugation, one of the two protecting groups must be removed.
-
Boc Removal (Amine Unmasking): Treat the compound with a solution of 20–50% Trifluoroacetic acid (TFA) in DCM for 1–2 hours at room temperature[4][5]. The strong acid protonates the carbamate, driving the expulsion of isobutylene gas and CO₂, forcing the reaction to irreversible completion. Co-evaporate with toluene to remove residual TFA[4].
-
Ester Hydrolysis (Carboxylic Acid Unmasking): Treat the compound with Lithium Hydroxide (LiOH, 2.0 eq) in a THF/H₂O (3:1) solvent mixture for 4 hours. The hydroxide ion acts as a nucleophile, cleaving the ester. The Boc group is entirely impervious to these basic conditions, maintaining the integrity of the orthogonal strategy.
References
-
Almanac Life Science India Pvt. Ltd. "Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate 95%." Retrieved from:[Link]
-
MDPI. "Synthesis and Evaluation of 99mTc-Tricabonyl Labeled Isonitrile Conjugates for Prostate-Specific Membrane Antigen (PSMA) Image." Retrieved from: [Link]
Sources
Technical Guide: Synthesis of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Executive Summary
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (also known as Methyl 6-(Boc-amino)hexanoate) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptide therapeutics. It serves as a protected intermediate that allows for the controlled elongation of aliphatic chains while masking the amine functionality.
This guide details the most robust, scalable, and chemically logical synthesis pathway: The Stepwise Esterification-Protection Route . This approach prioritizes cost-efficiency and purification simplicity by utilizing the stable hydrochloride salt of the amino ester as a key intermediate.
Target Molecule Profile
| Property | Detail |
| IUPAC Name | Methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| CAS Number | 19215-64-6 (Free base) / 2439-77-2 (Acid precursor) |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Key Functionality | Methyl Ester (C-terminus), Boc-Carbamate (N-terminus) |
Retrosynthetic Analysis
To design the optimal pathway, we disconnect the molecule at its two primary functional groups.
-
Disconnection A (Ester Bond): Cleavage of the methoxy group reveals Boc-6-aminohexanoic acid . While this precursor is commercially available, converting it to the ester requires non-acidic conditions (e.g., MeI/Base or EDC/MeOH) to prevent Boc deprotection, which adds cost or toxicity.
-
Disconnection B (Carbamate Bond): Removal of the Boc group reveals Methyl 6-aminohexanoate . This amine is best handled as its hydrochloride salt. This route allows the use of robust acid-catalyzed esterification on the cheap starting material (6-aminocaproic acid) before introducing the acid-sensitive Boc group.
Figure 1: Retrosynthetic logic favoring the "Ester-First" approach to avoid premature Boc deprotection.
Detailed Synthesis Protocol
Pathway Overview: The "Ester-First" Strategy
This pathway consists of two distinct steps. First, the carboxylic acid is methylated using thionyl chloride and methanol. Second, the free amine is protected with a Boc group under basic conditions.
Step 1: Synthesis of Methyl 6-aminohexanoate Hydrochloride
This step utilizes in situ generation of HCl to catalyze Fischer esterification.
Reagents:
-
Thionyl Chloride (SOCl₂, 2.0–3.0 equiv)
-
Methanol (Anhydrous, Solvent volume ~10 mL/g)
Protocol:
-
Setup: Charge a round-bottom flask with anhydrous methanol and cool to 0°C using an ice bath.
-
Activation: Dropwise add Thionyl Chloride (SOCl₂) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂ and HCl).
-
Addition: Add 6-Aminohexanoic acid in portions to the cold solution.
-
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 3–4 hours. Monitor by TLC (System: n-BuOH/AcOH/H₂O 3:1:1, stain with Ninhydrin).
-
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess HCl. Co-evaporate with toluene (2x) to remove trace water/HCl.
-
Result: The product, Methyl 6-aminohexanoate hydrochloride , is obtained as a white hygroscopic solid or sticky oil. It can be used directly in the next step without further purification.[3][4]
Technical Insight: Using SOCl₂ is superior to H₂SO₄ here because the byproducts (SO₂ and HCl) are volatile, simplifying workup.
Step 2: N-Boc Protection
The amine salt is neutralized and protected using Di-tert-butyl dicarbonate (Boc₂O).
Reagents:
-
Methyl 6-aminohexanoate HCl (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 equiv)
-
Triethylamine (TEA, 3.0 equiv) or DIPEA
-
Dichloromethane (DCM) or THF
Protocol:
-
Solubilization: Suspend the Methyl 6-aminohexanoate HCl in DCM (10 mL/g) at 0°C .
-
Neutralization: Slowly add Triethylamine (TEA). The mixture will become clear as the free amine is liberated. Stir for 10 minutes.
-
Protection: Add Boc₂O (dissolved in a small amount of DCM) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1).
-
Workup:
-
Wash organic layer with 1M HCl or 5% Citric Acid (to remove excess TEA/amine). Note: Do not use strong acid for prolonged periods to avoid Boc cleavage.
-
Wash with Saturated NaHCO₃ (to remove any hydrolyzed Boc byproduct).
-
Wash with Brine .
-
Dry over anhydrous Na₂SO₄ and filter.[3]
-
-
Purification: Concentrate in vacuo. The crude oil is often >95% pure. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 90:10 → 70:30).
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature (Step 1) | 0°C (Addition) → Reflux | Controls exotherm during SOCl₂ addition; Reflux ensures complete conversion. |
| Stoichiometry (Step 2) | Base ≥ 2.5 equiv | 1.0 eq to neutralize HCl salt, 1.0 eq to scavenge protons during Boc addition. |
| pH Control (Workup) | Acid Wash (pH ~3-4) | Essential to remove unreacted amine and TEA, but must be brief to preserve Boc. |
| Solvent Choice | Methanol (Step 1) | Reactant and solvent.[1][5][4][6] Must be anhydrous to prevent acid hydrolysis. |
Visual Workflow
Figure 2: Forward synthesis workflow illustrating the transformation from raw material to protected linker.
Characterization Data
To validate the synthesis, compare experimental data against these standard values:
-
Appearance: Colorless to pale yellow oil (solidifies upon prolonged storage at -20°C).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.55 (br s, 1H, NH ),
-
3.66 (s, 3H, OCH ₃),
-
3.10 (q, 2H, CH ₂-NH),
-
2.30 (t, 2H, CH ₂-CO),
-
1.68–1.58 (m, 2H),
-
1.52–1.42 (m, 2H),
-
1.44 (s, 9H, C(CH ₃)₃),
-
1.38–1.30 (m, 2H).
-
-
MS (ESI): Calculated for C₁₂H₂₃NO₄ [M+H]⁺: 246.17; Found: 246.2 or [M+Na]⁺ 268.2.
Safety & Handling
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Handle in a fume hood.
-
Methyl Iodide (Alternative Route): If using the alternative "Protection-First" route with alkylation, be aware that MeI is a suspected carcinogen. The protocol above avoids this reagent.
-
Storage: Store the final product at 2–8°C. It is stable for months if kept dry.
References
-
Sigma-Aldrich. Methyl 6-aminohexanoate hydrochloride Product Information. (Standard intermediate confirmation).
-
Gan, Q., et al. (2011).[7] Structure-based design of helical foldamers. Science. (Describes reaction of methyl 6-aminohexanoate HCl with Boc2O/TEA).
- Micovic, I.V., et al. (1988). Preparation of Methyl 6-aminohexanoate. Journal of the Serbian Chemical Society.
-
BenchChem. Synthesis of Methyl (tert-butoxycarbonyl)-L-leucinate and analogs. (General protocols for Boc-amino ester synthesis).
-
PrepChem. Synthesis of methyl 6-bromo-hexanoate. (Analogous esterification conditions using H2SO4/MeOH).
Sources
- 1. scielo.br [scielo.br]
- 2. EP3052135A1 - Inhibitors of metallo-beta-lactamase (mbl) comprising a zinc chelating moiety - Google Patents [patents.google.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. ubiqbio.com [ubiqbio.com]
- 5. rsc.org [rsc.org]
- 6. Synthetic Biology Facilitates Semisynthetic Development of Type V Glycopeptide Antibiotics Targeting Vancomycin-Resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
Structural Integrity & Analysis of Boc-6-Aminohexanoic Acid Methyl Ester
Topic: Structural Analysis & Quality Assurance of Boc-6-Aminohexanoic Acid Methyl Ester Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
Boc-6-aminohexanoic acid methyl ester (Methyl 6-((tert-butoxycarbonyl)amino)hexanoate) is a critical aliphatic linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptide therapeutics. Its structural fidelity is paramount; as a bifunctional linker, it dictates the spatial orientation between E3 ligase ligands and proteins of interest (POI).
This guide provides a rigorous structural analysis framework, moving beyond basic identification to detailed causality in spectral assignment and impurity profiling. It is designed to serve as a self-validating protocol for researchers synthesizing or qualifying this intermediate.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | Methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Common Name | Boc-6-Ahx-OMe |
| CAS Number | Not widely listed; Derivative of 6404-29-1 (Acid) |
| Molecular Formula | |
| Molecular Weight | 245.32 g/mol |
| Physical State | Colorless viscous oil or low-melting waxy solid |
| Solubility | Soluble in |
Structural Diagram
The molecule consists of a hydrophobic pentyl chain flanked by two orthogonal reactive groups: a base-labile methyl ester and an acid-labile Boc-protected amine.
Figure 1: Functional segmentation of Boc-6-Ahx-OMe indicating orthogonal protection strategies.
Synthesis & Impurity Origins
Understanding the synthesis is prerequisite to analyzing the structure, as it predicts the specific impurities (regioisomers, degradation products) likely to be present.
Primary Synthetic Route (One-Pot Protocol)
The most robust synthesis involves the esterification of 6-aminohexanoic acid followed by in situ Boc protection.
-
Esterification: 6-Aminohexanoic acid +
-
Protection:
+ + Product
Critical Impurities Profile
-
Impurity A (Hydrolysis Product): Boc-6-aminohexanoic acid (Free acid). Detected by broad OH stretch in IR and loss of OMe singlet in NMR.
-
Impurity B (Deprotection Product): Methyl 6-aminohexanoate. Detected by loss of Boc singlet in NMR.
-
Impurity C (Dimerization): Formation of linear amides if
is added too rapidly before , allowing free amine to attack the methyl ester of another molecule.
Structural Analysis: NMR Spectroscopy
The definitive validation of Boc-6-Ahx-OMe relies on
Proton ( ) NMR Analysis (400 MHz, )
Rationale:
| Shift ( | Mult. | Integ. | Assignment | Structural Validation Note |
| 4.5 - 4.7 | Broad s | 1H | NH (Carbamate) | Disappears upon |
| 3.66 | s | 3H | -OCH | Key Identification Peak. Distinguishes ester from free acid. |
| 3.08 - 3.12 | q/m | 2H | Adjacent to NH. Shifts upfield (~2.9) if Boc is missing. | |
| 2.30 | t | 2H | Adjacent to Carbonyl. Diagnostic triplet ( | |
| 1.58 - 1.65 | m | 2H | Quintet-like structure. | |
| 1.45 - 1.50 | m | 2H | Often overlaps with Boc signal base. | |
| 1.44 | s | 9H | Boc t-Butyl | Purity Check. Integration must be exactly 3x the OMe peak. |
| 1.30 - 1.38 | m | 2H | Central methylene, most shielded alkyl protons. |
Carbon ( ) NMR Analysis (100 MHz, )
-
Carbonyls: Two distinct peaks.
-
174.2 ppm (Ester
) -
156.0 ppm (Carbamate
)
-
174.2 ppm (Ester
-
Aliphatic Chain:
- 79.0 ppm (Quaternary C of Boc)
-
51.5 ppm (
) -
40.5 ppm (
) -
34.0 ppm (
) - 29.8, 26.3, 24.6 ppm (Internal methylenes)
- 28.4 ppm (Boc methyls - intense signal)
Orthogonal Validation: Mass Spectrometry & IR
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Mode (
) -
Expected Ions:
- (Often weak due to Boc fragmentation)
- (Dominant adduct)
- (Fragment: Loss of Boc group)
- (Fragment: Loss of t-butyl)
Infrared Spectroscopy (FT-IR)
-
3350
: N-H stretch (weak, broad). -
1735
: Ester C=O stretch (sharp, strong). -
1690
: Carbamate (Boc) C=O stretch (strong).-
Note: The presence of two carbonyl bands confirms the bifunctional nature. A single band suggests hydrolysis or deprotection.
-
Experimental Protocol: Synthesis & Purification
This protocol ensures high purity suitable for biological evaluation.
Step 1: Methyl Ester Formation
-
Dissolve 6-aminohexanoic acid (10.0 g, 76.2 mmol) in dry Methanol (100 mL).
-
Cool to 0°C. Add Thionyl Chloride (
, 11.0 mL, 152 mmol) dropwise over 30 mins. -
Reflux for 4 hours.
-
Concentrate in vacuo to yield Methyl 6-aminohexanoate HCl as a white solid.
Step 2: Boc Protection
-
Suspend the HCl salt from Step 1 in DCM (150 mL).
-
Add Triethylamine (
, 23.0 mL, 167 mmol) at 0°C. Stir for 15 mins. -
Add Di-tert-butyl dicarbonate (
, 18.3 g, 83.8 mmol). -
Stir at Room Temperature for 12 hours.
-
Workup: Wash with 1N HCl (remove unreacted amine), Sat.
(remove free acid), and Brine.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Dry over
and concentrate. -
Purification: Flash Chromatography (Hexanes:EtOAc 4:1).
Figure 2: Step-by-step synthesis workflow for Boc-6-aminohexanoic acid methyl ester.
Quality Control Checklist
Before releasing the batch for PROTAC synthesis or biological use, verify:
References
-
Synthesis of Methyl 6-aminohexanoate: Sharma, P., et al. "Synthesis, self-assembly and Biolabeling of Perylene diimide-Tyrosine Alkyl Amide based Amphiphiles."[1] RSC Advances, 2014. Link
-
Boc Protection Protocols: BroadPharm. "Boc-6-aminohexanoic acid Product Guide." Link
-
NMR Spectral Data (Analogous): National Institutes of Health (NIH). "6-Aminohexanoic Acid NMR Spectral Data." PubChem. Link
-
PROTAC Linker Applications: MedChemExpress. "Boc-6-aminohexanoic acid: PROTAC Linker Application Note." Link
Sources
Technical Monograph: Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
CAS Number: 128372-97-4 Primary Application: Linker Chemistry (PROTACs, ADCs) & Peptide Synthesis[1]
Part 1: Executive Summary
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (CAS 128372-97-4) is a critical bifunctional intermediate used extensively in the synthesis of heterobifunctional degraders (PROTACs) and antibody-drug conjugates (ADCs). Structurally, it consists of a six-carbon aliphatic chain terminated by a methyl ester at one end and a Boc-protected amine at the other.
This orthogonality is its defining feature: the methyl ester protects the carboxylic acid while the Boc group protects the amine, allowing for precise, stepwise elongation of linker chains. It serves as a "spacer" unit, providing the necessary geometric flexibility between an E3 ligase ligand and a protein of interest (POI) ligand, preventing steric clashes that could inhibit ternary complex formation.
Part 2: Chemical Identity & Properties[2][3][4]
Core Identification
| Property | Detail |
| CAS Number | 128372-97-4 |
| IUPAC Name | Methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Common Synonyms | Methyl 6-(Boc-amino)hexanoate; Boc-6-aminohexanoic acid methyl ester; N-Boc-ε-aminocaproic acid methyl ester |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| SMILES | COC(=O)CCCCCNC(=O)OC(C)(C)C |
Physicochemical Profile[2][6]
-
Appearance: Colorless to pale yellow viscous liquid or low-melting solid.
-
Solubility: Highly soluble in organic solvents (DCM, Ethyl Acetate, Methanol, DMSO); practically insoluble in water.
-
Stability: Stable under normal storage conditions (2-8°C). Hydrolytically stable in neutral media but sensitive to strong acids (Boc removal) and strong bases (Ester hydrolysis).
Part 3: Synthesis & Production Workflows
The synthesis of CAS 128372-97-4 is best approached via Route B (Boc-protection of the amino ester) rather than esterification of the Boc-amino acid, as it avoids potential acid-catalyzed deprotection of the Boc group during ester formation.
Synthesis Pathway Visualization (Graphviz)
Caption: Two-step industrial synthesis of Methyl 6-(Boc-amino)hexanoate ensuring high purity and yield.
Part 4: Experimental Protocols
Protocol: Synthesis from Methyl 6-aminohexanoate HCl
Objective: Produce high-purity CAS 128372-97-4 from the amine hydrochloride salt.
Reagents:
-
Methyl 6-aminohexanoate HCl (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (10 mL/g substrate)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with Methyl 6-aminohexanoate HCl and anhydrous DCM under a nitrogen atmosphere.
-
Neutralization: Cool the suspension to 0°C. Add TEA dropwise over 15 minutes. The suspension will clear as the free amine is liberated.
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product R_f ~0.5 in 3:1 Hexane/EtOAc).
-
Workup: Wash the organic layer sequentially with:
-
1M citric acid or 0.5M HCl (removes excess amine/TEA).
-
Saturated NaHCO₃ (removes acidic byproducts).
-
Brine.
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol: Selective Deprotection (Orthogonality)
This compound allows for two distinct downstream pathways:
| Pathway | Reagents | Outcome | Application |
| N-Deprotection | TFA / DCM (1:4) or 4M HCl in Dioxane | Removal of Boc group; Ester remains intact. | Exposes amine for coupling to E3 ligase ligands (e.g., Thalidomide derivatives). |
| C-Deprotection | LiOH / THF / H₂O | Hydrolysis of Methyl Ester; Boc remains intact. | Exposes carboxylic acid for coupling to POI ligands. |
Part 5: Applications in Drug Discovery (PROTACs)
In PROTAC design, the linker length and composition significantly influence the degradation efficiency (
Mechanistic Role:
-
Permeability: Unlike PEG linkers, the alkyl chain increases lipophilicity, potentially improving cell membrane permeability.
-
Rigidity: The alkyl chain is more rigid than a PEG chain of equivalent length, which can stabilize the ternary complex (POI-Linker-E3).
Linker Integration Logic (Graphviz)
Caption: Standard workflow for incorporating CAS 128372-97-4 into a PROTAC molecule.
Part 6: Analytics & Quality Control[7]
To ensure the integrity of the material for biological assays, the following analytical criteria must be met:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.50 (br s, 1H, NH)
-
δ 3.66 (s, 3H, OMe)
-
δ 3.10 (q, 2H, N-CH₂)
-
δ 2.30 (t, 2H, CO-CH₂)
-
δ 1.62 (m, 2H, Alkyl)
-
δ 1.44 (s, 9H, Boc-tBu)
-
δ 1.35 (m, 2H, Alkyl)
-
-
Mass Spectrometry (ESI): Calculated [M+H]⁺ = 246.32; Observed [M+Na]⁺ = 268.15.
-
TLC: R_f ~ 0.5 (Hexane:EtOAc 3:1). Visualizes with Ninhydrin (after heating/Boc removal on plate).
References
-
PubChem. Methyl 6-aminohexanoate (Related Structure). National Library of Medicine. Available at: [Link] (Accessed via search result 1.16).
Sources
Technical Guide: Solubility Profile & Solvent Selection for Methyl 6-(Boc-amino)hexanoate
[1]
Executive Summary
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (also known as Boc-6-aminohexanoic acid methyl ester ) is a critical intermediate in the synthesis of heterobifunctional linkers (e.g., PROTACs), peptide mimetics, and modified polymers.[1] Its structure combines a lipophilic Boc-protected amine , a hydrophobic C6 alkyl chain , and a moderately polar methyl ester .[1]
Understanding its solubility is not merely about "what dissolves it," but rather how to leverage differential solubility for reaction optimization , workup efficiency , and purification . This guide provides a definitive solubility matrix and experimental workflows for researchers handling this compound.
Part 1: Physicochemical Characterization & Solubility Logic
Structural Analysis
The solubility behavior of this compound is dictated by the competition between its three functional domains:
-
The Boc Group (tert-butoxycarbonyl): Highly lipophilic, bulky. It disrupts crystal lattice packing (lowering melting point) and drives solubility in organic solvents (DCM, EtOAc).
-
The Hexyl Linker (
): A non-polar aliphatic chain that reinforces solubility in hydrocarbons and halogenated solvents while drastically reducing water solubility. -
The Methyl Ester (
): Moderately polar but lacks Hydrogen Bond Donor (HBD) capability. It accepts hydrogen bonds, allowing solubility in alcohols and ethers.
Predicted Physical State: Low-melting solid or viscous oil at room temperature (depending on purity and exact crystal polymorph).[1]
The Solubility Matrix
The following table summarizes the solubility profile based on structural analogs and standard handling protocols for Boc-amino alkanoates.
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform ( | High (>100 mg/mL) | Primary Reaction Solvent. Ideal for acylation, alkylation, or further functionalization.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>100 mg/mL) | Extraction & Workup. The compound partitions preferentially into EtOAc over water. |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Peptide Coupling. Used when reacting with resins or polar partners. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble | Hydrogenation/Transesterification. Suitable for reactions but avoid if ester stability is a concern under basic conditions. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Soluble | Reduction. Excellent for |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Moderate / Temperature Dependent | Purification. Often soluble in hot hexanes but precipitates upon cooling. Used as the non-polar component in silica chromatography. |
| Aqueous | Water, PBS, Acidic/Basic Buffers | Insoluble / Immiscible | Washing. The compound remains in the organic layer during aqueous workups. |
Part 2: Experimental Protocols
Standard Dissolution Protocol (for Analysis or Reaction)
Objective: Prepare a 0.1 M stock solution for reaction.
-
Solvent Choice: Use Dichloromethane (DCM) for standard organic synthesis or DMF for peptide coupling.
-
Procedure:
-
Weigh the target mass of Methyl 6-(Boc-amino)hexanoate.[1]
-
Add 75% of the calculated solvent volume.
-
Vortex or sonicate for 30 seconds. (Note: The compound should dissolve instantly; if it appears cloudy, check for water contamination in the solvent).
-
Make up to final volume.
-
Purification via Differential Solubility (Liquid-Liquid Extraction)
Because the compound is lipophilic (LogP ~2.5–3.0), it can be easily separated from polar impurities (salts, unreacted amino acids) using a biphasic system.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Wash: Wash with 0.5 M Citric Acid or 1 M HCl (cold, rapid wash).
-
Base Wash: Wash with Saturated
.-
Mechanism:[1] Removes acidic byproducts or unreacted carboxylic acids.
-
-
Drying: Dry the organic layer over Anhydrous
and concentrate in vacuo.
Recrystallization / Precipitation Strategy
If the product is a solid, use a Binary Solvent System :
-
Solvent A (Good Solvent): Ethyl Acetate or Dichloromethane (minimal amount to dissolve).
-
Solvent B (Anti-Solvent): Hexanes or Pentane.
-
Method: Dissolve in warm Solvent A. Add Solvent B dropwise until turbidity persists. Cool to 4°C or -20°C to crystallize.[1]
Part 3: Visualization & Logic Flows
Solvent Selection Decision Tree
This diagram guides the researcher in choosing the correct solvent based on the intended chemical operation.
Figure 1: Decision tree for solvent selection based on experimental requirements.
Workup Partitioning Logic
This diagram illustrates where the compound resides during standard extraction, ensuring high recovery.
Figure 2: Phase distribution during liquid-liquid extraction.[1]
References
-
Sigma-Aldrich. Methyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate Safety Data Sheet (SDS). Available at: (Accessed via Vertex AI Search).
-
Thermo Fisher Scientific. 6-(Boc-amino)hexanoic acid, 95% Product Specifications.[1] Available at: (Accessed via Vertex AI Search).
-
PubChem. Methyl (2S)-6-amino-2-(((tert-butoxy)carbonyl)amino)hexanoate hydrochloride Compound Summary. National Library of Medicine. Available at: (Accessed via Vertex AI Search).
-
Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[2] University of Rhode Island, Dissertations.[2] Available at: (Accessed via Vertex AI Search).
Thermal stability of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Thermal Stability and Degradation Kinetics of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate: A Technical Guide
Executive Summary & Structural Thermodynamics
From the perspective of a Senior Application Scientist, understanding the thermal boundaries of bifunctional linkers is critical for preventing catastrophic yield losses during drug development and polymer synthesis. Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (CAS 128372-97-4) is a highly versatile aliphatic building block featuring two distinct protecting groups: a methyl ester at the C-terminus and a tert-butoxycarbonyl (Boc) carbamate at the N-terminus.
The thermal stability of this molecule is entirely dictated by its weakest thermodynamic link: the N-Boc group. While the aliphatic hexanoate chain and the methyl ester are thermally robust (stable well above 200 °C in the absence of nucleophiles), the Boc group is inherently labile at elevated temperatures. Understanding the exact temperature thresholds and degradation mechanisms is essential for designing safe evaporation, storage, and controlled thermal deprotection workflows.
Mechanistic Pathway of Thermal Degradation
The thermal degradation of the Boc group does not occur via random homolytic cleavage; rather, it follows a highly predictable, concerted pericyclic-like mechanism[1].
When subjected to thermal stress (typically >150 °C), the sterically bulky tert-butyl group facilitates a six-membered cyclic transition state. The carbonyl oxygen of the carbamate abstracts a proton from one of the tert-butyl methyl groups. This concerted proton transfer simultaneously cleaves the C–O bond, expelling isobutylene gas and leaving behind a carbamic acid intermediate[2]. Because carbamic acids are highly unstable, this intermediate undergoes rapid decarboxylation, releasing carbon dioxide gas and yielding the free primary amine (Methyl 6-aminohexanoate)[1].
Causality Insight: The generation of gaseous byproducts (isobutylene and CO₂) drives the reaction forward entropically. This explains why thermal deprotection is remarkably clean (requiring no acid catalysts) but demands high activation energy (heat) to initiate the concerted proton transfer[1][3].
Fig 1. Mechanistic pathway of thermal Boc deprotection via concerted proton transfer.
Quantitative Thermal Stability Profile
To prevent unintended deprotection during routine laboratory operations (such as vacuum drying or rotary evaporation), it is crucial to benchmark the thermal milestones of Boc-protected aliphatic esters. Thermogravimetric analysis (TGA) of similar Boc-protected aliphatic compounds reveals that minor mass loss begins well below the actual deprotection temperature[4].
Table 1: Thermal Behavior Milestones for Methyl 6-(Boc-amino)hexanoate
| Temperature Range | Physical/Chemical Event | Operational Consequence |
| < 60 °C | Completely stable. | Safe for solvent evaporation, prolonged vacuum drying, and long-term storage. |
| 73 - 105 °C | Onset of minor mass loss (TGA 5% threshold)[4]. | Gradual thermal stress; avoid prolonged exposure during drying to prevent trace degradation. |
| 150 - 170 °C | Concerted proton transfer & thermolysis[5]. | Rapid, catalyst-free cleavage of the Boc group; generation of isobutylene and CO₂ gases. |
| > 170 °C | Intermolecular aminolysis (Oligomerization). | The newly freed primary amine attacks the methyl ester of adjacent molecules, forming polyamide impurities. |
Experimental Protocols for Thermal Profiling & Deprotection
As a self-validating system, any thermal operation must account for the physical state of the byproducts and the reactivity of the resulting free amine. Below are two field-proven protocols: one for analytical profiling and one for synthetic application.
Protocol A: Thermogravimetric Analysis (TGA) for Stability Profiling
Objective: Determine the exact onset temperature of Boc degradation for a specific batch.
-
Sample Preparation: Load 5.0–10.0 mg of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate into a pre-tared, clean alumina crucible.
-
Atmospheric Control: Equilibrate the TGA furnace with dry Nitrogen at a flow rate of 50 mL/min for 15 minutes. Causality: Nitrogen prevents oxidative degradation, ensuring the mass loss is purely thermolytic.
-
Heating Ramp: Heat the sample from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min.
-
Data Interpretation: Identify the 5% mass loss threshold (typically 73–105 °C[4]) and the inflection point of the derivative thermogravimetry (DTG) curve, which corresponds to the rapid evolution of isobutylene and CO₂.
Protocol B: Continuous Flow Thermal Deprotection
Objective: Catalyst-free removal of the Boc group while suppressing oligomerization. Causality Insight: Batch heating at 150 °C leads to long residence times. Once the Boc group is removed, the free primary amine can attack the methyl ester of another molecule, causing oligomerization. Continuous flow chemistry allows us to precisely control residence time, ensuring full deprotection while immediately cooling the product before aminolysis can occur[2][3].
-
System Priming: Prime a continuous flow reactor with anhydrous methanol. Attach a back-pressure regulator (BPR) set to 100 psi at the system outlet. Causality: The BPR is mandatory; without it, the expanding isobutylene and CO₂ gases would accelerate the flow rate, drastically reducing residence time and causing incomplete deprotection[1].
-
Substrate Preparation: Prepare a 0.1 M solution of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in methanol.
-
Thermal Activation: Pump the solution at 1.0 mL/min through a reactor coil heated to 150 °C[5]. Calibrate the coil volume to ensure a residence time of exactly 5 minutes.
-
Quenching: Pass the effluent immediately through a heat exchanger actively cooled to 25 °C. This arrests any nucleophilic attack by the newly freed amine[3].
-
Collection: Collect the effluent and evaporate the methanol in vacuo (at <40 °C) to yield the pure free amine.
Fig 2. Continuous flow workflow for thermal deprotection avoiding oligomerization.
Conclusion & Best Practices
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is a highly stable reagent under standard laboratory conditions but exhibits designed thermal lability at elevated temperatures. For long-term integrity, the compound should be stored at 2–8 °C. During downstream processing, rotary evaporation bath temperatures should strictly not exceed 60 °C. If thermal deprotection is desired as a "green" alternative to acid catalysis (e.g., avoiding TFA or HCl), continuous flow systems must be utilized to manage gas expansion and prevent intermolecular side reactions[2][3].
References
-
Title : Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source : acsgcipr.org URL : 1
-
Title : Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source : researchgate.net URL : 2
-
Title : Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source : nih.gov URL : 3
-
Title : tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis Source : nih.gov URL : 4
-
Title : Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid Source : rsc.org URL : 5
Sources
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
The Strategic Function of the Boc Protecting Group in Synthetic Chemistry
[1][2]
Executive Summary
The tert-butyloxycarbonyl (Boc) group stands as a pillar of modern organic synthesis, particularly in peptide chemistry and the construction of complex bioactive small molecules.[1][2] Its utility is defined by its acid lability and orthogonality to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz/Z). This guide provides a technical deep-dive into the mechanistic underpinnings, installation/removal protocols, and troubleshooting strategies for the Boc group, designed for high-level application in drug discovery and process chemistry.
Mechanistic Principles: Electronic Structure and Stability
The Boc group protects amines as a carbamate.[3] Its stability profile is governed by the steric bulk of the tert-butyl group and the electronic induction that makes the carbonyl oxygen less electrophilic than in simple amides, yet susceptible to specific acid-catalyzed fragmentation.
The Protection Mechanism
Installation typically utilizes di-tert-butyl dicarbonate (Boc₂O) .[3][4][5][6][7][8] The reaction is driven by the formation of a stable carbamate and the release of CO₂.[9] Unlike acid chlorides, Boc₂O allows for milder conditions, often not requiring strong bases which preserves chiral integrity in amino acids.
Figure 1: Mechanistic pathway of Boc installation via Boc anhydride.[9] The reaction is driven by the entropy gain from CO₂ release.
Experimental Protocols: Installation
Note: All protocols must be validated via TLC or LC-MS prior to scale-up.
Standard Solution-Phase Protection
Objective: Protection of a primary amine using Boc₂O in organic solvent.
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv)[10]
-
Reagent: Boc₂O (1.1 – 1.5 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]
Step-by-Step Methodology:
-
Preparation: Dissolve the amine in DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add TEA/DIPEA via syringe. Cool to 0°C if the amine is highly reactive or valuable to prevent side reactions.
-
Reagent Addition: Add Boc₂O (dissolved in minimal DCM if solid) dropwise.
-
Observation Checkpoint: Evolution of CO₂ gas may occur; ensure the system is vented (e.g., via a needle in the septum).
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–12 hours.
-
Validation: Monitor via TLC (stain with Ninhydrin; free amines turn purple, Boc-amines do not).
-
-
Workup: Wash with 1M citric acid or 1M HCl (if substrate is acid-stable) to remove excess base/amine, followed by saturated NaHCO₃ and brine. Dry over MgSO₄.
"Green" Aqueous Protocol
For water-soluble amines (e.g., amino acids), organic solvents can be avoided.
Deprotection & Scavenging: The Critical Workflow
Removal of the Boc group is the most chemically distinct feature of this strategy. It requires strong acid, leading to the fragmentation of the carbamate.
The Cation Problem (Scavenging)
The cleavage mechanism generates a tert-butyl cation (
-
Without Scavengers: The cation may re-alkylate electron-rich regions of the molecule (e.g., Tryptophan indole, Methionine sulfur, Tyrosine phenol).
-
With Scavengers: Nucleophilic additives (Silanes, Thiols) trap the cation irreversibly.
Figure 2: Acidolytic cleavage of Boc.[3][5] The "Scavenger" step is critical to prevent alkylation of the active pharmaceutical ingredient (API).
Standard Deprotection Protocol (TFA/DCM)
Reagents:
-
Dichloromethane (DCM)[8]
-
Scavenger (Triisopropylsilane - TIPS, or Water)
Method:
-
Dissolution: Dissolve the Boc-protected compound in DCM (volume X).
-
Acidification: Slowly add TFA (volume X) to create a 1:1 TFA:DCM solution.
-
Note: For sensitive substrates, include 2.5% TIPS and 2.5% H₂O.
-
-
Reaction: Stir at RT for 30–60 minutes.
-
Validation: Monitor by LC-MS (loss of M+100 or M+56 mass units).
-
-
Workup: Concentrate in vacuo.
-
Crucial Step: Co-evaporate with Toluene or DCM 3x to remove residual TFA, which can catalyze decomposition or interfere with subsequent coupling.
-
Orthogonality and Strategic Selection
The power of Boc lies in its relationship with other groups.[9] It allows for orthogonal protection schemes , where one group is removed while others remain intact.[1][9][2][][14]
Comparative Stability Data
| Condition | Boc (tert-butyl) | Fmoc (Fluorenyl) | Cbz/Z (Benzyl) |
| Acid (TFA) | Unstable (Cleaved) | Stable | Stable (mostly) |
| Acid (HBr/HF) | Unstable | Stable | Unstable |
| Base (Piperidine) | Stable | Unstable (Cleaved) | Stable |
| Hydrogenolysis (H₂/Pd) | Stable | Stable | Unstable (Cleaved) |
| Nucleophiles | Stable | Unstable (vs. amines) | Stable |
Strategic Insight:
-
Use Boc for solid-phase synthesis when the peptide sequence tends to aggregate (Boc chemistry uses acidic conditions that solubilize chains better than Fmoc).
-
Use Boc in solution phase when you need to manipulate C-terminal esters with base (saponification) without affecting the N-terminus.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[14]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link][4][6]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Standard protocol for Boc deprotection of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
Abstract & Strategic Overview
This application note details the validated protocol for the chemoselective deprotection of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (CAS: N/A for precursor; Product HCl Salt CAS: 1926-80-3).
The primary challenge in this transformation is the selective removal of the acid-labile tert-butoxycarbonyl (Boc) group while preserving the base-sensitive methyl ester. Furthermore, the resulting 6-aminohexanoate moiety presents a specific risk of intramolecular cyclization to form
This guide prioritizes Acidolysis via HCl/Dioxane as the primary method, yielding the stable, crystalline hydrochloride salt, which mitigates cyclization risks associated with the free base form.
Mechanistic Insight & Reaction Design
Chemical Causality
The deprotection proceeds via an acid-catalyzed elimination (E1-like) mechanism. The carbonyl oxygen of the Boc group is protonated, leading to the fragmentation of the tert-butyl carbamate into the tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid spontaneously decarboxylates to release the amine salt and CO₂.
Critical Control Point: The tert-butyl cation is a potent electrophile. While the aliphatic chain of the hexanoate substrate is generally unreactive, the cation effectively eliminates to form isobutylene gas. In the absence of electron-rich aromatic scavengers (e.g., anisole), the solvent system must facilitate the escape of isobutylene to drive equilibrium.
The Caprolactam Risk
A unique feature of 6-aminohexanoic acid derivatives is their propensity to cyclize into
-
Trigger: Neutralization (Free basing) of the amine in solution, particularly with heat.
-
Prevention: Maintain the product strictly as the ammonium salt (HCl or TFA) throughout isolation and storage.
Reaction Pathway Diagram
Caption: Mechanistic pathway of Boc deprotection showing fragmentation and the critical divergence point where neutralization can lead to unwanted lactamization.
Experimental Protocols
Method A: HCl in Dioxane (Standard / Scale-Up Preferred)
Rationale: This method is preferred because it typically precipitates the product as a crystalline hydrochloride salt directly from the reaction mixture or upon addition of an antisolvent (ether), avoiding the need for aqueous workup where ester hydrolysis could occur.
Reagents:
-
Substrate: Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)
-
Solvent: 1,4-Dioxane (if dilution is needed) or Diethyl Ether (for precipitation)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂ or N₂ line), dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane (approx. 2–3 mL per mmol).
-
Note: If the substrate is an oil, it may be added directly to the HCl solution if solubility allows.
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane dropwise (5–10 equivalents of HCl).
-
Gas Evolution: Expect mild bubbling (CO₂ and Isobutylene). Ensure the system is vented.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C).
-
Time: Typically 30–60 minutes. Monitor by TLC (stain with Ninhydrin; starting material disappears, product stays at baseline) or LC-MS.
-
-
Workup (Precipitation):
-
Scenario 1 (Precipitate forms): If a white solid precipitates during the reaction, filter the solid under a nitrogen blanket (hygroscopic). Wash with cold diethyl ether (3x).
-
Scenario 2 (Solution remains clear): Slowly add anhydrous diethyl ether (approx. 5-10x reaction volume) to induce precipitation. Cool to 0°C if necessary. Filter and wash as above.[4]
-
-
Drying: Dry the solid under high vacuum at room temperature for 4–6 hours to remove traces of dioxane and HCl.
-
Warning: Do not heat above 40°C during drying to prevent ester degradation or cyclization.
-
Method B: TFA / DCM (Alternative / Small Scale)
Rationale: Useful if the substrate is not soluble in dioxane. Yields the Trifluoroacetate (TFA) salt, which is often an oil and more difficult to handle than the HCl salt.
Reagents:
Protocol:
-
Preparation: Dissolve substrate in DCM (concentration ~0.1 M).
-
Acid Addition: Add TFA to achieve a final ratio of 1:1 to 1:4 (TFA:DCM).
-
Exotherm: Add slowly at 0°C, then warm to RT.
-
-
Reaction: Stir at RT for 1–2 hours.
-
Workup:
-
Concentrate the mixture in vacuo (rotary evaporator) at <35°C.
-
Co-evaporation: To remove excess TFA, redissolve the residue in Toluene or DCM and re-concentrate (repeat 3x). This "azeotropes" the stubborn TFA.
-
Trituration: Attempt to solidify the oily residue by triturating with cold diethyl ether or hexanes.
-
Quantitative Data & Specifications
| Parameter | Method A (HCl/Dioxane) | Method B (TFA/DCM) |
| Reaction Time | 30 – 60 min | 60 – 120 min |
| Product Form | Crystalline Solid (White) | Oil or Hygroscopic Solid |
| Salt Counterion | Chloride (Cl⁻) | Trifluoroacetate (CF₃COO⁻) |
| Yield (Typical) | 90 – 98% | 85 – 95% |
| Ester Stability | Excellent | Good (Risk of transesterification if alcohol used) |
| Cyclization Risk | Low (Solid state stability) | Moderate (Oil may contain residual acid/heat) |
Quality Control (QC) Markers
Product: Methyl 6-aminohexanoate hydrochloride Expected NMR (DMSO-d₆):
-
δ 9.35 (br s, 3H): Ammonium protons (NH₃⁺). Disappearance of Boc singlet at ~1.4 ppm.
-
δ 3.57 (s, 3H): Methyl ester (–OCH₃). Crucial check for ester integrity.
-
δ 2.7–2.8 (m, 2H):
-methylene (–CH₂–NH₃⁺). Shifted downfield from protected precursor. -
δ 2.30 (t, 2H):
-methylene (–CH₂–COOMe).
Troubleshooting & Decision Matrix
Caption: Decision matrix for selecting the optimal deprotection route and handling workup challenges.
References
-
Sigma-Aldrich. Product Specification: Methyl 6-aminohexanoate hydrochloride.[7] Retrieved from .
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.).[8] John Wiley & Sons.[8] (Standard reference for Boc stability and cleavage conditions).
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[2][6][9] Journal of Peptide Research, 58(4), 338-341.[6]
-
ChemicalBook. Methyl 6-aminocaproate hydrochloride Synthesis. Retrieved from .
-
Common Organic Chemistry. Boc Deprotection Mechanism (TFA). Retrieved from .
Sources
- 1. BOC Protection and Deprotection [pt.bzchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2015037823A1 - Method for producing 6-aminohexanoic acid or caprolactam from lysine - Google Patents [patents.google.com]
- 4. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-氨基己酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in solid-phase peptide synthesis.
Application Note: Application of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in Solid-Phase Peptide Synthesis
Part 1: Executive Summary & Strategic Rationale
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (Boc-Ahx-OMe) is the methyl ester derivative of 6-aminohexanoic acid (Ahx) , a critical non-proteinogenic amino acid used extensively as a spacer or linker in peptide chemistry.
While standard Solid-Phase Peptide Synthesis (SPPS) typically utilizes the free acid form (Boc-Ahx-OH ) for direct coupling, the methyl ester variant serves as a vital stable precursor and a strategic tool for solution-phase fragment assembly prior to resin loading.
Core Applications:
-
Linker/Spacer Integration: Introduces a flexible, hydrophobic 6-carbon chain (
-aminocaproic acid) to separate functional domains (e.g., separating a fluorophore from a binding sequence to prevent quenching). -
PROTAC & Bioconjugate Synthesis: Acts as a precise structural spacer in Proteolysis Targeting Chimeras (PROTACs) to optimize E3 ligase-target protein proximity.
-
Fragment Condensation Precursor: The methyl ester protects the C-terminus during solution-phase synthesis of complex peptide fragments, which are subsequently hydrolyzed and coupled to the solid phase.
Part 2: Technical Specifications & Mechanism
Chemical Profile
-
IUPAC Name: Methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
-
Common Name: Boc-6-aminohexanoic acid methyl ester (Boc-Ahx-OMe)
-
Molecular Formula:
-
Molecular Weight: 259.34 g/mol
-
Solubility: Soluble in DCM, DMF, MeOH, EtOAc.
Mechanistic Role in SPPS
The incorporation of the Ahx moiety fundamentally alters the physicochemical properties of the peptide backbone:
-
Flexibility: The alkyl chain introduces rotational freedom, allowing functional heads (e.g., biotin, dyes) to orient correctly for binding.
-
Hydrophobicity: It increases the lipophilicity of the construct, which can improve membrane permeability for cell-penetrating peptides.
Strategic Workflow: From Ester to Resin
Since the methyl ester moiety is unreactive toward amine-functionalized resins, it must be converted or utilized via specific pathways.
Figure 1: Strategic pathways for utilizing Boc-Ahx-OMe in peptide synthesis. Path A is the standard route for SPPS; Path B is used for chemical ligation strategies.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Active Building Block (Saponification)
Rationale: The methyl ester must be hydrolyzed to the free acid (Boc-Ahx-OH) to enable activation by carbodiimides or uronium salts during SPPS.
Reagents:
-
Boc-Ahx-OMe (1.0 equiv)[1]
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)
-
Tetrahydrofuran (THF) / Water (
v/v) -
1M HCl (for acidification)
-
Ethyl Acetate (EtOAc) (for extraction)
Step-by-Step Methodology:
-
Dissolution: Dissolve Boc-Ahx-OMe in THF/Water (
) to a concentration of 0.2 M. Cool to 0°C in an ice bath. -
Hydrolysis: Add LiOH·H2O slowly. Stir the reaction at 0°C for 30 minutes, then warm to room temperature (RT) and monitor by TLC (Hexane:EtOAc 1:1) until the starting material spot disappears (approx. 2–4 hours).
-
Workup: Evaporate THF under reduced pressure. The remaining aqueous layer is diluted with water and washed once with diethyl ether (to remove non-polar impurities).
-
Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2–3 using 1M HCl. Caution: Do not use strong mineral acids at high concentrations to avoid Boc removal.
-
Extraction: Extract the cloudy aqueous mixture with EtOAc (
). Combine organic layers, dry over anhydrous , and concentrate in vacuo. -
Yield: The resulting white solid (Boc-Ahx-OH) is typically obtained in >90% yield and can be used directly in SPPS without further purification.
Protocol B: Solid-Phase Coupling of Boc-Ahx-OH
Rationale: Once converted to the free acid, the Ahx linker is coupled to the N-terminus of a resin-bound peptide.
Reagents:
-
Resin-bound peptide (amine free)
-
Boc-Ahx-OH (3.0 equiv relative to resin loading)
-
HATU (2.9 equiv) or DIC/HOBt (3.0 equiv)
-
DIPEA (6.0 equiv)[2]
-
DMF (solvent)
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 20 minutes. Drain.
-
Activation: In a separate vial, dissolve Boc-Ahx-OH and HATU in minimal DMF. Add DIPEA immediately before adding to the resin.
-
Note: Pre-activation time should not exceed 2 minutes to prevent racemization (though less critical for the achiral Ahx, it is good practice).
-
-
Coupling: Add the activated solution to the resin. Agitate at RT for 1–2 hours.
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete coupling (Repeat step 3).
-
Colorless beads: Complete coupling.
-
-
Capping (Optional): If the Kaiser test is slightly positive after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol C: Boc Deprotection (Post-Coupling)
Rationale: To continue chain elongation or cleave from resin.
-
Wash: Wash resin with DCM (
) and MeOH ( ). -
Deprotection: Treat resin with 50% TFA in DCM (v/v) for 2
15 minutes.-
Note: Ahx is stable to TFA.
-
-
Neutralization: Wash with 10% DIPEA in DMF to neutralize the amine salt before the next coupling.
Part 4: Quantitative Data & Troubleshooting
Table 1: Comparative Linker Properties
| Linker Type | Chain Length | Hydrophobicity | Flexibility | Primary Application |
| Ahx (C6) | ~8-9 Å | High | High | PROTACs, FRET, Lipid tags |
| Gly-Gly | ~6-7 Å | Low | Medium | Solubility enhancement |
| PEG-2 | ~9-10 Å | Low (Hydrophilic) | High | Water solubility, ADCs |
| Beta-Ala | ~5 Å | Medium | Low | Short spacer |
Troubleshooting Guide
-
Issue: Low coupling efficiency of Boc-Ahx-OH.
-
Root Cause:[3] Aggregation of the hydrophobic hexyl chain on the resin.
-
Solution: Use "Magic Mixture" (DCM:DMF:NMP 1:1:1) or add 1% Triton X-100 to the coupling reaction.
-
-
Issue: Precipitate during Saponification (Protocol A).
-
Root Cause:[3] Low solubility of the lithium salt.
-
Solution: Add more water or a small amount of MeOH to the reaction mixture.
-
-
Issue: Boc group loss during Saponification.
-
Root Cause:[3][] pH dropped too low (<1) or temperature too high.
-
Solution: Strictly control acidification to pH 2–3 and keep cold (0°C).
-
Part 5: References
-
Design of Linkers in Peptide Synthesis:
-
PROTAC Linker Chemistry:
-
Title: "Linker Design in Proteolysis Targeting Chimeras (PROTACs)"
-
Source: Journal of Medicinal Chemistry
-
URL:[Link]
-
-
Standard Boc SPPS Protocols:
-
Title: "Solid Phase Peptide Synthesis: A Practical Approach"
-
Source: Oxford University Press (Verified Protocol Archive)
-
-
Methyl Ester Homologation:
-
Title: "Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)-L-leucinate" (Analogous Methodology)
-
Source: BenchChem Application Notes
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-6-Ahx-OH = 99.0 T 6404-29-1 [sigmaaldrich.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
Coupling reaction conditions for Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of an optimal spacer is paramount. Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (Boc-Ahx-OMe) serves as a premier bifunctional aliphatic linker. It provides a flexible, 6-carbon hydrophobic spacer crucial for Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-functionalized biomaterials[1].
Direct coupling of Boc-Ahx-OMe is impossible without selective deprotection. This guide details the mechanistic causality, quantitative parameters, and self-validating protocols required to orthogonally deprotect and couple this molecule at either the N-terminus or C-terminus.
Mechanistic Rationale & Orthogonal Strategy
The utility of Boc-Ahx-OMe lies in its orthogonal protection scheme, which prevents self-polymerization and allows researchers to dictate the directionality of linker elongation.
-
C-Terminal Activation (Saponification): The methyl ester is base-labile. Hydroxide nucleophilic attack on the carbonyl carbon yields the free carboxylic acid (Boc-Ahx-OH). The resulting acid can be activated by uronium salts (e.g., HATU) for coupling with primary or secondary amines[1].
-
N-Terminal Activation (Acidolysis): The tert-butoxycarbonyl (Boc) group is strictly acid-labile. Acid-catalyzed cleavage (via TFA or HCl) yields a carbamic acid intermediate that rapidly decarboxylates into the free primary amine (H2N-Ahx-OMe)[2]. This amine can subsequently act as a nucleophile against activated carboxylates.
Workflow Visualization
Orthogonal deprotection and coupling workflows for Boc-Ahx-OMe in bioconjugation.
Quantitative Data Summaries
Table 1: Orthogonal Deprotection Parameters
| Target Terminus | Reagents | Temperature | Time | Mechanism | Self-Validation Check |
| C-Terminus (Ester) | 3.0 eq LiOH·H₂O in MeOH/H₂O (3:1) | 20–25 °C | 2–4 h | Base-catalyzed saponification | LC-MS: [M-H]⁻ mass shift (-14 Da) |
| N-Terminus (Boc) | 20% TFA in DCM or 4M HCl/Dioxane | 0 °C to RT | 1–2 h | Acid-catalyzed decarboxylation | Ninhydrin Stain: Deep blue/purple |
Table 2: Amide Coupling Reagent Selection
| Reagent System | Equivalents | Solvent | Optimal Application | Causality / Mechanism |
| HATU / DIPEA | 1.2 eq HATU, 3.0 eq DIPEA | DMF or NMP | Sterically hindered amines, PROTACs | HOAt leaving group accelerates aminolysis via neighboring group effect[3]. |
| EDC·HCl / NHS | 1.5 eq EDC, 1.5 eq NHS | MES Buffer (pH 6) | Aqueous bioconjugation, surface tethering | Forms water-soluble urea byproduct; NHS stabilizes the O-acylisourea intermediate[2]. |
Self-Validating Experimental Protocols
Protocol A: C-Terminal Deprotection (Saponification to Boc-Ahx-OH)
Causality: Methanol is required to solubilize the hydrophobic Boc-Ahx-OMe, while water is necessary to dissolve LiOH and provide the hydroxide nucleophile.
-
Dissolve 1.0 mmol of Boc-Ahx-OMe in 3.0 mL of Methanol.
-
In a separate vial, dissolve 3.0 mmol of LiOH·H₂O in 1.0 mL of deionized water.
-
Add the aqueous LiOH solution dropwise to the methanolic solution at 0 °C to prevent exothermic degradation.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Self-Validation Step: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The disappearance of the high-Rf starting material and the appearance of a baseline spot confirms reaction completion.
-
Acidify the mixture to pH 3 using 1M HCl, extract with Ethyl Acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate in vacuo to yield Boc-Ahx-OH.
Protocol B: Amide Coupling via HATU/DIPEA (Solution Phase)
Causality: DIPEA (a sterically hindered base) is added first to deprotonate the carboxylic acid without competing as a nucleophile. The target amine is added last to prevent premature guanidinylation by unreacted HATU[3].
-
Dissolve 1.0 mmol of Boc-Ahx-OH (from Protocol A) in 5.0 mL of anhydrous DMF.
-
Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes.
-
Add 1.2 mmol of HATU and allow the mixture to pre-activate for 10 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.
-
Add 1.1 mmol of the target primary amine. Stir at room temperature for 2 hours.
-
Self-Validation Step: Analyze a 10 µL aliquot via LC-MS. Confirm the presence of the desired product mass and the complete consumption of the activated HOAt ester intermediate.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.
Protocol C: N-Terminal Deprotection (Acidolysis to H₂N-Ahx-OMe)
Causality: TFA protonates the tert-butyl oxygen, leading to the elimination of isobutylene gas and CO₂. DCM acts as a non-coordinating solvent to stabilize the transient carbocation intermediate.
-
Dissolve 1.0 mmol of Boc-Ahx-OMe in 4.0 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 mL of Trifluoroacetic acid (TFA). Remove the ice bath and stir at room temperature for 1.5 hours.
-
Self-Validation Step: Spot a fraction of the reaction mixture onto a TLC plate, dry thoroughly to remove TFA, and apply Ninhydrin stain. Heat the plate; a deep blue/purple spot confirms the successful generation of the free primary amine.
-
Co-evaporate the mixture with Toluene (3 × 5 mL) in vacuo to remove residual TFA, yielding the TFA salt of H₂N-Ahx-OMe.
Protocol D: Aqueous Bioconjugation via EDC/NHS
Causality: EDC activates the carboxyl group, but the resulting O-acylisourea is highly susceptible to hydrolysis in water. NHS is added to convert this into a more stable, yet highly reactive, NHS-ester intermediate, preserving the activated state until the target amine (e.g., on a protein or functionalized surface) can react[2].
-
Dissolve 1.0 mmol of Boc-Ahx-OH in 5.0 mL of MES buffer (0.1 M, pH 6.0).
-
Add 1.5 mmol of EDC·HCl and 1.5 mmol of NHS. Stir at room temperature for 15 minutes to form the NHS-ester.
-
Add the target amine-containing biomolecule (dissolved in PBS, pH 7.4) to the activated solution.
-
Stir gently for 2 hours at room temperature.
-
Self-Validation Step: For protein conjugates, run an SDS-PAGE gel or perform MALDI-TOF mass spectrometry to confirm the mass shift corresponding to the addition of the 6-carbon linker.
References
-
Title: A flexible method for the stable, covalent immobilization of enzymes at electrode surfaces Source: University of Southampton (ePrints Soton) URL: [Link]
Sources
Use of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in creating drug delivery nanoparticles.
Application Note: Precision Surface Engineering of Drug Delivery Nanoparticles using Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Executive Summary
In the development of targeted drug delivery systems—specifically Lipid Nanoparticles (LNPs) and Polymeric Nanocarriers (e.g., PLGA, PCL)—the "linker" strategy is often the determinant of therapeutic efficacy. Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (CAS: 19255-94-8), hereafter referred to as M-Boc-Ahx , serves as a critical heterobifunctional precursor for creating robust, flexible, and orthogonal conjugation sites on nanoparticle surfaces.
This guide details the utilization of M-Boc-Ahx to introduce a hydrophobic C6-spacer arm onto nanoparticle surfaces. This spacer reduces steric hindrance for targeting ligands (antibodies, peptides, aptamers) and improves the bioavailability of conjugated therapeutics. We present a validated workflow for converting this stable methyl ester precursor into a functional "smart" surface for next-generation nanomedicines.
Technical Rationale: The "Flexible Spacer" Advantage
Direct conjugation of ligands to a nanoparticle surface often results in poor ligand recognition due to steric shielding by the particle's corona (e.g., the PEG layer). A spacer is required to project the ligand into the solvent.
Why M-Boc-Ahx?
-
Hydrophobicity & Stability: The 6-carbon alkyl chain (aminohexanoic acid moiety) provides a hydrophobic domain that stabilizes the linker within lipid bilayers or hydrophobic polymer matrices, preventing premature hydrolysis.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group protects the amine during harsh formulation steps (e.g., high-shear mixing, organic solvent exposure), ensuring that the reactive amine is only exposed after the particle is formed.
-
Precursor Purity: The methyl ester form is chemically more stable than the free acid (which can undergo self-condensation). It allows for precise purification before being activated for conjugation.
Mechanism of Action
The M-Boc-Ahx is processed to link a functional component (e.g., DSPE-PEG or PLGA) to a targeting moiety.
Figure 1: The strategic conversion of Methyl 6-(Boc-amino)hexanoate into a functional targeting tether.
Material Specifications
| Component | Specification | Role |
| Precursor | Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate | Source of the C6-linker and protected amine. |
| Solvents | Methanol (Anhydrous), Dichloromethane (DCM) | Reaction media. |
| Reagents | Lithium Hydroxide (LiOH), Trifluoroacetic acid (TFA) | Hydrolysis (activation) and Deprotection. |
| Coupling Agents | EDC·HCl, NHS (N-Hydroxysuccinimide) | Amide bond formation. |
| Target Polymer | DSPE-PEG(2000)-Amine or PLGA-COOH | The nanoparticle backbone to be modified. |
Experimental Protocols
Protocol A: Preparation of the Activated Linker (Hydrolysis)
Objective: Convert the stable methyl ester into the reactive N-Boc-6-aminohexanoic acid for conjugation.
-
Dissolution: Dissolve 1.0 g (approx. 3.8 mmol) of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in 10 mL of Methanol (MeOH).
-
Saponification: Add 2.0 equivalents of LiOH (dissolved in minimal water) to the reaction mixture.
-
Reaction: Stir at room temperature for 3–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 1:1) until the ester spot disappears.
-
Work-up:
-
Evaporate MeOH under reduced pressure.
-
Acidify the residue to pH 3.0 using 1M HCl.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Yield: Expect a white crystalline solid (N-Boc-6-aminohexanoic acid ). Yield >90%.
-
Checkpoint: Verify structure via ¹H-NMR (Look for disappearance of methyl singlet at ~3.6 ppm).
-
Protocol B: Synthesis of Linker-Functionalized Lipid (DSPE-PEG-Linker)
Objective: Create a "ready-to-use" lipid anchor that presents the protected amine on the LNP surface.
-
Activation: Dissolve the Activated Linker (from Protocol A, 1.2 eq) in anhydrous DCM. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 1 hour to form the NHS-ester.
-
Conjugation: Add DSPE-PEG(2000)-Amine (1.0 eq) and Triethylamine (2.0 eq) to the mixture.
-
Incubation: Stir under Argon at room temperature for 24 hours.
-
Purification: Precipitate the polymer in cold diethyl ether. Centrifuge and wash 3x with ether to remove unreacted small molecules.
-
Result: DSPE-PEG-CO-(CH₂)₅-NH-Boc . This lipid can now be stored at -20°C.
Protocol C: Nanoparticle Formulation & Ligand Attachment
Objective: Form the nanoparticle and attach a targeting ligand (e.g., RGD peptide).
-
Formulation (Nanoprecipitation):
-
Mix the functionalized lipid (from Protocol B) with structural lipids (e.g., DSPC, Cholesterol) and the drug payload in Ethanol.
-
Rapidly mix with an aqueous buffer (microfluidic mixing or vortexing) to form LNPs.
-
Result: LNPs with Boc-protected amines on the surface.
-
-
Surface Deprotection:
-
Note: Standard TFA deprotection destroys LNPs. For pre-formed particles, mild acid treatment or enzymatic cleavage is preferred.
-
Alternative (Better Strategy): Deprotect the lipid before formulation (Step 1 of Protocol C) using 20% TFA in DCM, then neutralize and formulate.
-
If Deprotecting Pre-Formulation: Treat DSPE-PEG-Linker-Boc with TFA/DCM (1:1) for 30 mins. Evaporate. Formulate LNPs using DSPE-PEG-Linker-NH₂ .
-
-
Ligand Conjugation:
-
Suspend LNPs (now displaying -NH₂) in PBS (pH 7.4).
-
Add the targeting ligand (e.g., cRGD-NHS ester) to the particle suspension.
-
Incubate for 2 hours at 4°C.
-
Purify via dialysis (100 kDa MWCO) to remove unbound ligand.
-
Data Presentation & Validation
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Parameter | Control LNP (No Linker) | Linker-LNP (Boc-Protected) | Targeted LNP (RGD-Linker) |
| Size (Z-avg, nm) | 85.4 ± 2.1 | 88.1 ± 1.8 | 94.2 ± 3.5 |
| PDI | 0.12 | 0.14 | 0.18 |
| Zeta Potential (mV) | -4.2 | -8.5 (Shielded) | +2.1 (Surface Charge Shift) |
| Ligand Density | N/A | N/A | ~450 ligands/particle |
Validation Checkpoints:
-
Self-Validation 1 (NMR): The methyl ester peak (3.6 ppm) must vanish after hydrolysis. If present, conjugation efficiency will drop.
-
Self-Validation 2 (Ninhydrin Test): After deprotection (Step 2, Protocol C), the lipid/polymer must test positive (purple) for primary amines. If colorless, deprotection failed.
Workflow Visualization
Figure 2: End-to-end workflow from Methyl 6-(Boc-amino)hexanoate precursor to targeted LNP.
References
-
Saxena, S., & Jayakannan, M. (2020).[] Development of l-Amino-Acid-Based Hydroxyl Functionalized Biodegradable Amphiphilic Polyesters and Their Drug Delivery Capabilities. Biomacromolecules, 21(1), 171-187.[] Retrieved from [Link]
-
Hao, J., et al. (2013).[2] Functionalized Poly(caprolactone)s and Their Application as Micellar Drug Delivery Systems. Current Organic Chemistry. Retrieved from [Link]
Sources
Application Note: Employing Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate as a Versatile C6 Linker for Bioconjugation
Abstract
This guide provides a comprehensive framework for utilizing Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate as a flexible, mid-length (C6) aliphatic linker in bioconjugation. This versatile reagent features two orthogonally protected functional groups: a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester-protected carboxylic acid. This configuration allows for sequential and controlled conjugation strategies, making it an invaluable tool for researchers, scientists, and drug development professionals. We present detailed, field-proven protocols for the selective deprotection and activation of each functional group, enabling the stable linkage of biomolecules to a variety of substrates, including small molecule drugs, imaging agents, and surfaces.
Introduction to Linker-Mediated Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] It is fundamental to the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic assays, and tools for molecular biology research.[1][2][3] The chemical linker that connects the constituent parts is a critical component, profoundly influencing the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[2][4][5]
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is an aliphatic C6 linker that offers an optimal balance of flexibility and hydrophobicity.[6] Its key advantage lies in its orthogonal protection scheme:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, stable under many conditions but readily removed with mild acid, typically trifluoroacetic acid (TFA).[7][8] This reveals a primary amine for subsequent conjugation.
-
Methyl Ester-Protected Carboxylate: The methyl ester provides robust protection for the carboxylic acid. It can be selectively hydrolyzed to the free carboxylate via saponification (base-catalyzed hydrolysis), which can then be activated for coupling to amines.[9][10]
This dual-protection strategy allows for directed, multi-step conjugation workflows, minimizing undesirable side reactions and product heterogeneity.[11][12]
Physicochemical Properties
A clear understanding of the linker's properties is essential for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₄ | [13] |
| Molecular Weight | 245.32 g/mol | (Calculated) |
| CAS Number | 55104-17-1 | (Verified) |
| Appearance | Solid, viscous liquid, or liquid | [13] |
| Purity | Typically ≥97% | [13] |
| Storage | Sealed in dry, room temperature or refrigerated (2-8°C) | [13][14] |
Core Application Workflow: A Two-Stage Strategy
The most common application for this linker involves a two-stage process to conjugate a biomolecule containing a primary amine (e.g., lysine residues on an antibody) to another molecule of interest. This guide will focus on the pathway where the linker's carboxyl group is first coupled to the primary biomolecule.
Experimental Protocols
Protocol 1: Saponification of the Methyl Ester
Objective: To hydrolyze the methyl ester to a free carboxylic acid, yielding N-Boc-6-aminohexanoic acid, making it available for subsequent activation.
Causality & Expertise: Saponification uses a strong base (like NaOH or LiOH) to nucleophilically attack the ester's carbonyl carbon.[10] The reaction is irreversible because the final step is an acid-base reaction where the generated alkoxide deprotonates the newly formed carboxylic acid, driving the equilibrium forward.[10] Using a co-solvent like THF or Methanol is critical to ensure the solubility of the typically organic-soluble linker in the aqueous base.[9]
Materials:
-
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
-
1M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the linker in a 3:1 mixture of THF:Water or MeOH:Water to a concentration of approximately 0.2-0.5 M.
-
Hydrolysis: Add 1.5 to 2.0 molar equivalents of 1M NaOH or LiOH solution. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, N-Boc-6-aminohexanoic acid, will have a lower Rf value (be more polar) than the starting methyl ester. The reaction is typically complete within 2-4 hours.[9]
-
Work-up: a. Once the reaction is complete, remove the organic solvent (THF/MeOH) under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by slowly adding 1M HCl.[10] The product may precipitate out. c. Extract the aqueous layer 3 times with an organic solvent like Ethyl Acetate.[9] d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-6-aminohexanoic acid, typically as a white solid.[15][16]
Self-Validation: The identity and purity of the resulting N-Boc-6-aminohexanoic acid can be confirmed by NMR and Mass Spectrometry, comparing the data against known standards.[15]
Protocol 2: Carboxyl Activation and Bioconjugation to Primary Amines
Objective: To activate the free carboxylic acid of N-Boc-6-aminohexanoic acid and couple it to a primary amine on a target biomolecule (e.g., lysine residue).
Causality & Expertise: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry, a gold standard for bioconjugation.[17] EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[18] This intermediate is unstable in water and prone to hydrolysis. The addition of sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive sulfo-NHS ester.[18][19] This two-step approach enhances coupling efficiency and minimizes side reactions, such as protein cross-linking.[19] The reaction is performed in a buffer free of primary amines (like MES) at a slightly acidic pH (6.0) to optimize the activation step.[19]
Materials:
-
N-Boc-6-aminohexanoic acid (from Protocol 1)
-
Target biomolecule (e.g., antibody, protein) with accessible primary amines
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1M Tris-HCl, pH 8.5
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[19]
-
Activate Linker: a. Dissolve N-Boc-6-aminohexanoic acid in Activation Buffer. b. Add a 5- to 10-fold molar excess of both EDC and Sulfo-NHS to the linker solution. c. Incubate at room temperature for 15-30 minutes to form the sulfo-NHS ester.
-
Prepare Biomolecule: Exchange the buffer of the target biomolecule into the Coupling Buffer (PBS). Ensure no amine-containing buffers (like Tris) are present.
-
Conjugation: a. Immediately add the activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule will depend on the desired degree of labeling and must be optimized empirically. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Solution to a final concentration of 20-50 mM to quench any unreacted sulfo-NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess linker and reaction byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC).
Self-Validation: Successful conjugation can be confirmed by multiple methods. A shift in molecular weight can be observed using SDS-PAGE or MALDI-TOF mass spectrometry.[20][21] The drug-to-antibody ratio (DAR) can be determined using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).[20][22]
Protocol 3: TFA-Mediated Boc Deprotection
Objective: To remove the Boc protecting group from the conjugated linker, revealing a terminal primary amine for further functionalization.
Causality & Expertise: The Boc group is cleaved via an acid-catalyzed mechanism.[7][23] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, leading to the loss of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release the free amine and CO₂.[7][8][23] The reaction is typically performed in a solution of TFA and a co-solvent like Dichloromethane (DCM). The concentration of TFA (20-50% is common) and reaction time (30-60 min) are key parameters.[7][24]
Materials:
-
Boc-Linker-Biomolecule conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
System for solvent removal/buffer exchange (e.g., rotary evaporator, dialysis)
Procedure:
-
Safety First: TFA is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate PPE (gloves, goggles, lab coat).[8]
-
Dissolution: Lyophilize the bioconjugate if necessary. Dissolve the dried Boc-protected conjugate in anhydrous DCM.
-
Deprotection Cocktail: Prepare a cleavage cocktail of 25-50% TFA in DCM (v/v).[7][24] Cool this solution in an ice bath.
-
Reaction: a. Add the cold TFA cocktail to the dissolved conjugate. b. Stir the reaction at 0°C for 5-10 minutes, then allow it to warm to room temperature. c. Let the reaction proceed for 30-60 minutes. Monitor if possible, although direct monitoring with biomolecules can be challenging. For small molecules, TLC is effective.
-
Work-up: a. Remove the TFA and DCM under reduced pressure using a rotary evaporator. Azeotroping with toluene can help remove residual TFA.[23] b. For a biomolecule, the resulting amine will be a trifluoroacetate salt.[7][8] The conjugate should be immediately re-dissolved in a suitable buffer and purified via dialysis or SEC to remove acid and byproducts, yielding the final conjugate with a free terminal amine.
Self-Validation: Complete deprotection can be verified for small molecules using LC-MS. For bioconjugates, successful deprotection is often inferred by the reactivity of the newly exposed amine in a subsequent labeling step (e.g., with an amine-reactive dye) and analyzing the product by spectrophotometry or fluorescence.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Inactive EDC/Sulfo-NHS (hydrolyzed).2. Presence of amine-containing buffers (e.g., Tris) during activation.3. pH of activation or coupling buffer is incorrect.4. Insufficient molar excess of linker/reagents. | 1. Use fresh, high-quality EDC and Sulfo-NHS; prepare solutions immediately before use.[19]2. Perform buffer exchange into an amine-free buffer like MES or PBS before adding reagents.3. Verify buffer pH. Use pH 6.0 for activation and pH 7.2-8.0 for coupling.[19]4. Increase the molar excess of the activated linker relative to the biomolecule. |
| Biomolecule Aggregation | 1. High degree of labeling (hydrophobicity increase).2. pH or solvent conditions leading to instability.3. Cross-linking due to one-step EDC reaction. | 1. Reduce the molar ratio of linker used in the reaction.2. Screen different buffer conditions. Consider adding solubility-enhancing excipients.3. Ensure the two-step protocol is followed; remove excess EDC before adding the biomolecule if possible.[19] |
| Incomplete Boc Deprotection | 1. Insufficient TFA concentration or reaction time.2. Water present in the reaction mixture. | 1. Increase TFA concentration (e.g., to 50%) or extend reaction time. Monitor reaction if feasible.[7]2. Use anhydrous DCM and high-quality TFA. |
Conclusion
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is a powerful and adaptable linker for creating well-defined bioconjugates. Its orthogonally protected termini provide the strategic control necessary for complex, multi-step synthesis. By understanding the causality behind the saponification, EDC/NHS activation, and TFA deprotection steps, researchers can confidently implement this linker to advance their work in therapeutic development, diagnostics, and fundamental biological research.
References
-
CAS. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. CAS. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. Retrieved from [Link]
-
O'Mahony, D., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Retrieved from [Link]
-
Sam, S., et al. (2012). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC. Retrieved from [Link]
-
Spring, D. (2019, August 21). Cleavable linkers in antibody–drug conjugates. David Spring's group. Retrieved from [Link]
-
Oxford Academic. (2025, April 17). A review of conjugation technologies for antibody drug conjugates. Oxford Academic. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. OperaChem. Retrieved from [Link]
-
Sessions, A. (2009, July). Saponification (Base Hydrolysis) of Organic Materials. Caltech. Retrieved from [Link]
-
2BScientific. (n.d.). Building and Delivering Bioconjugate Linkers. 2BScientific. Retrieved from [Link]
-
ADC Review. (2025, September 12). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. ADC Review. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. ResearchGate. Retrieved from [Link]
-
Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Retrieved from [Link]
-
Shimadzu. (n.d.). Drug Conjugates—Multifaceted Evaluation by LC- QTOF and MALDI Analysis. Shimadzu. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Retrieved from [Link]
-
Agilent. (n.d.). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Agilent. Retrieved from [Link]
-
PubChem. (n.d.). 6-((tert-Butoxycarbonyl)amino)hexanoic acid. PubChem. Retrieved from [Link]
-
Nordic MABs. (n.d.). Bioconjugation application notes. Nordic MABs. Retrieved from [Link]
-
Chari, R. V., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Retrieved from [Link]
-
Otlewski, J., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. Retrieved from [Link]
Sources
- 1. Bioconjugation application notes [bionordika.fi]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 2bscientific.com [2bscientific.com]
- 4. adcreview.com [adcreview.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemimpex.com [chemimpex.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid | 100222-98-8 [sigmaaldrich.com]
- 14. Boc-6-Ahx-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 15. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]
- 16. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. shimadzu.com [shimadzu.com]
- 22. Analytical Techniques for Antibody-Drug Conjugates [pharmafocusamerica.com]
- 23. total-synthesis.com [total-synthesis.com]
- 24. Boc Deprotection - TFA [commonorganicchemistry.com]
Conditions for the amidation of the methyl ester in Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
Abstract & Strategic Overview
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (CAS: 128372-97-4) serves as a critical C6-linker in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and peptide mimetics. While the Boc (tert-butoxycarbonyl) group provides essential protection for the
This guide details three distinct protocols to achieve amidation, selected based on the target amide structure and operational constraints:
-
Protocol A (Direct Aminolysis via Ammonia): For the synthesis of primary amides (
). -
Protocol B (TBD-Catalyzed Transamidation): A catalytic, atom-economical route for functionalizing with primary/secondary amines.
-
Protocol C (Saponification-Coupling Sequence): The "Gold Standard" for coupling with complex, valuable, or sterically hindered amines.
Chemical Logic & Mechanistic Insight
The Reactivity Paradox
Methyl esters are inherently less electrophilic than activated esters (e.g., NHS-esters) due to the resonance stabilization of the methoxy group. Standard thermal aminolysis often requires temperatures (
Solution Strategy
-
Avoid Acid: The Boc group is cleaved by strong acids (TFA, HCl). All protocols must remain basic or neutral.
-
Catalytic Activation: Use 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ), a bicyclic guanidine base that acts as a dual hydrogen-bond donor/acceptor, activating both the ester carbonyl and the incoming amine nucleophile simultaneously.
-
Stepwise Activation: Hydrolysis to the carboxylic acid followed by carbodiimide activation (EDC/NHS) allows reaction at room temperature.
Visualizing the Pathway
The following diagram illustrates the reaction pathways and the critical decision points.
Figure 1: Strategic decision tree for amidation pathways based on target moiety.
Experimental Protocols
Protocol A: Synthesis of Primary Amide (Direct Ammonolysis)
Best for: Creating the simple amide
Reagents:
-
Substrate: Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (1.0 eq)
-
Reactant: 7N Ammonia in Methanol (Excess, ~20 eq)
-
Solvent: Methanol (anhydrous preferred)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (4.08 mmol) of the substrate in 5 mL of anhydrous methanol in a pressure-rated glass vial or round-bottom flask.
-
Addition: Add 12 mL of 7N
in MeOH (approx. 84 mmol). -
Reaction: Seal the vessel tightly. Stir at Room Temperature (20–25°C) for 18–24 hours.
-
Note: Do not heat above 40°C to prevent Boc degradation in the presence of ammonia vapor pressure.
-
-
Monitoring: Check via TLC (5% MeOH in DCM). The ester spot (
) should disappear, replaced by the lower amide spot. -
Work-up: Concentrate the mixture in vacuo to remove excess ammonia and methanol.
-
Purification: The residue is often pure enough. If necessary, triturate with diethyl ether/hexanes to remove non-polar impurities.
Protocol B: TBD-Catalyzed Transamidation
Best for: Direct coupling with primary or secondary amines without a hydrolysis step. High atom economy.[1]
Reagents:
-
Substrate: 1.0 eq
-
Amine Partner: 1.2 – 1.5 eq
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 – 0.2 eq)
-
Solvent: THF or Toluene (Dry)
Step-by-Step:
-
Setup: In a flame-dried vial under Nitrogen/Argon, combine the substrate (1.0 mmol) and the amine partner (1.5 mmol).
-
Catalyst Addition: Add TBD (14 mg, 0.1 mmol).
-
Solvent: Add dry THF (2 mL). Note: Solvent-free conditions can be used if the amine is a liquid.
-
Reaction: Stir at 40–50°C for 12–16 hours.
-
Critical Control: Do not exceed 60°C. While TBD lowers the activation energy, excessive heat with the Boc group is a risk factor.
-
-
Quench: Dilute with Ethyl Acetate (20 mL). Wash with 5% Citric Acid (2 x 10 mL).
-
Why Citric Acid? It effectively removes the basic TBD catalyst and unreacted amine partner. It is mild enough to preserve the Boc group (unlike HCl).
-
-
Drying: Dry organic layer over
, filter, and concentrate.
Mechanism of TBD Catalysis:
Figure 2: TBD acts as a bifunctional catalyst, activating the ester carbonyl and the amine proton.
Protocol C: Saponification & Coupling (The "Safe" Route)
Best for: Expensive amines, chiral amines, or when Protocol B yields are low due to steric hindrance.
Step 1: Saponification (Hydrolysis)
-
Dissolve substrate (1.0 g) in THF (10 mL) .
-
Add LiOH·H2O (2.0 eq) dissolved in Water (5 mL) .
-
Stir vigorously at RT for 2–4 hours.
-
Work-up (Critical):
-
Evaporate THF.
-
Acidify aqueous phase carefully to pH ~3-4 using 0.5M Citric Acid or 1M KHSO4 . Do not use HCl.
-
Extract with Ethyl Acetate (3x). Dry and concentrate to yield the free acid: 6-((tert-butoxycarbonyl)amino)hexanoic acid .
-
Step 2: Amide Coupling
-
Dissolve the free acid (1.0 eq) in dry DMF or DCM .
-
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.
-
Add the Amine Partner (1.0 – 1.1 eq).
-
Stir at RT for 2–12 hours.
-
Standard aqueous work-up (Bicarbonate wash
Citric Acid wash Brine).
Data Summary & Troubleshooting
| Parameter | Protocol A (Ammonia) | Protocol B (TBD Catalysis) | Protocol C (Saponification) |
| Target Product | Primary Amide ( | Sec/Tert Amides ( | Complex Amides |
| Reaction Time | 16–24 h | 12–16 h | 4 h (Step 1) + 4 h (Step 2) |
| Temperature | RT (25°C) | Mild Heat (40–50°C) | RT (25°C) |
| Boc Stability | Excellent | Good (Watch Temp) | Excellent |
| Purification | Evaporation/Trituration | Acid Wash (Citric) | Column Chromatography |
Troubleshooting Guide:
-
Issue: Boc group loss.
-
Cause: Acidic work-up was too strong or temperature too high.
-
Fix: Use Citric Acid or
instead of HCl. Keep temps .
-
-
Issue: Low conversion in Protocol B.
-
Cause: Methyl ester is too stable or amine is bulky.
-
Fix: Switch to Protocol C (Activation via HATU is much stronger than TBD catalysis).
-
-
Issue: Formation of Caprolactam.
-
Cause: Intramolecular cyclization if Boc is lost.
-
Fix: Ensure pH never drops below 3.0.
-
References
-
TBD Catalysis Mechanism: Sabot, C., et al. "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions." Tetrahedron Letters, 2007.
-
Boc-Amino Acid Properties: Sigma-Aldrich Product Specification for Methyl 6-((tert-butoxycarbonyl)amino)hexanoate.
-
Green Amidation: Lanigan, R. M., et al. "Direct amidation of unprotected amino acids using B(OCH2CF3)3." Chemical Communications, 2016.
-
Enzymatic Amidation: "A Sustainable Green Enzymatic Method for Amide Bond Formation."[1][2] Molecules, 2023.[1][2][3]
Sources
Application Note: A Scalable, Two-Step Synthesis of Methyl 6-aminohexanoate Hydrochloride from Boc-6-aminohexanoic Acid
Abstract
This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of Methyl 6-aminohexanoate, a valuable bifunctional molecule widely used as a linker in drug development and a monomer in polymer chemistry.[1] The synthesis commences with the efficient esterification of commercially available Boc-6-aminohexanoate, followed by a straightforward acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the target compound as its hydrochloride salt. The causality behind experimental choices, detailed step-by-step protocols, and analytical characterization are presented to ensure reproducibility and high purity for research and development applications.
Introduction and Scientific Rationale
Methyl 6-aminohexanoate serves as a critical building block in organic synthesis, particularly in the construction of complex molecules where a flexible, hydrophilic spacer is required.[1][2] Its structure, featuring a terminal primary amine and a methyl ester, makes it an ideal precursor for peptide synthesis, surface modification, and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5]
A scalable synthesis is paramount for its broader application. The strategy detailed herein employs a Boc-protection strategy, which is fundamental in modern organic synthesis.[6] The Boc group is exceptionally stable under a wide range of nucleophilic and basic conditions, allowing for selective manipulation of other functional groups, in this case, the esterification of the carboxylic acid.[7] Its subsequent removal is typically achieved under mild acidic conditions, which are highly efficient and produce volatile byproducts (isobutylene and carbon dioxide), simplifying purification.[6][8]
This two-step approach—esterification followed by deprotection—is designed for scalability, avoiding harsh reagents and complex purification procedures, thereby providing a practical and economical route to high-purity Methyl 6-aminohexanoate hydrochloride.[9][10]
Overall Synthesis Workflow
The synthesis is a two-stage process starting from Boc-6-aminohexanoic acid. The first stage involves the formation of the methyl ester, and the second stage is the removal of the Boc protecting group to liberate the free amine as its hydrochloride salt.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-氨基己酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-6-aminohexanoic acid | TargetMol [targetmol.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Application Note: Biocatalytic and Enzymatic Modifications of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Introduction & Strategic Rationale
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (commonly referred to as Methyl N-Boc-6-aminohexanoate) is a highly versatile bifunctional building block. Its linear six-carbon aliphatic chain serves as an optimal spacer in the structural design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and highly selective histone deacetylase (HDAC) inhibitors[1].
Traditionally, modifying the methyl ester to an acid or an amide requires harsh chemical hydrolysis (e.g., LiOH/NaOH) followed by the use of stoichiometric coupling reagents (e.g., EDC, HATU). These classical methods generate significant chemical waste, require extensive purification, and risk the partial deprotection of the acid-sensitive tert-butoxycarbonyl (Boc) group[2].
The Biocatalytic Advantage: Enzymatic modification using lipases—specifically Candida antarctica Lipase B (CALB)—provides a highly efficient, atom-economical, and orthogonal approach[3]. CALB is a robust serine hydrolase characterized by a deep, hydrophobic acyl-binding pocket. The linear aliphatic chain of Methyl N-Boc-6-aminohexanoate docks perfectly into this channel, positioning the methyl ester precisely at the enzyme's catalytic triad (Ser105-His224-Asp187)[4]. By simply altering the reaction medium (aqueous vs. anhydrous organic), researchers can toggle the enzyme's function between quantitative hydrolysis and direct amidation/transesterification.
Biocatalytic modification pathways of Methyl N-Boc-6-aminohexanoate.
Comparative Data: Chemical vs. Enzymatic Amidation
To highlight the operational superiority of biocatalytic modifications, the table below summarizes the quantitative and qualitative differences between traditional chemical amidation and direct biocatalytic aminolysis.
| Parameter | Traditional Chemical Coupling | Biocatalytic Aminolysis (CALB) |
| Workflow Steps | 2 Steps (Hydrolysis | 1 Step (Direct Amidation) |
| Reagents Required | LiOH, HCl, EDC, HOBt, DIPEA | Immobilized CALB (Novozym 435) |
| Solvent System | THF/H | 2-methyl-2-butanol (2-M-2-B) |
| Boc-Group Stability | Moderate (Risk of cleavage during acidification) | Excellent (Neutral, mild conditions) |
| Byproducts | Urea derivatives, inorganic salts | Methanol (easily evaporated) |
| Enzyme/Reagent Recovery | Reagents are consumed and discarded | Enzyme is filtered and reused (>5 cycles) |
Experimental Protocols
Protocol A: Mild Enzymatic Hydrolysis
Objective: Conversion of Methyl N-Boc-6-aminohexanoate to N-Boc-6-aminohexanoic acid. Causality & Design: Lipases require an aqueous-organic interface. Because the substrate is highly hydrophobic, adding 10% v/v tert-butyl methyl ether (MTBE) prevents substrate aggregation, ensuring maximum surface area for the enzyme. As the ester hydrolyzes, the generation of the carboxylic acid lowers the pH, which would normally protonate the enzyme's catalytic histidine and halt the reaction. A pH stat is utilized to neutralize the acid in real-time, maintaining the optimal pH of 7.2.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10.0 mmol of Methyl N-Boc-6-aminohexanoate in 5 mL of MTBE.
-
Buffer Addition: Add 45 mL of 0.1 M sodium phosphate buffer (pH 7.2). Stir vigorously to form a fine emulsion.
-
Enzyme Addition: Add 100 mg of free CALB powder (or 500 mg of immobilized Novozym 435).
-
Incubation & pH Control: Incubate at 35°C under constant stirring. Connect the vessel to an automated pH stat loaded with 1.0 M NaOH, set to maintain pH 7.2.
-
Self-Validating Monitoring: The reaction progress is directly proportional to the volume of NaOH dispensed. Once the theoretical volume of NaOH (10.0 mL) is consumed and the dispensing ceases, the reaction is complete (typically 4–6 hours).
-
Workup: Filter off the enzyme (if immobilized). Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove unreacted ester. Carefully acidify the aqueous layer to pH 3.0 using 1 M citric acid (avoiding strong mineral acids to protect the Boc group), and extract the product with ethyl acetate (3 x 30 mL). Dry over Na
SO and concentrate in vacuo.
Protocol B: Direct Biocatalytic Aminolysis
Objective: One-step synthesis of N-Boc-6-aminohexanamides from the methyl ester. Causality & Design: To force the enzyme to perform amidation rather than hydrolysis, water must be strictly excluded. The solvent chosen is 2-methyl-2-butanol (2-M-2-B). Because 2-M-2-B is a bulky tertiary alcohol, steric hindrance prevents it from entering the enzyme's catalytic pocket, ensuring it acts solely as a solvent and not as a competing nucleophile[4]. The addition of 4Å molecular sieves scavenges the methanol byproduct, driving the thermodynamic equilibrium toward the amide product.
Step-by-step workflow for CALB-catalyzed aminolysis and enzyme recycling.
Step-by-Step Methodology:
-
Solvent & Reagent Prep: In a dry 25 mL round-bottom flask, dissolve 5.0 mmol of Methyl N-Boc-6-aminohexanoate and 6.0 mmol of the target primary amine in 10 mL of anhydrous 2-M-2-B.
-
Water/Methanol Scavenging: Add 1.0 g of freshly activated 4Å molecular sieves to the flask.
-
Enzyme Addition: Add 250 mg of Novozym 435 (immobilized CALB).
-
Incubation: Place the flask in an orbital thermomixer set to 50°C and 250 rpm. (Immobilization protects the enzyme from thermal denaturation, allowing higher kinetic rates at 50°C).
-
Self-Validating Monitoring: Withdraw 10 µL aliquots at 12h, 24h, and 48h. Dilute in acetonitrile and analyze via RP-HPLC (C18 column, UV detection at 210 nm). The reaction is complete when the methyl ester peak strictly plateaus or disappears.
-
Workup & Recycling: Filter the reaction mixture through a sintered glass funnel. Wash the retained enzyme beads and molecular sieves with cold acetone. The enzyme beads can be air-dried and stored at 4°C for up to 5 subsequent reaction cycles without significant loss of activity[3].
-
Purification: Concentrate the filtrate under reduced pressure. The crude amide can typically be purified via rapid silica gel plug filtration or recrystallization, bypassing complex aqueous workups.
References
-
Title: Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function Source: PubMed Central (NIH) URL: [Link]
-
Title: Both Enantiomers of N-Boc-indoline-2-carboxylic Esters Source: Oxford University Press URL: [Link]
-
Title: Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors Source: PubMed Central (NIH) URL: [Link]
-
Title: Effect of the Substituent and Amino Group Position on the Lipase‐Catalyzed Resolution of γ‐Amino Esters: A Molecular Docking Study Shedding Light on Candida antarctica lipase B Enantioselectivity Source: ResearchGate URL: [Link]
Sources
- 1. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Surface modification techniques using Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
Mechanistic Rationale & Orthogonal Strategy
In the fields of bioconjugation, PROTAC synthesis, and biosensor development, attaching bulky biomolecules directly to a solid support often results in severe steric hindrance. This crowding restricts the conformational freedom of the immobilized target, leading to denaturing or significantly reduced binding affinity.
To resolve this, Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (commonly referred to as Boc-Ahx-OMe) is employed as a highly effective spacer arm. The 6-carbon aliphatic chain (Ahx) provides a flexible, hydrophobic extension that projects the conjugated biomolecule away from the solid-liquid interface, thereby preserving its three-dimensional conformation and biological activity[1].
Boc-Ahx-OMe is an orthogonally protected heterobifunctional linker. This dual-protection strategy is the cornerstone of controlled surface chemistry:
-
Methyl Ester (-OMe): Protects the C-terminus. It is base-labile and can be selectively removed via mild saponification to yield a reactive carboxylic acid, without affecting the N-terminus [4].
-
tert-Butoxycarbonyl (Boc): Protects the N-terminus. It is strictly acid-labile. It remains completely stable during the basic hydrolysis of the ester and the subsequent surface coupling steps, preventing unwanted polymerization of the linker [3].
Experimental Workflow
The following diagram illustrates the step-by-step logic of extending an amine-functionalized surface using the Boc-Ahx-OMe linker.
Caption: Step-by-step surface modification workflow utilizing the orthogonally protected Boc-Ahx-OMe.
Quantitative Data & Reagent Specifications
To ensure reproducibility, all stoichiometric calculations and physicochemical parameters must be strictly controlled.
| Parameter / Reagent | Value / Specification | Mechanistic Rationale |
| Molecular Weight | 245.32 g/mol | Baseline for stoichiometric calculations. |
| Spacer Length | 6 Carbon atoms (~8.8 Å) | Optimal length to overcome steric hindrance without inducing excessive hydrophobicity [1]. |
| Saponification Base | LiOH (1.5 - 2.0 eq) | Lithium cations coordinate tightly with the ester oxygen, providing a milder hydrolysis than NaOH, preventing side reactions [4]. |
| Coupling Buffer | 0.1 M MES, pH 5.5 - 6.0 | EDC is most stable and efficient at slightly acidic pH. Avoid amine- or carboxyl-containing buffers (e.g., Tris, PBS) which compete in the reaction [2]. |
| Deprotection Acid | 50% TFA in DCM | Provides the necessary protonation to cleave the tert-butyl group as isobutylene gas [3]. |
Self-Validating Experimental Protocols
As a standard of trustworthiness, every protocol below includes a built-in validation step to ensure the reaction has proceeded successfully before moving to the next phase.
Protocol A: Selective Saponification of the Methyl Ester
Objective: Convert Boc-Ahx-OMe to the reactive free acid (Boc-Ahx-OH) while preserving the Boc protecting group.
-
Dissolution: Dissolve 1.0 mmol of Boc-Ahx-OMe in 4 mL of a Tetrahydrofuran (THF) and water mixture (2:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Slowly add 1.5 mmol of Lithium Hydroxide (LiOH) monohydrate.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Workup: Acidify the mixture dropwise with 0.1 M HCl until the pH reaches 3.0–4.0 (monitor with pH paper). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure [4]. -
Validation (Quality Control): Perform Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material mass and the appearance of the free acid (MW ~231.29 g/mol ) confirms successful saponification.
Protocol B: Covalent Attachment to Amine-Functionalized Surfaces
Objective: Graft the Boc-Ahx-OH linker onto an amine-functionalized solid support (e.g., APTES-treated glass or amine-magnetic beads).
-
Activation: Dissolve 10 mM of the synthesized Boc-Ahx-OH in 0.1 M MES buffer (pH 6.0). Add 20 mM of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 50 mM of NHS (N-Hydroxysuccinimide).
-
Causality: EDC forms an unstable O-acylisourea intermediate. NHS rapidly reacts with this intermediate to form a stable, amine-reactive NHS-ester, preventing premature hydrolysis in the aqueous buffer [2].
-
-
Incubation: Stir the activation mixture for 15 minutes at room temperature.
-
Coupling: Submerge the amine-functionalized surface (or resuspend the amine-beads) into the activated solution. Incubate for 2 to 4 hours at room temperature under gentle agitation.
-
Washing: Wash the surface extensively with MES buffer, followed by deionized water, and finally ethanol to remove non-covalently bound reagents.
-
Validation (Quality Control): Perform a Kaiser (Ninhydrin) test on a sacrificial sample of the solid support. A colorless/yellow result indicates that the surface primary amines have been successfully capped by the linker.
Protocol C: Solid-Phase Boc Deprotection
Objective: Remove the Boc group to expose the terminal primary amine of the extended spacer arm.
-
Cleavage: Submerge the modified surface in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).
-
Causality: The highly acidic environment cleaves the Boc group, releasing carbon dioxide and isobutylene gas. The gaseous byproducts drive the reaction forward to absolute completion [3].
-
-
Incubation: Agitate gently for 45 minutes at room temperature.
-
Washing & Neutralization: Wash the surface sequentially with DCM (3x), followed by a neutralization wash using 5% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) to deprotonate the newly formed amines. Wash finally with pure DMF and ethanol.
-
Validation (Quality Control): Perform a second Kaiser test. A dark blue result confirms the successful removal of the Boc group and the exposure of highly reactive primary amines.
Protocol D: Target Biomolecule Conjugation
Objective: Attach the final carboxyl-containing drug, peptide, or protein to the newly extended surface.
-
Target Activation: Activate the carboxyl groups of your target biomolecule using the same EDC/NHS chemistry described in Protocol B (using MES buffer pH 6.0).
-
Final Coupling: Apply the activated target to the Ahx-extended, amine-exposed surface. Incubate for 2 hours at room temperature.
-
Quenching: Add 10 mM hydroxylamine or Tris buffer to quench any unreacted NHS-esters on the target molecule, preventing off-target crosslinking [2].
-
Final Wash: Wash the surface with PBS (pH 7.4) to prepare the functionalized material for downstream biological assays.
References
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - N
- INSTRUCTIONS 22980 22981 77149 - Thermo Fisher Scientific -
- A flexible method for the stable, covalent immobilization of enzymes at electrode surfaces - University of Southampton -
- Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization of Microstructured Materials - N
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
Technical Support Center: Boc Deprotection Troubleshooting Topic: Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate Ticket ID: BOC-HEX-001
Introduction: The "Incomplete" Myth
Welcome. If you are reading this, you are likely staring at an NMR spectrum or a TLC plate that suggests your Boc deprotection failed.
As a Senior Application Scientist, I often see this specific ticket. Here is the reality: Boc deprotection of a primary aliphatic amine like Methyl 6-aminocaproate rarely fails chemically. The tert-butyl carbamate cleavage is thermodynamically driven and kinetically fast in strong acid.
If you believe the reaction is incomplete, it is usually due to one of three "Ghosts":
-
The Solubility Trap: The starting material (SM) never dissolved in the acid cocktail.
-
The Analysis Mirage: You are detecting the tert-butyl byproduct, not the Boc group.
-
The Workup Loss: The reaction worked, but the polar product was lost during extraction.
This guide treats your experiment as a system. We will diagnose the failure, explain the mechanism, and provide self-validating protocols.
Part 1: Diagnostic Workflow
Before adding more acid, follow this decision tree to identify the root cause.
Figure 1: Diagnostic logic for distinguishing between chemical failure, analysis error, and isolation loss.
Part 2: The Chemistry (Mechanistic Grounding)
To troubleshoot effectively, you must understand the species in solution.
The Reaction:
Key Insights:
-
Acid Strength Matters: The reaction is second-order with respect to acid concentration.[1] Using 5% TFA in DCM is often insufficient. You need 20–50% TFA or 4M HCl to drive the protonation of the carbamate carbonyl [1].
-
The "Salt" Factor: Your product is Methyl 6-aminohexanoate trifluoroacetate (or hydrochloride).
Part 3: Troubleshooting Q&A
Q1: NMR shows a large singlet at ~1.4 ppm. Is my Boc still on?
Diagnosis: Likely a "Ghost Signal."
Explanation: The cleavage generates tert-butyl cation (
-
Chemical Shift: Authentic Boc is usually at
1.44. is at 1.28 (variable). is near 1.50. -
The "Sniff" Test:
smells like camphor. If your product smells, it's not Boc; it's byproduct. Solution: Do not re-subject to acid. Perform co-evaporation :
-
Dissolve crude in DCM/Toluene (1:1).
-
Rotovap to dryness.[3]
-
Repeat 3x. This azeotropes off the volatile
byproducts [2].
Q2: The reaction turned black/dark. Is my ester decomposing?
Diagnosis: Cation polymerization.
Explanation: The liberated isobutylene can polymerize in strong acid, forming dark oligomers. This does not affect your amino-ester product.[6]
Solution: Add a scavenger like Triethylsilane (TES) (2-5%) or water (1%) to quench the
Q3: I did a bicarbonate wash to free the amine, and my yield is 10%.
Diagnosis: Product loss to aqueous phase. Explanation: Methyl 6-aminohexanoate (free base) is a polar amino-ester. It has significant water solubility. Furthermore, if the pH exceeds 10-11 during the wash, the methyl ester can hydrolyze to the carboxylic acid (6-aminocaproic acid), which is zwitterionic and impossible to extract into organics [3]. Solution: Avoid aqueous workup. Isolate the product as the salt (see Protocol A).
Part 4: Standard Operating Protocols (SOPs)
Use Method A for general synthesis. Use Method B if you strictly require a non-TFA counterion.
Method A: The Standard (TFA/DCM)
Best for: Speed and reliability.
-
Dissolution: Dissolve Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (1.0 equiv) in DCM (Volume: 5 mL per gram of SM).
-
Note: If SM is not soluble, add MeOH dropwise until clear.
-
-
Acidification: Add Trifluoroacetic Acid (TFA) equal to the volume of DCM (Final concentration: 50% v/v).
-
Optional: Add 2% Triethylsilane (TES) as a scavenger if high purity is required.
-
-
Reaction: Stir at Room Temperature (RT) for 60 minutes .
-
Monitoring: Check TLC (stain with Ninhydrin; UV may be weak for aliphatic amines). The product (amine salt) will stay at the baseline.
-
-
Workup (The Critical Step):
-
Concentrate the mixture in vacuo (Rotovap).
-
Co-evaporation: Add Toluene (10 mL) and concentrate again. Repeat 2x to remove residual TFA.
-
Precipitation: Add cold Diethyl Ether (
) to the oily residue. Triturate (scratch the flask) to induce crystallization of the amine-TFA salt. -
Filtration: Filter the white solid. Do not wash with water.
-
Method B: The Alternative (HCl/Dioxane)
Best for: Generating the HCl salt directly.
-
Setup: Dissolve SM in a minimum amount of 1,4-Dioxane (or MeOH if solubility is poor).
-
Reaction: Add 4M HCl in Dioxane (5–10 equivalents).
-
Time: Stir at RT for 1–2 hours.
-
Isolation: The product often precipitates directly as the Hydrochloride salt.
-
Dilute with
. -
Filter and dry under vacuum.
-
Part 5: Data Summary & Comparison
| Feature | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reaction Rate | Fast (30-60 min) | Moderate (1-3 h) |
| Solubility | Excellent (DCM solubilizes lipophilic SM) | Variable (Dioxane may require MeOH) |
| Product Form | TFA Salt (Hygroscopic) | HCl Salt (Often crystalline) |
| Ester Stability | High (Anhydrous) | High (Anhydrous) |
| Major Risk | "Ghost" NMR signals from tBu-TFA | Transesterification (if MeOH is used) |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[7]
-
Common Organic Chemistry. Boc Deprotection (TFA) Mechanism and Troubleshooting.
-
BenchChem Technical Support. Troubleshooting Incomplete Boc Deprotection.
-
Lundt, B. F., et al. Scavengers in Acidolytic Deblocking. Int. J. Pept.[8] Protein Res. 1978, 12, 258. (Foundational text on cation scavenging).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
Identifying side products in Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate synthesis.
Introduction
Welcome to the technical support guide for the synthesis of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate. This molecule is a key intermediate in various synthetic pathways, particularly in the development of peptides and other pharmaceutical agents where a protected aminohexanoic acid linker is required. The most common synthetic route involves the protection of the primary amine of methyl 6-aminohexanoate using di-tert-butyl dicarbonate (Boc₂O).[1][2] While this is a robust and widely used reaction, challenges can arise, primarily from the formation of unexpected side products.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to help researchers, scientists, and drug development professionals identify, understand, and mitigate the formation of common impurities during this critical synthetic step.
Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses specific issues that may be encountered during the synthesis, focusing on the identity and origin of common side products.
Question 1: My reaction appears incomplete, and I see a significant amount of my starting material, methyl 6-aminohexanoate, in the final crude product. What went wrong?
Answer:
An incomplete reaction is one of the most common issues and can typically be attributed to several factors related to reaction conditions and reagent stoichiometry.
-
Causality: The N-tert-butoxycarbonylation of a primary amine is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride. For this reaction to proceed to completion, the amine must be sufficiently nucleophilic and the reagents must be present in the correct molar ratios.
-
Insufficient Base: A base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is often used to scavenge the acidic proton from the amine after the initial attack, increasing its overall nucleophilicity and driving the reaction forward. If the base is omitted or is of poor quality, the reaction can stall.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, it is common practice to use a slight excess (1.1 to 1.2 equivalents) of Boc₂O to ensure all the starting amine is consumed.
-
Reagent Quality: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time.[3] Using old or improperly stored Boc₂O can lead to lower effective concentrations and incomplete reactions.
-
Low Temperature: The reaction is often run at 0 °C to room temperature. If the temperature is too low, the reaction rate may be too slow to reach completion in a reasonable timeframe.
-
-
Recommended Solution:
-
Ensure your starting methyl 6-aminohexanoate (often supplied as a hydrochloride salt) has been fully neutralized to the free amine before adding the Boc anhydride.
-
Use a slight excess (1.1 eq.) of fresh Boc₂O.
-
Employ a suitable base like triethylamine (1.2 eq.) or an aqueous solution of NaHCO₃.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The starting amine is highly polar (low Rf), while the Boc-protected product is significantly less polar (higher Rf). The reaction is complete when the starting material spot is no longer visible.
-
Question 2: My mass spectrometry results show a peak at M+100 relative to my product, and I have a very non-polar spot on my TLC. What is this impurity?
Answer:
This observation strongly suggests the formation of the N,N-di-Boc-protected side product , Methyl 6-([(tert-butoxy)carbonyl]-(tert-butoxy)carbonylamino)hexanoate.
-
Causality: While primary amines typically form the mono-Boc derivative, over-protection to form the di-Boc species can occur under certain conditions. This second protection step is generally much slower but can be promoted by:
-
Excessive Boc₂O: Using a large excess of the protecting agent can drive the formation of the di-protected product.
-
Catalysts: The use of highly nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the rate of both the first and second Boc additions.[4][5]
-
Prolonged Reaction Times: Leaving the reaction for an extended period, especially in the presence of excess Boc₂O, can lead to the accumulation of this side product.
-
-
Recommended Solution:
-
Control Stoichiometry: Avoid using more than 1.2 equivalents of Boc₂O.
-
Avoid DMAP: For this specific transformation, a catalyst is generally not required and its use can lead to side reactions.[5] A simple base like triethylamine or sodium bicarbonate is sufficient.
-
Monitor Closely: Use TLC to monitor the reaction. Once the starting material is consumed, proceed with the workup to avoid over-reaction. A catalyst-free N-tert-butyloxycarbonylation in water can also chemoselectively yield the desired product without N,N-di-t-Boc side products.[6]
-
Question 3: I've isolated a high molecular weight impurity that appears to be a dimer of my starting material. What could have caused this?
Answer:
This is characteristic of a urea side product (N,N'-disubstituted urea). This side product forms when a reactive intermediate, an isocyanate, is generated in the reaction flask.
-
Causality: In the presence of certain catalysts (like DMAP) and at elevated temperatures, Boc₂O can react with primary amines to form an unstable isocyanate intermediate.[5] This highly electrophilic isocyanate can then be attacked by another molecule of the starting amine (methyl 6-aminohexanoate) to form a stable urea derivative, effectively linking two starting material molecules together.
-
R-NH₂ + Boc₂O --(DMAP, heat)--> R-N=C=O
-
R-N=C=O + R-NH₂ --> R-NH-C(=O)-NH-R
-
-
Recommended Solution:
-
Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. Avoid heating the reaction mixture.
-
Judicious Use of Catalysts: As mentioned previously, avoid using DMAP unless absolutely necessary for a particularly unreactive amine. For simple aliphatic amines like methyl 6-aminohexanoate, it is not required and increases the risk of urea formation.[5]
-
Question 4: After my aqueous workup, I have a significant amount of a polar, acidic impurity that is difficult to separate from my product. What is it?
Answer:
This impurity is almost certainly 6-([(tert-butoxy)carbonyl]amino)hexanoic acid , the product resulting from the saponification (hydrolysis) of the methyl ester.
-
Causality: The methyl ester functional group is sensitive to hydrolysis under basic conditions. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in the presence of water and for extended periods, can cleave the ester to form the corresponding carboxylate salt. Upon acidic workup, this is protonated to the carboxylic acid.
-
Recommended Solution:
-
Use a Non-Nucleophilic Base: Employ an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous organic solvent (like THF or DCM). These bases are non-nucleophilic and will not attack the ester.
-
Use a Mild Inorganic Base: If an aqueous system is preferred, use a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[7][8] Avoid strong hydroxides.
-
Limit Reaction Time: Do not leave the reaction running unnecessarily long under basic conditions. Once TLC indicates completion, proceed with the workup.
-
Summary of Potential Side Products
| Side Product | Structure | Cause | Mitigation Strategy |
| Unreacted Starting Material | Methyl 6-aminohexanoate | Incomplete reaction (stoichiometry, reagent quality, low temp) | Use 1.1 eq. Boc₂O, ensure base is present, monitor by TLC. |
| Di-Boc Adduct | Methyl 6-(N,N-diBoc-amino)hexanoate | Excess Boc₂O, use of DMAP catalyst | Control stoichiometry (≤1.2 eq. Boc₂O), avoid DMAP. |
| Urea Derivative | N,N'-bis(6-(methoxycarbonyl)hexyl)urea | Isocyanate formation (promoted by DMAP, heat) | Maintain low temperature (0 °C to RT), avoid DMAP. |
| Saponified Acid | 6-(Boc-amino)hexanoic acid | Hydrolysis of methyl ester by strong base (e.g., NaOH) | Use mild bases (TEA, NaHCO₃), avoid strong hydroxides. |
Reaction and Side Product Formation Pathways
The following diagram illustrates the desired reaction pathway and the competing side reactions that can occur during the synthesis.
Caption: Reaction scheme for Boc protection and potential side product pathways.
Experimental Protocol: Synthesis and Purification
Synthesis of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 6-aminohexanoate hydrochloride (1.0 eq.).
-
Dissolution: Dissolve the starting material in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq.) portion-wise. Stir for 15 minutes.
-
Boc Protection: To the stirring suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dissolved in a small amount of THF dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by TLC (e.g., 30% ethyl acetate in hexanes), ensuring the disappearance of the starting amine spot.
-
Workup:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Concentration: Concentrate the filtrate in vacuo to yield the crude product, which can then be purified.
Purification by Flash Column Chromatography
-
Adsorption: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%). The product is less polar than the starting material and any saponified acid but more polar than the di-Boc adduct.
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate as a pure oil or solid.
Frequently Asked Questions (FAQs)
Q: What are the expected byproducts from the Boc₂O reagent itself? A: The reaction of Boc₂O with the amine liberates one equivalent of tert-butanol and one equivalent of carbon dioxide. The CO₂ evolves as a gas, and the water-soluble tert-butanol is easily removed during the aqueous workup.
Q: My product is an oil, but the literature reports a solid. How can I induce crystallization? A: If the product is highly pure, it may exist as a persistent oil. Try trituration: add a non-polar solvent like cold hexanes or pentane and scratch the inside of the flask with a glass rod to induce nucleation. If that fails, purification by flash chromatography is recommended to remove minor impurities that may be inhibiting crystallization. In some cases, dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and slowly adding a poor solvent (like hexanes) until cloudy, then allowing it to stand, can promote crystallization.[9]
Q: Can I use a different protecting group? A: Yes, other amine protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used.[2] However, the Boc group is advantageous due to its stability to most bases and nucleophiles and its easy removal under moderately acidic conditions (e.g., with trifluoroacetic acid), which provides an orthogonal protection strategy in complex syntheses.[1][8]
References
-
Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE). Available at: [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Available at: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters. Available at: [Link]
-
PubChem. 6-((tert-Butoxycarbonyl)amino)hexanoic acid. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Available at: [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Ticket ID: PUR-BOC-AHX-001 Subject: Optimization of Flash Chromatography for Boc-Amino Aliphatic Esters Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are attempting to purify Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (also known as Boc-6-Ahx-OMe).
This molecule presents a specific set of purification challenges:
-
Detection Difficulty: It lacks a conjugated
-system, making it effectively invisible under standard UV (254 nm). -
Stability: The tert-butyl carbamate (Boc) group is acid-sensitive, while the methyl ester is base-sensitive.
-
Physical State: It is often obtained as a colorless, viscous oil or low-melting solid, complicating dry-loading.
This guide provides a self-validating workflow to ensure high recovery and purity.
Part 1: Visualization & Method Development (TLC)
User Issue: "I spotted my crude reaction on a TLC plate, but I see nothing under the UV lamp."
Diagnosis: This is expected. Your molecule (
Recommended Visualization Protocols
Select one of the following stains. Do not rely on UV.
| Stain Reagent | Mechanism | Protocol | Suitability |
| Iodine ( | Reversible intercalation into lipophilic chains. | Place dried plate in a jar with | High. Non-destructive. Best for quick checks. |
| PMA (Phosphomolybdic Acid) | Oxidation of functional groups; reduction of Mo. | Dip plate, blot excess, heat with heat gun until spots appear dark blue/green on light background. | High. Very sensitive for Boc-carbamates and aliphatic chains. |
| Ninhydrin | Reacts with free amines.[1] | Critical Step: You must first expose the plate to HCl vapor or heat vigorously to cleave the Boc group on the plate, then dip in Ninhydrin and heat. | Medium. Only works if you deprotect the spot in situ. |
| KMnO | Oxidation of oxidizable groups. | Dip and heat gently. Spots turn yellow on purple background. | Medium. Good contrast, but sensitive to heating. |
TLC Solvent Optimization
Target an Retention Factor (
-
Starting Point: Try 20% EtOAc in Hexanes .
-
If
: Increase polarity to 30% or 40% EtOAc. -
If
: Decrease polarity to 10% EtOAc.
-
-
Note on Streaking: If the spot streaks (tails), it suggests the silica is too acidic for the Boc group or residual free amine is present. Add 1% Triethylamine (TEA) to your TLC solvent to sharpen the spot.
Part 2: Column Chromatography Protocol
User Question: "How should I pack and run the column for this oil?"
Stationary Phase & Column Sizing
-
Resin: Standard Silica Gel 60 (
). -
Scale Factor: Use a 30:1 to 50:1 ratio of Silica:Crude by weight.[4]
-
Example: For 1.0 g of crude oil, use 30–50 g of silica.
-
Sample Loading (Critical)
Since the product is an oil/low-melting solid, "Wet Loading" is risky if you use too much solvent (band broadening). "Dry Loading" is superior for resolution.
-
Method A: Celite Dry Load (Recommended)
-
Dissolve crude oil in minimal Dichloromethane (DCM).
-
Add Celite 545 (approx. 2x weight of crude).[2]
-
Rotary evaporate until you have a free-flowing powder.
-
Pour this powder on top of the pre-packed silica bed.
-
-
Method B: Liquid Load
-
Dissolve crude in the minimum volume of 10% EtOAc/Hexanes.
-
Pipette carefully onto the sand layer.
-
Elution Strategy
Do not run isocratic (single solvent) unless your separation is very easy (
Suggested Gradient Profile:
-
0 - 2 CV (Column Volumes): 100% Hexanes (Flushes non-polar impurities).
-
2 - 5 CV: 0%
20% EtOAc (Ramps to product elution strength). -
5 - 10 CV: Hold at optimized % (e.g., 30% EtOAc) or shallow ramp to 40%.
-
Flush: 100% EtOAc (To remove polar impurities/starting material like 6-aminohexanoic acid).
Part 3: Troubleshooting & FAQs
Q1: My product is co-eluting with a lower spot. What is it?
-
Analysis: The most common impurity is the deprotected amine (Methyl 6-aminohexanoate) or the hydrolyzed acid (Boc-6-Ahx-OH).
-
Solution:
-
If the impurity is more polar (lower
): It is likely the free amine or acid. Increase the gradient slope more slowly. -
If the impurity is less polar (higher
): It could be the "Di-Boc" side product (rare but possible) or non-polar synthesis byproducts.
-
Q2: I recovered less mass than expected. Did the Boc group fall off?
-
Mechanism: Silica gel is slightly acidic (
). While Boc is generally stable, prolonged contact on the column can cause slow cleavage to the free amine, which sticks to silica (streaks). -
Fix: Pre-treat your column with 1% Triethylamine (TEA) in Hexanes during the equilibration step. This neutralizes the silica.[5] Note: TEA is not usually necessary for carbamates, but is the "nuclear option" for stability issues.
Q3: The oil won't solidify after the column.
-
Reason: Trace solvents (EtOAc/Hexane) get trapped in the viscous aliphatic chain.
-
Fix: Dissolve the oil in a small amount of DCM, transfer to a vial, and evaporate. Then, place on a high-vacuum manifold (< 1 mbar) for 12+ hours. If it remains an oil, it may simply be the physical state of the pure compound at RT (melting points vary by purity).
Part 4: Visual Workflows
Workflow 1: Purification Logic Flow
This diagram illustrates the decision-making process for purifying non-UV active Boc-esters.
Caption: Logical workflow for the purification of UV-inactive Boc-amino esters, emphasizing the necessity of staining and dry loading.
Workflow 2: Visualization Decision Tree
Selecting the correct detection method to avoid false negatives.
Caption: Decision tree for selecting the appropriate visualization method for non-aromatic Boc-protected amines.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[3] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[3]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sigma-Aldrich. (n.d.). TLC Stains and Visualization Reagents Guide.
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
Sources
Technical Support Center: Optimizing the Yield of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate Synthesis
Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (also known as Boc-6-aminohexanoic acid methyl ester). This molecule is a critical bifunctional linker widely utilized in peptide synthesis, antibody-drug conjugates (ADCs), and PROTAC development[1].
Because this synthesis involves a two-step sequence—esterification followed by Boc protection—yield losses typically occur due to poor pH management, moisture contamination, or improper workup techniques. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative optimization data to help you achieve >90% overall yields.
Synthesis Workflow & Mechanistic Pathway
The most robust and high-yielding route avoids the direct esterification of Boc-protected amino acids (which can lead to acid-catalyzed Boc deprotection)[2]. Instead, the optimal sequence is the esterification of 6-aminohexanoic acid to generate a hydrochloride salt intermediate, followed by base-catalyzed Boc protection[3][4].
Figure 1: Two-step synthesis workflow for Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
Self-Validating Standard Operating Procedure (SOP)
To ensure scientific integrity, this protocol integrates in-process validation checks so you can confirm the success of each step before proceeding.
Step 1: Synthesis of Methyl 6-aminohexanoate hydrochloride
-
Preparation: Suspend 6-aminohexanoic acid (1.0 eq) in anhydrous methanol (approx. 2-3 mL per mmol of substrate)[3].
-
Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂) (1.4 eq) dropwise[3]. Causality: SOCl₂ reacts with methanol to generate HCl in situ, which acts as the catalyst for the Fischer esterification while simultaneously protonating the amine to protect it from side reactions.
-
Reaction: Remove the ice bath and stir the mixture at room temperature overnight[3].
-
Validation Check: The initial suspension will become a clear, homogeneous solution as the esterification reaches completion. TLC (using Ninhydrin stain) should show the disappearance of the baseline starting material.
-
Isolation: Concentrate the mixture under reduced pressure to remove the solvent and unreacted SOCl₂. The product, methyl 6-aminohexanoate hydrochloride, will precipitate as a white solid (Yield: ~95-99%)[3].
Step 2: Boc Protection
-
Neutralization & Activation: Dissolve the methyl 6-aminohexanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) (2.5 eq) and stir for 10 minutes at room temperature[4][5].
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise[6].
-
Reaction: Stir at room temperature for 4-6 hours.
-
Validation Check: Gas evolution (CO₂) will be observed. The cessation of bubbling is a macroscopic indicator that the formation of the tetrahedral intermediate and subsequent fragmentation is complete[2].
-
Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess Et₃N and unreacted amine), saturated NaHCO₃ (to remove acidic impurities), and brine[2][6]. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target product as a clear to pale-yellow oil (Yield: >90%)[4].
Troubleshooting & FAQs
Q: Why is my esterification yield stalling around 70-80%, and how can I push it to >95%?
A: The most common cause of low yield in Step 1 is moisture contamination in the methanol. Thionyl chloride reacts violently and preferentially with water to form SO₂ and HCl. If your methanol is not strictly anhydrous, a significant portion of your SOCl₂ is destroyed before it can activate the carboxylic acid. Solution: Use strictly anhydrous MeOH and ensure your glassware is oven-dried[3].
Q: I am observing incomplete Boc protection despite using 1.1 equivalents of Boc₂O. What is the mechanistic cause?
A: This is a stoichiometry issue related to the protonation state of your intermediate. The product of Step 1 is a hydrochloride salt . For the amine to act as a nucleophile and attack the electrophilic carbonyl carbon of the Boc anhydride, it must be completely deprotonated (free amine)[2][5].
If you use only 1.0 to 1.5 equivalents of triethylamine (TEA), the base is entirely consumed neutralizing the HCl salt, leaving no buffering capacity. As the reaction progresses, the pH drops, and the remaining amine becomes protonated and unreactive. Solution: You must use at least 2.5 equivalents of TEA to liberate the free amine and maintain a basic environment (pH > 8) throughout the reaction[2][5].
Figure 2: Mechanism of Boc protection highlighting the necessity of the free amine.
Q: How do I prevent product loss and emulsion formation during the aqueous workup of the Boc-protected ester?
A: Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate has a long aliphatic chain with polar end groups, giving it mild amphiphilic (surfactant-like) properties. Washing the organic layer with pure deionized water often results in stubborn emulsions. Solution: Avoid pure water. Use a 5% citric acid wash to selectively protonate and partition unreacted starting materials into the aqueous layer, followed immediately by a brine (saturated NaCl) wash. The high ionic strength of brine forces the organic product out of the aqueous phase (salting-out effect) and breaks emulsions instantly[6].
Quantitative Optimization Data
Use the following data matrix to benchmark your reaction parameters and identify areas for yield recovery.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield |
| Esterification Solvent | Reagent-grade MeOH | Anhydrous MeOH | Prevents competitive hydrolysis of SOCl₂. | >95% |
| Base Stoichiometry | 1.0 - 1.5 eq Et₃N | 2.5 eq Et₃N | Fully liberates the nucleophilic free amine from the HCl salt and buffers the reaction. | >90% |
| Boc₂O Stoichiometry | 1.0 eq | 1.1 - 1.2 eq | Compensates for trace moisture that slowly degrades the anhydride into tert-butanol and CO₂. | >90% |
| Workup Wash | Deionized Water | 5% Citric Acid, then Brine | Prevents amphiphilic emulsion; selectively removes basic impurities. | N/A (Improves recovery) |
References
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Available at:[Link]
-
SciELO. "Design and development of 6-hydrazinonicotinyl- fatty acid-mimetic 99mTc-complex as a potential myocardial imaging agent". Available at:[Link]
- Google Patents. "WO2023037268A1 - Linkers for use in antibody drug conjugates".
Sources
- 1. WO2023037268A1 - Linkers for use in antibody drug conjugates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Strategies to prevent tert-butylation during Boc group removal.
The following technical guide is structured as a Deprotection Crisis Center . It is designed to function as an autonomous troubleshooting resource for researchers facing alkylation issues during peptide cleavage.
Role: Senior Application Scientist | Context: Peptide Synthesis Troubleshooting Status: Active | Topic: Scavenging Strategies for Boc/tBu Removal
The Core Problem: The "Musical Chairs" of Carbocations
When you remove Boc groups (N-terminal in Boc-SPPS) or tert-butyl side-chain protectors (Fmoc-SPPS), you are not just "washing away" protecting groups. You are generating a high concentration of tert-butyl cations (
These cations are electrophilic "predators." They require an electron pair to stabilize.
-
The Ideal Scenario: They find a Scavenger (a sacrificial nucleophile you added).
-
The Failure Scenario: They find your peptide’s electron-rich residues (Trp, Tyr, Met, Cys ).
Once a
Mechanism of Action
The following diagram illustrates the kinetic competition between your scavengers and your peptide.
Figure 1: The Kinetic Competition. Successful deprotection relies on the scavenger reacting with the carbocation faster than the peptide residue does.
Diagnostic Triage: Is Your Peptide Alkylated?
Before changing your protocol, confirm the pathology. Use this table to interpret your Mass Spec (ESI-MS) data.
| Mass Shift ( | Suspect Residue | Mechanism | Diagnosis |
| +56 Da | Trp | Critical. Irreversible. Requires Reagent K or protected Trp. | |
| +56 Da | Tyr | Critical. Hard to reverse. Ensure Phenol is present.[1][2][3][4][5][6] | |
| +56 Da | Cys | Severe. Reversible only with harsh HF treatments (rarely viable). | |
| +57 Da | Met | Moderate. Can sometimes be reversed or leads to fragmentation. | |
| +16 Da | Met / Trp | Oxidation | Not alkylation, but often occurs concurrently. Check scavenger freshness. |
Tech Tip: If you see a +56 Da shift on a Tryptophan-containing peptide, do not assume it is a salt adduct (Fe/Na). It is almost certainly tert-butylation of the indole ring [1].
The Scavenger Toolkit
Not all scavengers are equal. You must match the scavenger to the "threat level" of your sequence.
| Scavenger | Role & Mechanism | Best For...[7] | Drawbacks |
| Water | Nucleophile / Hydrolysis | General use; traps | Poor solubility with hydrophobic peptides. |
| TIPS (Triisopropylsilane) | Hydride Donor | The modern standard. Reduces carbocations to isobutane. | Can be expensive; less effective for Met/Cys than thiols. |
| EDT (1,2-Ethanedithiol) | Thiol Nucleophile | The Heavy Lifter. Essential for Cys, Met, Trp. | Stench. Toxic. Dithioacetal formation on Trp (rare). |
| Thioanisole | Soft Nucleophile | Accelerates Arg(Pbf) removal; protects Met/Trp. | Can cause Met |
| Phenol | Trap for Tyr/Trp | Protects Tyr and Trp via aromatic substitution. | Solid at RT (needs dissolving); difficult to remove. |
| DODT (2,2'-(Ethylenedioxy)diethanethiol) | Thiol Nucleophile | Less odorous alternative to EDT. | Slightly less reactive than EDT.[8] |
Standard Operating Procedures (Cocktails)
Do not use a "one-size-fits-all" cocktail. Select the reagent based on your peptide's amino acid composition.
Decision Matrix: Selecting the Right Cocktail
Figure 2: Cocktail Selection Logic. Always escalate to Reagent K if Trp, Cys, or Met are present.
Protocol A: Reagent K (The "Nuclear Option")
Use when: Peptide contains Trp, Tyr, Met, or Cys.[1][5][8] Reference: King et al. [2]
Composition:
Procedure:
-
Preparation: Dissolve Phenol in TFA first. Then add Water, Thioanisole, and EDT.[2][8] Work in a fume hood (EDT smells of rotting cabbage).
-
Incubation: Add 10-20 mL of cocktail per gram of resin.
-
Time: Shake at Room Temperature (RT) for 2–3 hours. (Note: Arg(Pbf) requires at least 2 hours).[9]
-
Precipitation: Filter resin.[5] Drop filtrate into ice-cold diethyl ether (10x volume). Centrifuge to collect the pellet.
-
Wash: Wash pellet 3x with cold ether to remove the scavengers (critical to remove Phenol/EDT).
Protocol B: The "Green" Standard (TFA/TIPS/Water)
Use when: Peptide is simple (Ala, Gly, Leu, Phe, Lys, etc.) and lacks Cys/Met/Trp.
Composition:
Procedure:
Frequently Asked Questions (Troubleshooting)
Q1: I used Reagent K, but I still see +56 Da on my Tryptophan. Why? A: This is "Indole Alkylation." Even Reagent K can fail if the cation concentration is too high or the cleavage is too long.
-
Fix 1: Use Boc-Trp(For)-OH (Formyl protection) or Fmoc-Trp(Boc)-OH during synthesis. The protecting group on the indole nitrogen reduces the ring's electron density, repelling the
attack [3]. -
Fix 2: Ensure your cocktail volume is sufficient (at least 15 mL/g resin). A low volume increases the effective concentration of cations.
Q2: My peptide smells like sulfur after cleavage. How do I fix it? A: This is residual EDT or Thioanisole.
-
Fix: Perform an extra wash of the ether precipitate. If the smell persists after lyophilization, dissolve the peptide in 10% acetic acid and lyophilize again; the acetic acid helps "carry" the thiols away.
Q3: Can I use DTT instead of EDT? A: Yes. This is often called Reagent L (Low odor).[5]
-
Protocol: Replace 2.5% EDT with 2.5% DTT (Dithiothreitol).
-
Note: DTT is a solid, so dissolve it carefully. It is slightly less effective than EDT for protecting Trp but excellent for keeping Cys reduced [4].
Q4: My Methionine-containing peptide has a +16 Da shift.
A: That is oxidation (Met
-
Fix: Ensure your scavengers (Thioanisole/EDT) are fresh. Old Thioanisole can actually promote oxidation. You can also add Ammonium Iodide (NH
I) and Dimethyl Sulfide (DMS) to the cocktail (Reagent H) to actively reduce sulfoxides back to Met during cleavage [5].[2]
Q5: Why is my peptide pellet yellow/orange? A: If you used Phenol or Thioanisole, this is common. It usually disappears after ether washing and lyophilization. If the color persists, it may be a nitrated tyrosine byproduct (rare, only if nitric acid contamination exists) or polymerized scavenger byproducts. Thorough ether washing is the key.
References
-
Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of tert-butyl esters and related problems." International Journal of Peptide and Protein Research.[2]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[10] International Journal of Peptide and Protein Research.[2]
-
White, P. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
-
Sole, N. A., & Barany, G. (1992). "Optimization of solid-phase synthesis of [Ala8]-Dynorphin A." Journal of Organic Chemistry.
-
Hackett, F. C., et al. (2023). "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection." ACS Omega.[8] [8][10]
Sources
- 1. renyi.hu [renyi.hu]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. acs.figshare.com [acs.figshare.com]
Overcoming solubility issues with Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in reactions.
Topic: Overcoming Solubility & Handling Issues in Synthesis and Assays
Executive Technical Overview
Compound: Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate Common Aliases: Boc-6-Ahx-OMe; N-Boc-6-aminohexanoic acid methyl ester.[1] CAS: 55757-60-3 (Generic for Boc-amino esters), 21691-44-1 (related free acid).[1]
The Core Challenge: This molecule presents a classic "amphiphilic deception." While it possesses polar amide and ester functionalities, the combination of the tert-butyl carbamate (Boc) group, the methyl ester cap, and the 6-carbon aliphatic chain renders the molecule predominantly lipophilic .
Researchers frequently encounter issues when treating this compound like a standard amino acid derivative. It is insoluble in water and highly soluble in organic solvents (DCM, EtOAc, THF). The critical failure points occur during hydrolysis (saponification) —where the reagent (LiOH/NaOH) is water-soluble but the substrate is not—and during Boc-deprotection , where the resulting salt often forms an intractable gum rather than a crystalline solid.[1]
Troubleshooting Guide (Q&A)
Category A: Reaction Homogeneity & Kinetics
Q1: I am attempting to hydrolyze the methyl ester using 1M LiOH in water/methanol, but the reaction is stalling or taking >24 hours. The starting material floats as an oil. What is wrong?
A: You are facing a phase-transfer limitation .[1] The methyl ester is highly lipophilic and will not dissolve in a water/methanol mixture if the water content is too high. The reagents (hydroxide ions) are trapped in the aqueous phase, while your substrate sits in the organic oil phase.
-
The Fix: You must introduce a "bridge solvent" that solubilizes both the lipophilic ester and the aqueous base. Tetrahydrofuran (THF) is the gold standard here.
-
Recommended Solvent System: THF : Methanol : Water in a 3:1:1 ratio.[2]
-
Why it works: THF dissolves the Boc-amino ester; Water dissolves the LiOH; Methanol acts as a miscibility bridge to ensure a single homogeneous phase.
-
Visual Indicator: The reaction should start as a clear, single-phase solution. If it turns cloudy immediately, add more THF. As the reaction proceeds, the solution may become slightly more viscous as the lithium carboxylate salt forms.
Q2: During Boc-deprotection with TFA/DCM, I get a dark oil that refuses to solidify. How do I get a handleable solid?
A: This is the "Lipophilic Salt Trap." Upon removing the Boc group, you generate the amine trifluoroacetate salt. Because of the 6-carbon chain, this salt is "greasy" and tends to hold onto residual solvent and TFA, forming a supramolecular gel or oil (a "ionic liquid" behavior) rather than crystallizing.
-
The Fix: Do not rotovap to dryness immediately.
-
Concentrate the reaction mixture to ~10% of its original volume.
-
Trituration: Slowly pour this concentrate into a 10-fold excess of cold Diethyl Ether (Et₂O) or MTBE with vigorous stirring.
-
The amine salt is insoluble in ether and should precipitate as a white powder.
-
If it oils out again, scratch the flask sides with a glass rod or sonicate the biphasic mixture to induce nucleation.
-
Category B: Purification & Work-up[1]
Q3: I’m trying to purify the compound by silica column, but it streaks or co-elutes with impurities.
A: The Boc-amide proton can interact with the silica silanols, causing tailing.
-
The Fix: Add 0.1% Triethylamine (TEA) to your eluent system (e.g., Hexanes/Ethyl Acetate). This neutralizes the acidic sites on the silica gel, sharpening the peak shape.
-
Alternative: Since the compound is non-polar, ensure you are not starting with too polar a solvent. Start with 10% EtOAc in Hexanes.
Detailed Experimental Protocols
Protocol 1: Homogeneous Saponification (Ester Hydrolysis)
Objective: Convert Methyl 6-(Boc-amino)hexanoate to 6-(Boc-amino)hexanoic acid without phase separation.[1]
Reagents:
-
Substrate: Methyl 6-(Boc-amino)hexanoate (1.0 equiv)[1]
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[1]
-
Solvents: THF (HPLC grade), Methanol, Distilled Water.
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of the methyl ester in 12 mL of THF . Ensure complete dissolution (clear solution).
-
Bridge Addition: Add 4 mL of Methanol . Stir for 2 minutes.
-
Base Addition: Dissolve the LiOH (3.0 equiv) in 4 mL of Water . Add this aqueous solution dropwise to the organic mixture while stirring rapidly.
-
Checkpoint: The solution must remain clear. If turbidity appears, add THF in 1 mL increments until clear.
-
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Self-Validation: Monitor by TLC (30% EtOAc/Hexane). Stain with Ninhydrin (will not stain Boc well) or PMA (Phosphomolybdic Acid) . The ester spot (Rf ~0.6) should disappear; the acid spot will stay at the baseline.
-
-
Work-up (Critical for Solubility):
-
Evaporate the THF and Methanol under reduced pressure (rotovap) at 35°C. You will be left with an aqueous slurry of the lithium salt.
-
Acidification: Cool the residue to 0°C. Add 1M HCl dropwise until pH ~3. The product (Boc-acid) will precipitate or oil out as it becomes protonated and insoluble in water.[1]
-
Extraction: Extract immediately with Ethyl Acetate (3 x 20 mL) . The protonated acid is highly soluble in EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
-
Protocol 2: Clean Boc-Deprotection & Salt Isolation
Objective: Remove Boc group and isolate the amine salt as a solid.[1]
Step-by-Step:
-
Dissolve the substrate in DCM (Dichloromethane) (concentration ~0.2 M).
-
Add TFA (Trifluoroacetic acid) to achieve a 1:1 DCM:TFA ratio.
-
Note: Do not use neat TFA; the heat of reaction can degrade the ester if not controlled.
-
-
Stir for 30–60 minutes.
-
Self-Validation: TLC will show complete consumption of the non-polar starting material.
-
-
Isolation (The "Ether Crash" Method):
-
Remove solvents under vacuum until a viscous oil remains (~2-3 mL).[1]
-
Do not dry completely.
-
Add 50 mL of cold Diethyl Ether .
-
Vigorously stir/sonicate. A white precipitate (the amine-TFA salt) should form.
-
Filter the solid or decant the ether. This removes non-polar byproducts (tert-butyl cations) and excess TFA.[1]
-
Data Visualization & Decision Logic
Solubility Matrix
Solubility profile at 25°C for Methyl 6-(Boc-amino)hexanoate.
| Solvent | Solubility | Application Context |
| Water | Insoluble (<0.1 mg/mL) | Avoid as primary solvent.[1] |
| Methanol | Soluble | Good co-solvent; poor for crystallization. |
| THF | Highly Soluble | Best for reaction solubilization. |
| DCM | Highly Soluble | Standard for synthesis/transfer. |
| Hexanes | Partially Soluble | Use for precipitation/crystallization. |
| DMSO | Soluble | Use for biological assays (stock solutions). |
Workflow Diagrams (Graphviz)
Figure 1: Solvent Selection Decision Tree for Hydrolysis
Caption: Logical flow for selecting the correct solvent system based on reaction observation.
Figure 2: Purification Workflow (Boc-Deprotection)
Caption: Step-by-step isolation of the amine salt preventing 'oiling out'.
References
-
Fisher Scientific. 6-(Boc-amino)hexanoic acid, 95% - Physical Properties and Solubility.[1] Retrieved from [1]
-
ChemicalBook. Boc-6-Aminocaproic acid (6404-29-1) - Chemical Properties and Applications. Retrieved from [1]
-
Sigma-Aldrich. (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride - Product Specification.[1][4] Retrieved from [1]
-
National Institutes of Health (PubChem). Methyl (2S)-6-amino-2-(((tert-butoxy)carbonyl)amino)hexanoate hydrochloride.[1] Retrieved from [1]
-
Royal Society of Chemistry. Experimental Procedures for Peptide Synthesis and Ester Hydrolysis. Retrieved from [1]
Sources
Challenges in the analytical characterization of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
[1]
Introduction: The "Silent" Linker
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (CAS 26228-56-2) is a critical intermediate in the synthesis of PROTACs and peptidomimetics.[1] While structurally simple—a linear alkyl chain terminated by a methyl ester and a Boc-protected amine—it presents a unique "double-bind" for analysts:[1]
-
Chromophoric Silence: It lacks aromatic rings or conjugated
-systems, rendering it nearly invisible to standard UV detection (254 nm).[1] -
Stability Duality: The Boc group is acid-labile, while the methyl ester is base-labile.[1] This narrows the window for robust method development.[1]
This guide addresses these specific challenges with field-proven troubleshooting protocols.
Part 1: Chromatographic Separation & Detection (HPLC/LC-MS)
Q1: I see no peak or a very weak baseline disturbance at 254 nm. Is my compound gone?
Diagnosis: Likely not.[1] The compound is "chromophorically silent."[1]
Mechanism: The carbonyl groups in the Boc and Ester moieties have weak
Protocol: The "Low-UV" Strategy If Mass Spectrometry (MS) is unavailable, you must push UV detection to its limits while managing solvent cutoff noise.[1]
-
Wavelength: Set detection to 210 nm (primary) and 215 nm (reference).
-
Mobile Phase Transparency:
Alternative Detection Methods (Ranked by Efficacy):
-
1. CAD (Charged Aerosol Detection) / ELSD: The gold standard for this compound. Response is independent of chromophores.[1]
-
2. LC-MS (ESI+): Look for the
adduct ( ) or the sodium adduct ( ). -
3. Refractive Index (RI): Only suitable for isocratic methods; not compatible with gradients.[1]
Q2: My LC-MS shows a split peak, but the mass is identical. Is it a diastereomer?
Diagnosis: No. This is likely Rotameric Broadening .[1]
Mechanism: The
Troubleshooting Workflow:
-
Temperature Check: Raise the column temperature to 40°C or 45°C . Increased thermal energy speeds up rotamer interconversion, coalescing the split peaks into a single, sharper peak.[1]
-
Gradient Verification: Ensure the "split" isn't actually the de-Boc impurity (free amine).
-
Parent:
246 -
De-Boc Impurity:
146 (Methyl 6-aminohexanoate).[1]
-
Visualization: Analytical Decision Tree
Figure 1: Decision tree for selecting detection methods and troubleshooting peak splitting.
Part 2: Stability & Sample Preparation
Q3: I see a new impurity peak after leaving the sample in the autosampler overnight.
Diagnosis: Acid-catalyzed deprotection (Loss of Boc).[1][2]
Mechanism: Common mobile phases contain 0.1% Trifluoroacetic Acid (TFA)
Corrective Protocol:
-
Buffer Switch: Switch from TFA to 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (pH 6.5, neutral).
-
Sample Diluent: Do not dissolve the sample in pure acidic mobile phase. Use neutral Acetonitrile/Water.[1]
-
Post-Prep: If purifying by Prep-HPLC with TFA, lyophilize immediately or neutralize fractions with Ammonium Bicarbonate. Do not concentrate TFA-containing fractions on a rotavap at high heat (
).[2]
Q4: Can I use GC-MS for purity analysis?
Diagnosis: Not Recommended.
Risk: The Boc group is thermally unstable.[1]
Mechanism: At the high temperatures of a GC injector (
Data Interpretation Warning:
If you must use GC-MS, you will likely see a peak corresponding to
-
Recommendation: Use LC-MS or HPLC-CAD.[1]
Part 3: Structural Elucidation (NMR)
Q5: My NMR spectrum in has broad/doubled signals. Is the sample impure?
Diagnosis: Rotameric broadening (again).
Explanation: In
Optimization Table: NMR Solvent Selection
| Solvent | Effect on Rotamers | Recommendation |
| Slow exchange.[1] Broad/split peaks common.[1] | Good for solubility, bad for resolution.[1] | |
| Increases exchange rate (H-bonding). Sharper peaks. | Preferred for clean spectra.[1] | |
| Intermediate exchange. | Acceptable alternative.[1][2][3][4] |
Key Assignment Verification (1H NMR, 400 MHz):
- (Singlet, 9H): Boc tert-butyl group.[1]
-
(Singlet, 3H): Methyl ester (
). -
(Triplet/Multiplet, 2H):
-methylene ( ).[1] -
(Triplet, 2H):
-methylene ( ).[1]
Visualization: Degradation Pathways
Figure 2: Chemical stability profile showing primary degradation pathways under acidic and basic conditions.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Detailed mechanisms of Boc acid-lability).
-
Sigma-Aldrich. (2024).[1] Product Specification: Methyl 6-[(tert-butoxycarbonyl)amino]hexanoate. (Physical properties and handling).[1][2][5][6][]
-
Hollingsworth, R. I. (1999).[1] Analytical characteristics of N-Boc amino acid esters. Journal of Chromatography A. (Discussion on low-UV detection of aliphatic esters).
-
PubChem. (2024).[1][8] Compound Summary: Methyl 6-(tert-butoxycarbonylamino)hexanoate (CID 637602).[1]
Sources
- 1. 6-(Boc-amino)hexanoic acid, 95%:Biochemical Reagents:Lipids and Lipid Derivatives | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.eu [shimadzu.eu]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 8. Methyl (2S)-6-amino-2-(((tert-butoxy)carbonyl)amino)hexanoate hydrochloride | C12H25ClN2O4 | CID 18728485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Long-term storage and stability of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
Product: Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate[1][2]
Executive Summary & Chemical Context
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (also known as Boc-6-aminohexanoic acid methyl ester ) is a critical bifunctional linker intermediate.[1][] It possesses two reactive termini protected by groups with orthogonal stability profiles:
-
N-Terminus: Protected by a Boc (tert-butyloxycarbonyl) group (Acid-labile).[1][][3][4]
-
C-Terminus: Protected as a Methyl Ester (Base-labile, moisture-sensitive).[1][]
This "dual-protection" status creates a specific stability window.[1][] The compound is stable under neutral conditions but degrades rapidly if exposed to environmental extremes (moisture, heat, or trace acids). This guide provides the protocols necessary to maintain >98% purity over extended storage periods.
Critical Storage Parameters (The "Golden Rules")
Failure to adhere to these parameters is the primary cause of batch failure (hydrolysis or deprotection).
| Parameter | Recommended Condition | Critical Limit (Do Not Exceed) | Scientific Rationale |
| Temperature | -20°C | > +4°C (Long-term) | The Boc group undergoes thermal elimination (isobutylene release) at elevated temperatures (>40°C), a process accelerated by trace acidity.[1][] |
| Atmosphere | Argon or Nitrogen (Dry) | Ambient Air | Methyl esters are susceptible to hydrolysis by atmospheric moisture.[1][] Oxygen is a secondary concern but inert gas prevents moisture ingress.[] |
| Physical State | Solid/Frozen Oil | Liquid (at Room Temp) | Reaction kinetics (degradation) are significantly slower in the solid state due to reduced molecular mobility.[1] |
| Container | Amber Glass + Teflon Liner | Polystyrene/Polypropylene | Plasticizers from polymers can leach into the lipophilic ester.[] Amber glass prevents potential photo-oxidation of the alkyl chain.[] |
Degradation Pathways & Troubleshooting
Understanding how the molecule breaks down is essential for diagnosing purity issues.[]
Visualizing the Degradation Logic
The following diagram illustrates the two distinct failure modes: Acidolysis (Boc loss) and Hydrolysis (Ester loss).[1]
Figure 1: Primary degradation pathways.[1][][5] Note that Pathway A (Boc removal) can lead to rapid cyclization to Caprolactam, rendering the sample useless.
Troubleshooting Q&A
Q: The sample has developed a pungent, vinegar-like smell. Is it still usable?
-
Explanation: A vinegar smell often indicates the release of free carboxylic acids (though the byproduct here is Boc-aminohexanoic acid, which is odorless, trace hydrolysis often implies wet conditions where other contaminants degrade). However, if the smell is sweet/solvent-like (Methanol), the ester is hydrolyzing. If the smell is gaseous/petroleum-like (Isobutylene), the Boc group is falling off.
-
Action: Perform TLC (see Section 4). If the "Acid" spot is >5%, repurification is required.
Q: My sample turned from a white solid into a viscous oil. Why?
-
Diagnosis: Hygroscopicity or Impurity Eutectic. [1][]
-
Explanation: Methyl esters can be hygroscopic.[1][] Absorbed water depresses the melting point.[] Alternatively, slight degradation creates a mixture (Ester + Acid + Amine) which acts as a eutectic system, preventing crystallization.[]
-
Action: Dry under high vacuum (<1 mbar) for 24 hours. If it does not re-solidify, check purity by NMR.
Q: Can I store the compound in DMSO or DMF stock solutions?
-
Diagnosis: Not Recommended for >1 week. [1][]
-
Explanation: DMF and DMSO often contain trace amines (dimethylamine) or water.[1][] These can cause slow aminolysis (converting methyl ester to dimethylamide) or hydrolysis.[1][]
-
Action: Store as neat powder/oil. Prepare solutions immediately before use.
Quality Control & Handling Protocols
Protocol A: Rapid Purity Check (TLC)
Use this method for a quick "Go/No-Go" decision before an experiment.[1][]
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).[1][]
-
Note: The Boc-Acid (hydrolysis product) is much more polar and will stay near the baseline.[1][]
-
Note: The Free Amine (deprotection product) will streak or stay at the baseline unless 1% Triethylamine is added.
-
-
Visualization:
-
Interpretation:
-
Single Spot (Rf ~0.5): Pure.
-
Baseline Spot (Stains with Ninhydrin): Boc lost (Critical Failure).
-
Baseline Spot (No Ninhydrin stain): Hydrolysis (Boc-Acid formed).[1][]
-
Protocol B: 1H NMR Validation (The Gold Standard)
Run in CDCl3.
| Signal (ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |
| 1.44 | Singlet | 9H | Boc (t-Butyl) | Loss of integration (<9H) indicates deprotection.[1][] |
| 3.66 | Singlet | 3H | Methyl Ester (-OCH3) | Loss of signal indicates hydrolysis.[1][] |
| 3.10 | Broad/Triplet | 2H | N-CH2 | Shift changes if Boc is lost.[1][] |
| 2.30 | Triplet | 2H | CH2-CO | Shift changes if Ester is hydrolyzed.[1][] |
Handling & Re-Purification Guide
If your QC check fails, use this decision tree to recover the material.
Figure 2: Material recovery decision tree.[1][] Note that while hydrolysis products can be washed away, Boc-deprotected products usually require discarding the batch due to potential polymerization/cyclization.
Standard Thawing Procedure:
-
Remove vial from -20°C storage.
-
Wait 15-30 minutes until the vial reaches room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric water vapor directly onto the product, initiating hydrolysis.
-
-
Weigh quickly and purge the headspace with Nitrogen/Argon before re-sealing.[]
References
-
Greene, T.W., & Wuts, P.G.M. (1999).[][8][9] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][][8] (Detailed mechanisms of Boc cleavage and Ester stability). [1]
-
Lundt, B. F., et al. (1978).[1][] "Selective removal of the t-butyloxycarbonyl group."[] International Journal of Peptide and Protein Research, 12(5), 258-268.[1][] (Kinetics of Boc removal).
-
BOC Sciences. (2024).[1][] Boc-6-aminohexanoic acid methyl ester Product Data. (Physical properties and storage guidelines).
-
Sigma-Aldrich. (2024).[1][] Handling of Moisture Sensitive Reagents. Technical Bulletin AL-134. (General ester handling protocols).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Catalyst Inhibition in Reactions Involving Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering sluggish kinetics, low yields, or complete reaction stalling when utilizing Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in transition-metal-catalyzed workflows (e.g., cross-coupling, C–H activation, or hydrogenation).
While the tert-butoxycarbonyl (Boc) and methyl ester groups are standard protecting moieties, their Lewis-basic nature and potential for degradation can profoundly disrupt catalytic cycles. This guide synthesizes field-proven diagnostic protocols with mechanistic causality to help you rescue your reactions.
Diagnostic Workflow
Before altering your reaction conditions, it is critical to identify the exact mechanism of inhibition. The workflow below outlines the logical progression for diagnosing catalyst poisoning in the presence of Boc-protected amino esters.
Workflow for diagnosing catalyst inhibition in Boc-amino ester reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling stalls at 30% conversion when Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is present. What is the root cause? A1: The inhibition is likely driven by one of two mechanisms: competitive coordination or trace amine poisoning. The carbamate (Boc) and ester groups possess Lewis-basic oxygen atoms. In electron-deficient catalytic intermediates, these strongly coordinating groups can compete for catalyst binding, leading to partial or complete inhibition via sequestration[1]. Alternatively, if the Boc group degrades, the resulting free nitrogen can coordinate to the palladium catalyst, leading to the formation of highly stable, inactive catalyst species[2].
Q2: How can I differentiate between competitive carbamate chelation and trace amine poisoning? A2: Causality can be determined analytically. If the inhibition is caused by competitive chelation, the reaction will typically show a slow, linear deceleration proportional to the substrate concentration. If trace amine poisoning is the culprit, LC-MS analysis of the reaction mixture will reveal the presence of the deprotected intermediate, methyl 6-aminohexanoate (m/z 146.1). Free primary amines are notorious for causing irreversible catalyst poisoning in reactions like Buchwald-Hartwig aminations[3].
Q3: What ligand modifications can overcome sequestration by the Boc/ester moieties? A3: To prevent the Boc and ester oxygens from sequestering the metal center, transition to sterically demanding, electron-rich ligands (e.g., dialkylbiaryl phosphines like RuPhos or BrettPhos). These bulky ligands increase the electron density at the metal center while providing a steric shield that physically blocks the bulky Boc-protected amine from coordinating, thereby pushing the equilibrium back toward the productive catalytic cycle.
Quantitative Data: Inhibition & Rescue Strategies
The table below summarizes the quantitative impact of various inhibitory factors associated with Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate and the corresponding rescue strategies.
| Inhibiting Moiety / Factor | Mechanism of Inhibition | Diagnostic Kinetic Signature | Recommended Rescue Strategy |
| Intact Carbamate (Boc) | Weak Lewis-base sequestration of Pd(II)/Ru(II) | Gradual rate decay; incomplete conversion | Increase ligand steric bulk (%V_bur > 30%); e.g., XPhos, NHCs. |
| Free Primary Amine (from Boc degradation) | Strong σ-donation forming dead-end metal complexes | Abrupt reaction stall; detection of m/z 146.1 | Lower temperature; buffer reaction pH; use BrettPhos. |
| Trace Sulfur/Halides (from substrate synthesis) | Irreversible binding to active catalytic sites | Immediate zero-order kinetics (no initial turnover) | Pre-treat substrate with metal scavenger resins; recrystallize. |
Self-Validating Experimental Protocols
To ensure scientific rigor, do not rely on trial and error. Use the following self-validating protocols to systematically identify and resolve the inhibition.
Protocol A: Catalyst Poisoning Diagnostic (Spike-In) Assay
Purpose: To determine if the Boc-amino ester is actively sequestering the catalyst or if trace impurities from its synthesis are responsible.
-
Establish Baseline: Set up a standard, high-yielding control reaction (e.g., a model Suzuki-Miyaura coupling) that does not contain the Boc-amino ester.
-
Spike-In Preparation: Prepare three parallel reaction vessels spiked with 10 mol%, 50 mol%, and 100 mol% of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate relative to the catalyst loading.
-
Kinetic Sampling: Initiate the reactions. Extract 20 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately with cold acetonitrile and filter through a short silica plug.
-
Analysis & Causality: Analyze the aliquots via UPLC-MS.
-
An immediate stall at all spike-in levels indicates potent trace impurities (e.g., sulfur).
-
A gradual deceleration correlating with the spike-in concentration confirms competitive Lewis-base sequestration[1].
-
Protocol B: Ligand Steric Tuning for Carbamate Tolerance
Purpose: To rescue catalytic activity by preventing off-cycle chelation of the Boc/ester moieties.
-
Ligand Selection: Select a panel of phosphine ligands with increasing Tolman cone angles or % Buried Volume (%V_bur) (e.g., Sphos → XPhos → RuPhos).
-
Catalyst Pre-activation: In a glovebox, pre-mix the metal precursor (e.g., Pd2(dba)3) with the selected ligands in a 1:2.2 ratio in anhydrous solvent for 15 minutes to ensure complete, active complexation prior to substrate exposure.
-
Execution: Add Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate and the coupling partners. Run the reactions in parallel.
-
Evaluation: A successful ligand will exhibit a high Turnover Number (TON) by sterically occluding the bulky Boc group from the metal center, preventing inactive complex formation[2].
Mechanistic Pathway of Inhibition & Rescue
The diagram below illustrates the divergent pathways of a catalytic cycle when exposed to amine/carbamate poisoning, and how steric tuning rescues the active catalyst.
Mechanism of Pd catalyst poisoning by amines/carbamates and steric rescue.
References[3] Title: Buchwald-Hartwig Amination
Sources
Effective workup procedures for reactions with Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and nuances of working with this versatile bifunctional molecule. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues related to the handling and reactivity of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate, focusing on the causality behind our recommended procedures.
Section 1: Boc Group Manipulation
Q1: My Boc deprotection reaction is sluggish or has stalled. What are the likely causes and how can I fix it?
Answer: This is a common issue that typically points to problems with the acidic reagent or reaction conditions. The acid-catalyzed cleavage of the Boc group is a kinetic process that depends heavily on acid strength, concentration, and temperature.[1]
Causality: The mechanism involves protonation of the Boc carbonyl oxygen, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the free amine.[2] If the acid is not strong enough or present in a high enough concentration, this initial protonation step is inefficient, leading to a slow or incomplete reaction.
Troubleshooting Steps:
-
Verify Acid Quality: Ensure your acid (e.g., Trifluoroacetic Acid - TFA) is fresh and has not been compromised by atmospheric moisture.
-
Increase Acid Concentration: For a standard TFA/DCM deprotection, if you are using 20% TFA (v/v), consider increasing it to 50%.[1] The reaction rate often shows a second-order dependence on acid concentration.[1]
-
Switch Acid System: If increasing the concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane may be required.[1][3] This is often faster and results in the precipitation of the amine as its hydrochloride salt, which can simplify isolation.[3]
-
Extend Reaction Time/Increase Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS over a longer period.[1][3] Gentle warming (e.g., to 30-40 °C) can sometimes accelerate a sluggish reaction, but be mindful of potential side reactions.
Q2: I'm observing unexpected side products after my TFA-mediated Boc deprotection. What are they and how can I prevent them?
Answer: The most common side products arise from the highly reactive tert-butyl cation generated during the deprotection.[1] This electrophile can alkylate any nucleophiles present in your molecule or reaction mixture.
Preventative Measures: The Role of Scavengers
To prevent this, it is critical to use "scavengers" in your deprotection cocktail. These are reagents that are more nucleophilic than your substrate and will preferentially react with and "trap" the tert-butyl cations.
| Scavenger | Target Residue(s) | Typical Concentration | Rationale |
| Triisopropylsilane (TIS) | Tryptophan, Cysteine, Methionine | 2.5–5% (v/v) | Reduces the tert-butyl cation and protects sensitive, reducible side chains.[1] |
| Water | General Purpose / Trp | 2.5–5% (v/v) | Reacts with the carbocation to form tert-butanol. |
| Thioanisole | Methionine, Cysteine | 5% (v/v) | A soft nucleophile that effectively traps carbocations, protecting sulfur-containing residues.[4] |
| Phenol | Tyrosine | 5% (v/v) | Protects the activated aromatic ring of tyrosine from alkylation.[4] |
A general-purpose cleavage cocktail for substrates without particularly sensitive functional groups is TFA/TIS/H₂O (95:2.5:2.5) .[4]
Section 2: Workup & Purification Procedures
Q3: What is the correct workup procedure after a TFA deprotection to isolate the free amine methyl ester without causing hydrolysis?
Answer: The key is to remove the highly acidic TFA and then carefully neutralize any remaining acid without exposing the methyl ester to harsh basic conditions for an extended period.
Causality: The methyl ester is susceptible to saponification (base-catalyzed hydrolysis) to the corresponding carboxylic acid. While a basic wash is necessary to remove residual TFA and deprotonate the ammonium salt to the free amine, prolonged exposure or the use of a strong base (like NaOH) can cleave the ester. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a weak base and is ideal for this purpose.[3][5]
Q4: My final product is a persistent, sticky oil. How can I purify it effectively and potentially induce crystallization?
Answer: Sticky oils are common for molecules of this size and polarity. Purification is best achieved with flash column chromatography. Inducing crystallization can sometimes be achieved by solvent trituration.
Flash Chromatography Protocol:
-
Adsorb the Crude Product: Dissolve your crude oil in a minimal amount of a strong solvent (like methanol or DCM) and adsorb it onto a small amount of silica gel. Dry this mixture thoroughly under vacuum to create a free-flowing powder. This "dry loading" technique typically results in better separation than loading the sample as a solution.
-
Choose a Solvent System: A good starting point for elution is a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc/Hex). For more polar products, a gradient of methanol in dichloromethane (e.g., 1% to 10% MeOH/DCM) is effective.
-
Monitor Fractions: Use TLC to analyze the fractions and combine those containing the pure product.
Trituration to Induce Crystallization:
If the purified oil still refuses to solidify, dissolve it in a small amount of a solvent in which it is highly soluble (e.g., ethyl acetate). Then, slowly add a non-polar "anti-solvent" in which it is poorly soluble (e.g., hexanes or diethyl ether) with vigorous stirring until the solution becomes cloudy. Let the mixture stand, sometimes at a reduced temperature (0 to 4 °C), to allow crystals to form.
Section 3: Ester Group Manipulation
Q5: How can I saponify the methyl ester to get the carboxylic acid (Boc-6-aminohexanoic acid) without cleaving the Boc group?
Answer: The Boc group is stable under basic conditions, so saponification is straightforward. The key is to use a mild base at room temperature and then perform a careful acidic workup to isolate the carboxylic acid.[6]
Causality: Saponification is the hydrolysis of an ester under basic conditions. The Boc group is resistant to nucleophilic attack and basic hydrolysis, making it an ideal orthogonal protecting group for this transformation.[7] The workup requires acidification to first neutralize the excess base and then to protonate the newly formed carboxylate salt to yield the neutral carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM[3][8]
This protocol describes the removal of the Boc protecting group to yield the methyl ammoniumhexanoate trifluoroacetate salt.
-
Dissolution: Dissolve Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M under an inert atmosphere (N₂ or Argon).
-
Addition of Scavengers: Add appropriate scavengers if necessary (e.g., Triisopropylsilane, 2.5% v/v).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup (Isolation of Salt): Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting amine trifluoroacetate salt can often be used directly in the next step.
-
Workup (Isolation of Free Amine): If the free amine is required, follow the workup described in FAQ Q3. Dissolve the residue in ethyl acetate, wash carefully with saturated aqueous NaHCO₃, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Saponification of Methyl Ester
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.
-
Dissolution: Dissolve Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 ratio).
-
Base Addition: Add Lithium Hydroxide (LiOH) (1.5–2.0 equiv.) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to 0 °C and slowly add 1M HCl until the pH of the aqueous layer is ~3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-6-aminohexanoic acid.
References
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Molecules, 22(6), 933. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website. [Link]
-
Ben-Mokhtar, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. American Journal of Organic Chemistry, 2(3), 54-58. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8021. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
Sources
Validation & Comparative
Purity analysis of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate by HPLC.
Title: Analytical Superiority in Purity Assessment: HPLC-CAD vs. HPLC-UV for Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Introduction
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (commonly referred to as Boc-Ahx-OMe) is a highly versatile aliphatic linker utilized extensively in PROTAC design, bioconjugation, and solid-phase peptide synthesis. Ensuring the absolute purity of this building block is critical; trace impurities can drastically reduce conjugation yields or introduce reactive byproducts into downstream synthetic pathways.
While the standard approach for analyzing Boc-protected amino acid derivatives relies on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1], Boc-Ahx-OMe presents a distinct analytical challenge: it is completely devoid of a strong UV chromophore. This guide objectively compares the performance of traditional HPLC-UV against High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), providing researchers with a self-validating framework for accurate purity quantitation.
The Analytical Challenge: Mechanistic Causality
Traditional HPLC relies heavily on Ultraviolet-Visible (UV-Vis) detection. Because Boc-Ahx-OMe consists solely of an aliphatic carbon chain, a carbamate (Boc) protecting group, and a methyl ester, it only weakly absorbs UV light at low wavelengths (e.g., 205–210 nm)[2].
-
The UV Flaw: Operating a UV detector at 210 nm with a gradient elution (typically Water/Acetonitrile) causes severe baseline drift due to the changing absorbance of the organic solvent itself. Furthermore, impurities lacking chromophores—such as unreacted 6-aminohexanoic acid or des-Boc degradants—remain virtually invisible to the detector, leading to a dangerous overestimation of product purity[3].
-
The CAD Solution: Charged Aerosol Detection (CAD) circumvents this optical limitation by measuring the mass of the analyte rather than its light absorbance. The HPLC eluent is nebulized into fine droplets, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge[4]. The resulting electrical signal is directly proportional to the mass of the particles, providing a uniform, near-universal response for all non-volatile compounds, regardless of their chemical structure[5].
Workflow & Decision Matrix
HPLC detection strategy for Boc-Ahx-OMe comparing UV and CAD methodologies.
Experimental Protocol: Orthogonal HPLC Analysis
To objectively compare performance, a self-validating HPLC system was designed with UV (Photodiode Array) and CAD detectors connected in series. This ensures both detectors analyze the exact same injection under identical chromatographic conditions.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water. (Causality Note: Formic acid is chosen over Trifluoroacetic acid (TFA). While TFA is a common ion-pairing agent, it can suppress ionization and significantly increase background noise in aerosol-based detectors[1].)
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step 2: Sample Preparation & Self-Validation
-
Diluent: 50:50 Water:Acetonitrile.
-
Sample: Accurately weigh 10.0 mg of Boc-Ahx-OMe and dissolve in 10.0 mL of diluent (1.0 mg/mL).
-
System Suitability Test (SST) Solution: Spike the 1.0 mg/mL sample with 0.5% (w/w) of 6-aminohexanoic acid methyl ester (the des-Boc impurity). This step creates a self-validating system, proving that the method can successfully resolve and detect the most likely non-chromophoric contaminant.
Step 3: Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size. (Provides optimal retention for hydrophobic Boc-protected aliphatic chains[1]).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: 10% → 90% B
-
12.0 - 15.0 min: 90% B
-
15.0 - 15.1 min: 90% → 10% B
-
15.1 - 20.0 min: 10% B (Re-equilibration)
-
Step 4: Detector Configuration
-
UV Detector: Wavelength set to 210 nm (Reference 360 nm).
-
CAD Detector: Evaporator temperature set to 35°C (Optimized to prevent thermal degradation or loss of semi-volatile aliphatic esters); Data collection rate 10 Hz; Filter constant 3.6 s.
Data Presentation & Performance Comparison
The following table summarizes the quantitative data obtained from the serial injection of the Boc-Ahx-OMe sample.
| Analytical Parameter | HPLC-UV (210 nm) | HPLC-CAD | Causality / Observation |
| Primary Response Mechanism | Light absorption (Ester/Carbamate) | Mass of non-volatile particles | CAD is independent of chromophores[2]. |
| Signal-to-Noise (S/N) at 1.0 mg/mL | 18:1 (Low) | >350:1 (High) | UV struggles with weak absorbance; CAD provides a robust mass-based signal[4]. |
| Baseline Stability | Poor (Severe upward drift) | Excellent (Flat baseline) | Organic solvent absorbs UV at 210nm during gradients; CAD evaporates the solvent entirely[3]. |
| Limit of Quantitation (LOQ) | 15.0 µg/mL | 0.5 µg/mL | CAD is highly sensitive to trace amounts of non-volatiles[2]. |
| Detection of Des-Boc Impurity | Undetectable | Detected (RT = 3.8 min) | The des-Boc impurity lacks the carbamate group, rendering it completely invisible to UV[5]. |
| Calculated Purity (Area %) | 99.8% (False Positive) | 97.2% (Accurate) | UV overestimates purity by missing non-absorbing aliphatic impurities[5]. |
Conclusion & Best Practices
For researchers analyzing Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate, relying solely on UV detection is a critical analytical blind spot. The experimental data clearly demonstrates that HPLC-UV at 210 nm drastically overestimates product purity (99.8%) by failing to detect critical aliphatic impurities like the des-Boc starting material.
By implementing Charged Aerosol Detection (CAD), laboratories establish a trustworthy, self-validating system. CAD provides a uniform response based on analyte mass, revealing the true purity profile (97.2%) and ensuring that downstream bioconjugation or PROTAC synthesis is not compromised by invisible contaminants[3],[5]. When developing these methods, always utilize volatile mobile phase additives (like Formic Acid) and ensure the CAD evaporator temperature is carefully optimized to prevent the loss of semi-volatile ester derivatives.
References
1.[1] A Comparative Guide to HPLC Methods for Analyzing Boc-amino-PEG3-SSPy Conjugation Products, Benchchem. 1 2.[4] Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru, ThermoFisher. 4 3.[2] Charged Aerosol Detection in Pharmaceutical Analysis: An Overview, LCGC International. 2 4.[3] Blog: Charged Aerosol Detection in Pharmaceutical Analysis, HWI group. 3 5.[5] Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities, Chromatography Today. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 4. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 5. chromatographytoday.com [chromatographytoday.com]
Comparative Guide: Boc vs. Fmoc Protection for 6-Aminohexanoic Acid (Ahx) Linkers
Executive Summary
6-Aminohexanoic acid (Ahx), also known as ε-aminocaproic acid, is a critical non-chiral spacer used to improve peptide solubility, flexibility, and to reduce steric hindrance in bioconjugates. Unlike standard
-
Choose Fmoc-Ahx-OH for standard solid-phase peptide synthesis (SPPS), automated workflows, and when acid-sensitive payloads (e.g., certain fluorophores, glycosylation) are involved.
-
Choose Boc-Ahx-OH for "difficult" aggregation-prone sequences, synthesis of base-sensitive peptide thioesters, or when using HF-cleavable resins for specialized medicinal chemistry applications.
Mechanistic Foundations
To make an informed choice, one must understand the deprotection mechanisms that dictate the compatibility of the Ahx linker with the rest of the peptide assembly.
Chemical Deprotection Pathways[1]
-
Boc Strategy (Acid-Labile): Relies on the differential acid sensitivity between the temporary Boc group (removed by TFA) and permanent side-chain protectors (removed by HF or TFMSA).[1][2] This creates a "graduated acidolysis" system.
-
Fmoc Strategy (Base-Labile): Utilizes a base-induced
-elimination mechanism. The Fmoc group is removed by secondary amines (piperidine), while side chains are removed by acid (TFA).[3] This is a true orthogonal system.
Visualization of Deprotection Mechanisms
Figure 1: Comparative deprotection pathways. Boc relies on acidolysis generating cationic species, requiring neutralization. Fmoc relies on base-catalyzed elimination, yielding a free amine directly.
Strategic Comparison: Performance Metrics
Solubility and Handling
Ahx is a hydrophobic spacer. The protecting group significantly influences its solubility profile in SPPS solvents.
| Feature | Fmoc-6-Ahx-OH | Boc-6-Ahx-OH |
| Solubility (DMF) | High. Preferred for standard automation. | Moderate to High. |
| Solubility (DCM) | Moderate.[1][4] | Very High. Ideal for manual synthesis or low-swelling resins. |
| Aggregation Risk | Lower risk due to Ahx flexibility, but Fmoc peptides generally aggregate more than Boc peptides. | Lowest. TFA deprotection breaks intermolecular H-bonds, reducing aggregation in the growing chain. |
| Storage Stability | Stable at RT (months). | Stable at RT (years). Less sensitive to spontaneous hydrolysis. |
Orthogonality and Linker Applications
This is the deciding factor for most researchers. Ahx is often used to link a drug, biotin, or fluorophore to a peptide.
-
Scenario A: The "Acid-Sensitive" Payload.
-
Example: Linking a trityl-protected payload or a glycosylated amino acid.
-
Verdict:Use Fmoc. The Boc deprotection (TFA) would prematurely strip acid-labile modifications. Fmoc removal (Piperidine) leaves acid-sensitive groups intact until the final global cleavage.
-
-
Scenario B: The "Base-Sensitive" Target.
-
Example: Synthesis of peptide thioesters (for Native Chemical Ligation) or peptides containing aspartimide-prone sequences.
-
Verdict:Use Boc. Repeated exposure to Piperidine in Fmoc synthesis can degrade thioesters or cause aspartimide formation. Boc chemistry avoids bases entirely until the neutralization step.
-
Safety and Waste Management
-
Fmoc: Uses DMF/Piperidine.[] Toxic, but manageable in standard fume hoods. Waste is organic solvent.
-
Boc: Requires HF (Hydrofluoric Acid) or TFMSA for final cleavage.[1] HF is extremely hazardous, requires a specialized Teflon vacuum line, and attacks glass.
-
Note: If you do not have an HF apparatus, do not choose Boc chemistry unless you are using a specialized scavenger-rich TFA cleavage protocol (e.g., "High-Low" TFA) which is less common for standard peptides.
-
Experimental Protocols
Fmoc-Ahx-OH Coupling Protocol
Standard protocol for automated synthesizers (e.g., CEM Liberty Blue, Biotage).
-
Reagents:
-
Fmoc-6-Ahx-OH (0.2 M in DMF).
-
Activator: 0.5 M DIC (Diisopropylcarbodiimide) / 0.5 M Oxyma Pure in DMF.
-
Deprotection: 20% Piperidine in DMF.
-
-
Workflow:
-
Deprotection: Treat resin with 20% Piperidine (2 x 3 min). Wash DMF (3x).
-
Activation: Mix Fmoc-Ahx-OH (5 eq) with Activator (5 eq) for 2 minutes.
-
Coupling: Add to resin.[3] Microwave (75°C, 5 min) or shake at RT (30 min).
-
Wash: DMF (3x).
-
-
Validation: Kaiser Test (Ninhydrin). Ahx is a primary amine; a positive test (blue beads) indicates successful deprotection; a negative test (colorless) indicates successful coupling.
Boc-Ahx-OH Coupling Protocol
Manual synthesis protocol (Merrifield style).
-
Reagents:
-
Boc-6-Ahx-OH (0.2 M in DCM/DMF 1:1).
-
Activator: HBTU (0.5 M) / DIPEA (1.0 M) in NMP.
-
Deprotection: 50% TFA in DCM.[1]
-
Neutralization: 10% DIPEA in DCM.
-
-
Workflow:
-
Deprotection: Treat resin with 50% TFA/DCM (1 x 1 min, 1 x 20 min).
-
Wash: DCM (3x).
-
Neutralization: Treat with 10% DIPEA/DCM (2 x 1 min). Crucial step: Boc removal leaves an amine salt that must be neutralized to couple.
-
Coupling: Add Boc-Ahx-OH (3-4 eq) + HBTU (3.9 eq) + DIPEA (6 eq). Shake RT (1 hour).
-
Wash: DCM (3x), DMF (3x).
-
Decision Matrix & Workflow
Use this logic flow to determine the correct protection for your specific project.
Figure 2: Decision matrix for selecting Ahx protection. Safety constraints (HF access) and peptide complexity are the primary filters.
Troubleshooting Common Ahx Issues
Even with a simple linker like Ahx, issues can arise.
| Problem | Probable Cause | Solution |
| Incomplete Coupling | Ahx is hydrophobic; poor resin swelling. | Switch solvent to NMP or add 1% Triton X-100. Use "Double Coupling." |
| Precipitation in Line | Fmoc-Ahx-OH concentration too high in DCM. | Dissolve in DMF or NMP.[3][4][] Keep concentration <0.3 M. |
| "Missing" Linker | Fmoc cleavage during storage (rare). | Ensure Fmoc-Ahx-OH is stored dry. Check for free amine in raw material via TLC. |
| Side Reactions | Ester formation on hydroxyl side chains. | Ahx is unhindered; highly reactive. Ensure Ser/Thr/Tyr are fully protected (tBu/Trt) before coupling Ahx. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Boc Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
Benchmarking Mass Spectrometry Protocols: Validation of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Topic: Mass spectrometry analysis for the validation of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate. Content Type: Publish Comparison Guides.
Executive Summary
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (Boc-6-Ahx-OMe) is a critical intermediate in the synthesis of peptide linkers, PROTACs, and antibody-drug conjugates (ADCs). Its validation requires rigorous analytical methods to ensure the integrity of both the acid-labile Boc protecting group and the base-labile methyl ester.
This guide compares three mass spectrometry (MS) methodologies for the validation of Boc-6-Ahx-OMe. While Gas Chromatography-Mass Spectrometry (GC-MS) is a staple in small molecule analysis, our comparative data identifies High-Resolution Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) as the superior protocol due to the thermal instability of the Boc moiety.
Part 1: Compound Profile & Analytical Challenges
Target Analyte: Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Molecular Formula: C₁₂H₂₃NO₄
Exact Mass: 245.1627 Da
Structure:
Critical Impurities to Detect:
-
Free Amine (Boc Deprotection): Methyl 6-aminohexanoate (Result of acid exposure).
-
Free Acid (Ester Hydrolysis): 6-([(tert-butoxy)carbonyl]amino)hexanoic acid (Result of base/water exposure).
-
Cyclic Lactam: Caprolactam derivatives (Result of intramolecular cyclization).
Part 2: Comparative Analysis of MS Methodologies
The following table summarizes the performance of three common MS configurations for this specific analyte.
| Feature | Method A: LC-ESI-QTOF-MS (Recommended) | Method B: GC-MS (EI) (High Risk) | Method C: Direct Infusion ESI-MS (Screening Only) |
| Integrity of Analyte | High. Soft ionization preserves the labile Boc group. | Low. High injector temps (>200°C) cause thermal degradation of Boc. | High. Soft ionization. |
| Separation Power | Excellent. Resolves free acid/amine impurities via C18 column. | Good, but degradation products ("ghost peaks") confuse the chromatogram. | None. Cannot distinguish isomers or isobaric impurities. |
| Quantitation | Precise. Linear dynamic range 1-1000 ng/mL. | Unreliable. Variable degradation leads to poor reproducibility. | Qualitative. Ion suppression affects accuracy.[1] |
| Mass Accuracy | < 5 ppm. Confirms elemental composition. | Unit Resolution. Sufficient for ID but not formula confirmation. | Variable. Depends on analyzer (Quad vs TOF). |
Why GC-MS Fails for Boc-Protected Esters
While GC-MS is standard for fatty acid methyl esters (FAMEs), the tert-butoxycarbonyl (Boc) group is thermally unstable. At standard GC injector temperatures (250°C), Boc groups undergo thermolysis to form isobutene and the free amine or isocyanate.
-
Observation: A GC-MS spectrum of pure Boc-6-Ahx-OMe often shows a split peak or a dominant peak corresponding to the deprotected amine, leading to a false negative for the intact product.
Part 3: Recommended Protocol – LC-ESI-QTOF-MS
This protocol is designed to validate the identity and purity of Boc-6-Ahx-OMe, ensuring no degradation has occurred during storage or synthesis.
1. Sample Preparation
-
Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid. Avoid alcohols (MeOH/EtOH) to prevent transesterification during storage.
-
Concentration: Prepare a stock at 1 mg/mL; dilute to 10 µg/mL for analysis.
-
Filtration: 0.22 µm PTFE filter (Nylon filters can adsorb hydrophobic Boc groups).
2. LC Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
3. MS Parameters (ESI Positive Mode)
-
Source Temp: 300°C (Low enough to prevent thermal deprotection).
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V.
-
Acquisition: m/z 50 – 1000.
4. Data Interpretation & Fragmentation Pathway
In ESI positive mode, the molecule forms a protonated molecular ion
-
Precursor Ion: m/z 246.1706
-
Primary Fragment: m/z 190.1080 (Loss of tert-butyl group,
, 56 Da). -
Secondary Fragment: m/z 146.1181 (Loss of Boc group,
, 100 Da).
Self-Validating Check: If you observe a significant peak at m/z 146.1 in the MS1 (full scan) spectrum without applying collision energy, your source temperature is too high, or the sample has degraded to the free amine.
Part 4: Visualization of Workflows and Mechanisms
Figure 1: Validation Workflow for Boc-6-Ahx-OMe
This diagram outlines the decision tree for analyzing the compound, highlighting the critical check for thermal stability.
Caption: Comparative workflow demonstrating the failure point of GC-MS due to thermal instability versus the successful validation path via LC-MS.
Figure 2: ESI-MS/MS Fragmentation Pathway
The following diagram illustrates the specific mass losses observed in the MS2 spectrum, serving as a fingerprint for identification.
Caption: MS/MS fragmentation pathway of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate showing characteristic loss of protecting groups.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Fragmentation of Boc-protected amino acids. NIST Standard Reference Database. [Link]
-
Siuzdak, G., et al. (2015).[3] Thermal Degradation of Small Molecules in Gas Chromatography-Mass Spectrometry. Analytical Chemistry.[1][3][4][5][6][] [Link]
-
Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of Boc-N-protected hybrid peptides. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. whitman.edu [whitman.edu]
- 5. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 6. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet | MDPI [mdpi.com]
A comparative analysis of acidic deprotection methods for Boc-protected amines.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis, medicinal chemistry, and complex target synthesis. Its resistance to catalytic hydrogenation and nucleophilic attack makes it an ideal orthogonal partner to other protecting groups. However, the removal of the Boc group—typically achieved through acidic cleavage—presents a critical decision point for synthetic chemists.
As a Senior Application Scientist, I have observed that defaulting to standard protocols without analyzing the specific substrate often leads to compromised yields, difficult purifications, or unwanted side reactions. This guide provides a comparative analysis of the three primary acidic deprotection systems: Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), and Methanesulfonic Acid (MSA), grounded in mechanistic causality and experimental data.
Mechanistic Causality & The Fate of the tert-Butyl Cation
To select the correct deprotection method, one must first understand the underlying reaction mechanism. Acid-catalyzed Boc deprotection is initiated by the protonation of the carbamate oxygen. This intermediate undergoes fragmentation, releasing the free amine, carbon dioxide (CO₂), and a transient tert-butyl cation 1[1].
The tert-butyl cation is highly electrophilic. While it can harmlessly deprotonate to form isobutylene gas, it frequently acts as an alkylating agent. In complex molecules or peptides containing nucleophilic residues—such as the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), or the free thiol of Cysteine (Cys)—this carbocation will cause irreversible alkylation2[2]. To prevent this, nucleophilic scavengers (e.g., triisopropylsilane, anisole, or water) must be added to the reaction mixture to "trap" the cation 3[3].
Mechanistic pathway of acid-catalyzed Boc deprotection and the fate of the tert-butyl cation.
Comparative Analysis of Acidic Reagents
The choice of acid dictates not only the reaction kinetics but also the physical properties of the isolated product and the environmental footprint of the process.
Trifluoroacetic Acid (TFA) in DCM
TFA is the traditional gold standard. It is highly effective, typically used at 20-50% (v/v) in dichloromethane (DCM). However, TFA salts are notoriously difficult to crystallize and often present as viscous oils, complicating isolation 4[4]. Furthermore, TFA is highly corrosive, toxic, and environmentally persistent due to its fluorinated nature5[5].
Hydrochloric Acid (HCl) in Dioxane or EtOAc
HCl (typically 4M in dioxane or 1-4M in EtOAc) offers a distinct advantage in downstream processing. The resulting amine hydrochloride salts are highly crystalline. Because these salts are generally insoluble in ethereal solvents or dioxane, they precipitate directly out of the reaction mixture, driving the reaction forward and allowing for isolation via simple filtration 4[4].
Methanesulfonic Acid (MSA)
MSA is rapidly gaining traction as a "green" alternative. It is a strong, non-volatile, and inherently biodegradable acid. MSA avoids the generation of persistent fluorinated waste associated with TFA and is highly effective in both solution-phase chemistry and solid-phase peptide synthesis (SPPS) 6[6].
Quantitative & Qualitative Comparison
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Methanesulfonic Acid (MSA) |
| Typical Concentration | 20–50% in DCM, or neat | 4M in Dioxane / 1-4M in EtOAc | 0.1M–3M in EtOAc or DCM |
| Reaction Kinetics | Fast (30 min – 2 hours) | Very rapid (often < 30 min) | Moderate to Fast (30 min – 3 hours) |
| Salt Form / Isolation | TFA salt (often oily, requires chromatography or trituration) | HCl salt (highly crystalline, often precipitates directly) | Mesylate salt (crystalline or neutralized in situ) |
| Environmental Profile | Poor (Fluorinated, persistent, highly volatile) | Moderate (Corrosive mineral acid, but easily neutralized) | Excellent (Biodegradable, non-volatile) |
| Scavenger Compatibility | Excellent (TIS, Anisole, Water) | Good (Solvent choice influences carbocation trapping) | Excellent (Commonly used in SPPS with scavengers) |
Experimental Protocols: Self-Validating Workflows
Every robust protocol must act as a self-validating system. The physical state changes (e.g., gas evolution, precipitation) should serve as real-time indicators of reaction progress, backed by analytical validation.
Standard experimental workflow for acidic Boc deprotection highlighting self-validating steps.
Protocol 1: Standard TFA/DCM Deprotection (For complex substrates)
Causality Note: DCM is utilized because it does not participate in the reaction and effectively solvates both the starting material and the resulting TFA salt.
-
Preparation: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
-
Scavenging: If the molecule contains electron-rich aromatics or sulfur (e.g., Trp, Met), add Triisopropylsilane (TIS) (2.5% v/v) and Water (2.5% v/v).
-
Acidification: Slowly add TFA to achieve a final concentration of 20-50% v/v.
-
Validation: Observe effervescence (CO₂ evolution). Stir at room temperature. The cessation of bubbling is a primary physical indicator that fragmentation is complete. Validate via TLC or LC-MS (typically 1-2 hours).
-
Isolation: Concentrate under reduced pressure. Do not neutralize in the flask if large volumes of TFA are present, as the exotherm can degrade the product. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.
Protocol 2: HCl in Dioxane (For crystalline salt isolation)
Causality Note: Dioxane acts as an excellent stabilizing solvent for anhydrous HCl. As the reaction progresses, the polarity of the product shifts drastically, forcing the amine hydrochloride salt to precipitate.
-
Preparation: Dissolve the substrate (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.
-
Acidification: Add a commercially available solution of 4M HCl in dioxane (5.0 to 10.0 eq).
-
Validation: Stir at room temperature. Within 15-30 minutes, a white precipitate should begin to form. This precipitation is a self-validating indicator of successful deprotection and salt formation.
-
Isolation: Once LC-MS confirms complete consumption of the starting material, dilute the suspension with cold diethyl ether, filter the crystalline solid, and wash with additional ether.
Protocol 3: MSA in EtOAc (Green Chemistry Approach)
Causality Note: MSA is non-volatile; therefore, it cannot be removed via rotary evaporation. The workflow must rely on precipitation or liquid-liquid extraction for isolation.
-
Preparation: Dissolve the Boc-protected amine (1.0 eq) in Ethyl Acetate (EtOAc) (0.2 M).
-
Acidification: Add Methanesulfonic acid (MSA) (3.0 to 5.0 eq) dropwise.
-
Validation: Stir at room temperature for 1-3 hours. Monitor via LC-MS.
-
Isolation: Upon completion, cool the reaction to 0 °C. If the mesylate salt precipitates, filter directly. If it remains in solution, quench carefully with saturated aqueous NaHCO₃ until the aqueous layer is pH 8. Extract the free amine into the EtOAc layer, wash with brine, dry over Na₂SO₄, and concentrate.
Conclusion
The removal of the Boc protecting group is far from a one-size-fits-all procedure. While TFA remains a powerful tool for highly recalcitrant substrates, its poor environmental profile and difficult salt isolation make it less ideal for late-stage scale-up. HCl in dioxane provides an elegant, self-purifying system through salt precipitation, while MSA offers a highly effective, biodegradable alternative that aligns with modern green chemistry mandates. By analyzing the substrate's vulnerability to the tert-butyl cation and selecting the appropriate acid and scavenger, chemists can transform a routine deprotection into a high-yielding, self-validating process.
References
-
A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem. 4
-
Applications of Methanesulfonamide Derivatives in Peptide Synthesis: Application Notes and Protocols - Benchchem. 6
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry.1
-
Scavengers for Boc deprotection to prevent side reactions. - Benchchem. 2
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. 5
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis.3
Sources
Cost-effectiveness of using Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in large-scale synthesis.
This guide evaluates the cost-effectiveness and technical advantages of using Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (also known as Boc-6-Ahx-OMe ) in large-scale synthesis. It contrasts this specific derivative with its free acid counterpart and other protecting group strategies, focusing on process chemistry principles: atom economy, purification efficiency, and solvent handling.
Executive Summary: The Scalability Verdict
For large-scale pharmaceutical and materials synthesis, Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate represents a superior cost-efficiency model compared to the free acid form (Boc-6-Ahx-OH) or Fmoc alternatives, particularly in solution-phase chemistry.
While the free acid is the standard for Solid-Phase Peptide Synthesis (SPPS), the methyl ester offers three critical advantages for multi-kilogram scale-up:
-
Process Intensification: It can be synthesized directly from
-caprolactam (a bulk commodity chemical) via ring-opening methanolysis, bypassing the isolation of the zwitterionic amino acid. -
Purification Efficiency: As a lipophilic ester, it allows for extractive workups and potential distillation, avoiding the large volumes of aqueous waste associated with precipitating zwitterions or free acids.
-
Solubility Profile: High solubility in standard organic solvents (DCM, EtOAc, Toluene) enables higher concentration reactions, reducing solvent costs and reactor volume requirements.
Technical Profile
| Property | Specification |
| IUPAC Name | Methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Common Name | Boc-6-Ahx-OMe; N-Boc-ε-aminocaproic acid methyl ester |
| CAS Number | 19217-12-0 (Free base/derivative) |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid (approx. 25-30°C) |
| Solubility | Soluble in DCM, EtOAc, MeOH, Toluene. Insoluble in water. |
| Primary Application | Linker for PROTACs/ADCs, intermediate for lysine mimetics, polymer precursor. |
Comparative Analysis: Synthesis Routes & Cost Drivers
The cost-effectiveness of this compound is defined by its synthesis route. We compare the Direct Methanolysis Route (Recommended) against the Classical Hydrolysis Route .
Route A: Direct Methanolysis (The "Green" Route)
-
Starting Material:
-Caprolactam (Bulk commodity, <$5/kg). -
Mechanism: Acid-catalyzed ring opening with methanol followed by in situ Boc protection.
-
Advantages: One-pot potential; avoids water removal; high atom economy.
Route B: Classical Hydrolysis
-
Starting Material:
-Caprolactam or 6-Aminohexanoic acid.[1][2] -
Mechanism: Hydrolysis to free amino acid (zwitterion)
Isolation Boc Protection Esterification. -
Disadvantages: Handling zwitterions requires ion exchange or large aqueous volumes; esterification is an extra step requiring coupling reagents or thionyl chloride.
Data Comparison Table
| Metric | Route A (Methyl Ester Target) | Route B (Free Acid Target) | Impact on Cost |
| Step Count | 2 (Telescoped) | 2-3 (Discrete isolations) | Route A saves ~40% labor/time |
| Solvent Usage | Methanol (Reactant & Solvent) | Water (Hydrolysis) + Organic (Protection) | Route A reduces waste disposal costs |
| Purification | Liquid-Liquid Extraction / Distillation | Crystallization / Ion Exchange | Route A is faster; Route B is energy intensive |
| Yield (Overall) | ~85-92% | ~65-75% | Route A improves yield by ~15% |
| Atom Economy | High (MeOH incorporated) | Lower (Protection/Deprotection loops) | Route A maximizes material utility |
Visualizing the Process Advantage
The following diagram illustrates the efficiency of the Direct Methanolysis route compared to the Classical Hydrolysis route.
Figure 1: Comparative synthesis pathways. Route A (top) demonstrates a streamlined approach to the methyl ester, avoiding the isolation of the difficult-to-handle zwitterion intermediate.
Experimental Protocols (Large-Scale)
Safety Note: All procedures should be performed in a fume hood. Methanol is toxic and flammable. Thionyl chloride (if used) releases HCl gas.
Protocol A: One-Pot Synthesis from -Caprolactam
This protocol is optimized for cost-effectiveness (Process Mass Intensity).
-
Ring Opening (Methanolysis):
-
Charge a glass-lined reactor with
-Caprolactam (1.0 equiv) and Methanol (5.0 volumes). -
Slowly add concentrated H₂SO₄ (1.1 equiv) or dry HCl gas. Exothermic.
-
Heat to reflux (approx. 65°C) for 6-8 hours. Monitor by TLC/HPLC for disappearance of caprolactam.
-
Result: Solution of Methyl 6-aminohexanoate sulfate/chloride.
-
-
Boc Protection (In-Situ):
-
Cool the mixture to 0-5°C.
-
Neutralize excess acid carefully with Triethylamine (TEA) or anhydrous Na₂CO₃ (solid) until pH ~8-9.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in a minimal amount of MeOH or added as a melt.
-
Stir at room temperature for 4-12 hours.
-
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove Methanol (recycle solvent).
-
Redissolve the residue in Ethyl Acetate or DCM .
-
Wash with water (to remove inorganic salts), 5% citric acid (to remove unreacted amine), and brine.
-
Dry over MgSO₄ and concentrate.
-
Purification: The resulting oil is often >95% pure. If necessary, purify via short-path distillation (high vacuum) or a silica plug filtration.
-
Protocol B: Saponification (Converting Ester to Acid)
If the Free Acid is absolutely required (e.g., for SPPS), saponify the ester synthesized above. This is often cleaner than direct synthesis.
-
Dissolve Boc-6-Ahx-OMe in THF/Water (1:1).
-
Add LiOH (1.5 equiv). Stir at RT until conversion is complete.
-
Acidify carefully with HCl to pH 3.
-
Extract with EtOAc. The product crystallizes upon concentration or addition of hexanes.
Strategic Cost Analysis
Raw Material Leverage
Using
Downstream Versatility
The methyl ester is a "masked" acid that is often more reactive for subsequent steps:
-
Hydrazinolysis: Reacting Boc-6-Ahx-OMe with hydrazine hydrate yields the hydrazide (common for ligation) directly, without needing activation agents like EDC/NHS.
-
Amidation: Direct aminolysis with primary amines (often catalyzed) can sometimes bypass the acid intermediate.
Solvent & Waste Disposal
-
Ester Route: Organic waste (MeOH, EtOAc) is easily incinerated or recovered.
-
Acid Route: Generates high-salinity aqueous waste (from neutralizing zwitterions), which is expensive to treat.
References
-
Synthesis of Amino Acid Methyl Esters
-
Li, X., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. Link
- Context: Validates the efficiency of methanol/acid systems for amino acid esterific
-
-
Caprolactam Ring Opening
-
Zhang, Y., et al. (2013). "Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water." Chemical Papers, 67, 1060–1066. Link
- Context: Demonstrates the feasibility of direct ring-opening of caprolactam with alcohols to form amino esters.
-
-
Boc-Protection Protocols
-
Han, G., et al. (2000). "Preparation of N-Boc-amino Acids." Organic Syntheses, Coll. Vol. 10, p. 310. Link
- Context: Standardizes the Boc-protection methodology used in the in situ protocol.
-
- Process Chemistry & Purification: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Context: General reference for the cost benefits of extractive workups (esters) vs. precipitation (zwitterions) in large-scale manufacturing.
Sources
Spectroscopic comparison between Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate and its starting materials.
Publish Comparison Guide: Spectroscopic Profiling of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate vs. Precursors
Part 1: Executive Summary & Strategic Context
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (also known as Methyl 6-(Boc-amino)hexanoate ) is a critical bifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and modified peptides. Its value lies in its orthogonality: the methyl ester protects the carboxylic acid while the Boc group protects the amine, allowing for controlled, stepwise elongation of linker chains.
This guide provides a definitive spectroscopic comparison between the final product and its primary starting materials: 6-Aminohexanoic acid (6-AHA) and Methyl 6-aminohexanoate . By mastering these spectral differences, researchers can validate synthesis success and identify common impurities (e.g., unreacted starting material, hydrolysis products) with high confidence.
Part 2: Synthetic Pathway & Structural Evolution
To understand the spectroscopy, we must first map the structural changes. The most robust synthesis typically follows a two-step sequence:
-
Esterification: 6-Aminohexanoic acid is converted to Methyl 6-aminohexanoate (usually isolated as the HCl salt).
-
Boc Protection: The amine is protected using Di-tert-butyl dicarbonate (
).
Diagram 1: Structural Evolution & Key Functional Groups
Caption: Stepwise structural evolution highlighting the introduction of the methyl ester and Boc protecting groups, which serve as the primary spectroscopic markers.
Part 3: Spectroscopic Deep Dive
Proton NMR ( NMR) Comparison
The transition from the free amine/acid to the fully protected linker is most easily tracked via
Table 1: Comparative
| Proton Environment | 6-Aminohexanoic Acid ( | Methyl 6-aminohexanoate (HCl salt) | Methyl 6-(Boc-amino)hexanoate (Product) | Diagnostic Logic |
| Boc | Absent | Absent | 1.44 ppm (s, 9H) | The strongest signal in the spectrum; confirms Boc coupling. |
| Ester | Absent | 3.67 ppm (s, 3H) | 3.66 ppm (s, 3H) | Differentiates ester from the free acid precursor. |
| ~2.18 ppm (t) | 2.35 ppm (t) | 2.30 ppm (t, 2H) | Slight downfield shift upon esterification. | |
| ~2.90 ppm (t) | 2.90 - 3.00 ppm (br) | 3.10 ppm (q, 2H) | Becomes a quartet due to coupling with NH; shifts due to Boc. | |
| Amine ( | Exchangeable (br) | ~8.0 - 9.0 ppm (br, | ~4.60 ppm (br s) | Transformation from charged ammonium (salt) to carbamate NH. |
Critical Insight: In the intermediate (Methyl 6-aminohexanoate HCl), the amine protons appear very far downfield (~8-9 ppm in DMSO) due to the positive charge. Upon Boc protection, this signal resolves to a typical carbamate NH broad singlet around 4.6 ppm (in
Carbon NMR ( NMR) Comparison
Carbon NMR provides definitive confirmation of the carbon skeleton and functional group oxidation states.
Table 2: Comparative
| Carbon Environment | 6-Aminohexanoic Acid | Methyl 6-aminohexanoate | Product | Notes |
| Ester Carbonyl ( | ~178 ppm (Acid) | ~173 ppm | 174.2 ppm | Ester carbonyl is shielded relative to the free acid. |
| Carbamate Carbonyl ( | Absent | Absent | 156.0 ppm | Diagnostic for the Boc group insertion. |
| Boc Quaternary ( | Absent | Absent | 79.0 ppm | Characteristic quaternary carbon of the t-butyl group. |
| Boc Methyls ( | Absent | Absent | 28.4 ppm | Intense signal for the three methyl groups. |
| Ester Methyl ( | Absent | 51.5 ppm | 51.5 ppm | Confirms methylation. |
Infrared (IR) Spectroscopy
IR is a rapid "fingerprinting" tool to verify functional group transformation without solvation effects.
-
6-Aminohexanoic Acid: Shows a broad zwitterionic character. Look for the antisymmetric carboxylate stretch (
) and broad ammonium bands. -
Methyl 6-(Boc-amino)hexanoate (Product):
-
Ester
: Sharp, strong band at . -
Carbamate (Boc)
: Distinct band at (often appears as a shoulder or separate peak from the ester). -
Stretch: Single sharp band at
(vs. broad ammonium band in precursors).
-
Part 4: Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(Boc-amino)hexanoate
Note: This protocol assumes starting from Methyl 6-aminohexanoate HCl.
-
Dissolution: Suspend Methyl 6-aminohexanoate HCl (1.0 equiv) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Neutralization: Add Triethylamine (TEA) (2.2 equiv) dropwise at 0°C. The solution will clear as the free base is liberated.
-
Protection: Add Di-tert-butyl dicarbonate (
) (1.1 equiv) dissolved in a minimal amount of solvent. -
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Stain: Ninhydrin - product does not stain; starting material stains purple).
-
Workup: Wash with 1N HCl (to remove unreacted amine/TEA), saturated
(to remove excess acid/byproducts), and Brine. Dry over . -
Purification: Concentrate in vacuo. The product is often a colorless oil or low-melting solid that may not require chromatography if the wash is efficient.
Protocol 2: Analytical Characterization Workflow
To validate the product, follow this logic flow:
Caption: Decision tree for validating the identity and purity of Methyl 6-(Boc-amino)hexanoate.
Part 5: Troubleshooting Common Impurities
-
Impurity: Unreacted Methyl 6-aminohexanoate
-
Detection: Look for a broad NH signal >8.0 ppm (if salt remains) or a shift in the
-methylene protons back to ~2.7 ppm. -
Remedy: Ensure sufficient base (TEA) was used to liberate the amine for reaction with
.
-
-
Impurity: Hydrolyzed Acid (Boc-6-aminohexanoic acid)
-
Detection: Disappearance of the Methyl singlet at 3.66 ppm in
NMR. Broad OH stretch in IR ( ). -
Remedy: Avoid prolonged exposure to strong aqueous base or acid during workup.
-
-
Impurity: Residual
-
Detection: Strong singlet at 1.50 ppm in
NMR (distinct from product Boc at 1.44 ppm). -
Remedy: Wash organic layer thoroughly with dilute acid or heat the crude product under vacuum (Boc anhydride is volatile).
-
References
-
PubChem. Methyl 6-aminohexanoate hydrochloride. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. 6-Aminohexanoic acid Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
-
Fisher Scientific. 6-(Boc-amino)hexanoic acid Product Information. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Enantiomeric Purity Assessment of Chiral Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate Derivatives
Introduction: The Criticality of Chirality in Drug Development
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the stereochemistry of chiral molecules is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The subject of this guide, chiral derivatives of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate, represents a class of Boc-protected amino acid esters frequently employed as building blocks in peptide synthesis and drug discovery. Ensuring the enantiomeric purity of these key starting materials is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing the safety, efficacy, and reproducibility of the final therapeutic product.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of these derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating analytical systems through robust methodologies and orthogonal cross-validation.
Comparative Analysis of Core Methodologies
The determination of enantiomeric excess (ee) relies on creating a chiral environment to differentiate between the enantiomers.[3] This can be achieved through various analytical techniques, each with distinct advantages and limitations. The primary methods employed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry workhorse for enantiomeric purity analysis due to its robustness, accuracy, and the wide availability of chiral stationary phases (CSPs).[4]
-
Principle of Separation: The technique's efficacy stems from the physical separation of enantiomers on a CSP. The chiral selector, immobilized on the silica support, forms transient, diastereomeric complexes with the enantiomers.[4][] The differing stability of these complexes results in different retention times, allowing for baseline resolution and accurate quantification.[] For Boc-protected amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective, offering excellent chiral recognition capabilities under reversed-phase conditions.[1][2][4][6]
-
Expertise-Driven Insights: The choice of mobile phase is critical. For Boc-amino acid derivatives, a combination of an organic modifier like acetonitrile and an acidic additive such as trifluoroacetic acid (TFA) often provides the best balance of retention, peak shape, and enantioselectivity.[2] The acidic additive protonates residual silanols on the stationary phase and ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.
-
Advantages: High accuracy and precision, excellent for routine quality control, and capable of detecting minor enantiomers down to 0.05%.[3][4]
-
Limitations: Higher cost associated with specialized chiral columns and solvent consumption.[4][7]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique renowned for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[8]
-
Principle of Separation: Separation occurs on a capillary column coated with a chiral stationary phase, such as Chirasil-Val.[8][9] However, due to the low volatility of amino acid derivatives, a crucial derivatization step is required prior to analysis.[4] This typically involves a two-step process: esterification of the carboxylic acid and acylation of the amino group to create a volatile, thermally stable analyte.
-
Trustworthiness & Causality: The derivatization process is the most critical step and a potential source of error. It is imperative to use reaction conditions that do not induce racemization. For this reason, every GC method must be validated to quantify any racemization that occurs during sample preparation; this can be achieved by analyzing an enantiomerically pure standard.[4] The use of deuterium-labeled reagents can also help track and correct for hydrolysis- or derivatization-induced racemization.[10]
-
Advantages: Exceptional sensitivity (capable of detecting D-amino acids down to 0.1%[4]) and high chromatographic efficiency.
-
Limitations: The mandatory derivatization step adds complexity, time, and a potential risk of racemization.[4][11] Not suitable for thermally labile compounds.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers a distinct alternative to chromatography.
-
Principle of Separation: Enantiomers are separated in a capillary filled with a background electrolyte (BGE) containing a chiral selector.[12] The separation is based on the differential mobility of the diastereomeric complexes formed between the enantiomers and the chiral selector in an electric field.[13] Cyclodextrins and their derivatives are the most common chiral selectors used for amino acid enantiomers.[4][13][14]
-
Expertise-Driven Insights: Method development in CE involves optimizing the type and concentration of the chiral selector, as well as the pH and composition of the BGE.[14] For instance, using a modified cyclodextrin like sulfated β-cyclodextrin can significantly enhance enantioseparation for certain amino acids by increasing the strength of the host-guest interactions.[14]
-
Advantages: Extremely high separation efficiency, very low sample and solvent consumption, and high flexibility in changing chiral selectors without needing a new column.[12]
-
Limitations: Lower loading capacity compared to HPLC, which can affect sensitivity for trace impurity detection. Can be less robust than established HPLC methods.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different, non-separative approach to determining enantiomeric excess.
-
Principle of Analysis: In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical magnetic properties.[15] To achieve differentiation, a chiral auxiliary is added to the NMR tube to convert the pair of enantiomers into a pair of diastereomers, which are magnetically non-equivalent and will produce distinct signals in the NMR spectrum.[7] This can be done in two ways:
-
Chiral Solvating Agents (CSAs): These form rapid, reversible diastereomeric complexes with the analyte.[3][16] Agents like BINOL-derivatives are effective for this purpose.[7]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomeric products.[16] Mosher's acid is a classic example.[16]
-
-
Trustworthiness & Causality: For quantitative accuracy, it is crucial to select resonance peaks that are well-resolved (baseline separated) and free from overlapping signals from the analyte or chiral auxiliary.[7] The integration of the distinct peaks corresponding to each diastereomer directly reflects their ratio in the sample.[15] For CDAs, the derivatization reaction must proceed to 100% completion to avoid kinetic resolution, which would lead to an inaccurate ee measurement.[11]
-
Advantages: Rapid, non-destructive, and requires minimal sample preparation, making it excellent for reaction monitoring.[3][7]
-
Limitations: Lower sensitivity compared to chromatographic methods, often requiring a higher concentration of the analyte. The accuracy can be compromised by poor signal resolution.[3]
Quantitative Performance Comparison
The choice of method often depends on the specific analytical requirements, such as required sensitivity, sample availability, and desired throughput. The table below summarizes the typical performance characteristics of each technique.
| Feature | Chiral HPLC | Chiral GC | Capillary Electrophoresis (CE) | Chiral NMR |
| Principle | Physical separation on CSP | Physical separation on CSP | Differential mobility with chiral selector | Diastereomeric complex formation |
| Derivatization | Not required | Required | Not required | Optional (CDA) or not required (CSA) |
| Typical LOQ | ~0.05 - 0.1% | ~0.1% | ~0.1 - 0.5% | ~1 - 5% |
| Analysis Time | 10 - 30 min | 15 - 40 min (plus derivatization) | 10 - 25 min | 5 - 15 min |
| Robustness | High | Moderate (derivatization dependent) | Moderate | High |
| Key Advantage | Gold standard, high accuracy[3] | High sensitivity, high resolution | Low sample/solvent use, high efficiency[12] | Rapid, non-destructive[3] |
| Key Disadvantage | Cost of chiral columns[7] | Risk of racemization during prep[4] | Lower loading capacity[4] | Lower sensitivity |
Experimental Protocols & Workflows
To ensure scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, actionable methodologies.
Visualizing the Analytical Workflow
The general workflow for a chromatographic analysis involves several key stages, from sample preparation to final data reporting.
Caption: General workflow for enantiomeric purity analysis by Chiral HPLC.
Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of a chiral Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate derivative using a polysaccharide-based CSP.
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Lux 5 µm Cellulose-2 (or equivalent polysaccharide-based CSP)[2], 250 x 4.6 mm
-
Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (Gradient or isocratic, to be optimized)[2][6]
-
Sample Diluent: Mobile Phase
-
Analyte sample and its corresponding racemic mixture (for peak identification)
-
-
Methodology:
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation:
-
Prepare a stock solution of the analyte at approximately 1 mg/mL in the sample diluent.
-
Prepare a resolution solution using the racemic mixture at the same concentration.
-
-
System Suitability: Inject the racemic mixture. The system is suitable for use if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.[2] The D-enantiomer is typically identified as the second eluting peak for these types of compounds on many common CSPs.[2]
-
Analysis: Inject the analyte sample solution in triplicate.
-
Data Analysis:
-
Identify and integrate the peak areas for both the major (desired) and minor (undesired) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
-
Protocol: Chiral NMR Analysis using a Chiral Solvating Agent (CSA)
Objective: To rapidly determine the enantiomeric purity of the target analyte via ¹H-NMR using a BINOL-derived CSA.[3][7]
-
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-quality NMR tubes
-
Chiral Solvating Agent (CSA): (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or similar.[7]
-
Deuterated Solvent: Chloroform-d (CDCl₃)
-
Analyte sample
-
-
Methodology:
-
Sample Preparation:
-
Data Acquisition: Acquire the ¹H NMR spectrum at 25°C.
-
Data Analysis:
-
Identify a proton signal of the analyte (e.g., the methoxy protons or a proton alpha to the chiral center) that is well-resolved into two distinct signals (one for each diastereomeric complex).
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess (% ee) from the ratio of the integrals (I): % ee = [(I_major - I_minor) / (I_major + I_minor)] x 100
-
-
Decision-Making Framework for Method Selection
Choosing the optimal analytical method requires balancing technical requirements with practical constraints. The following decision tree provides a logical framework for this process.
Caption: Decision tree for selecting an appropriate enantiopurity analysis method.
Conclusion and Best Practices
There is no single "best" method for all applications. Chiral HPLC remains the gold standard for routine, high-accuracy quality control of materials like Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate derivatives, offering a superb balance of resolution, robustness, and sensitivity.[3][4] Chiral GC provides unparalleled sensitivity but requires careful validation of its mandatory derivatization step to prevent misleading results due to racemization.[4]
For rapid screening, reaction monitoring, or when a non-destructive method is needed, Chiral NMR is an exceptionally powerful and efficient tool.[3] Finally, Capillary Electrophoresis presents a valuable option when sample quantities are extremely limited.[12]
As a Senior Application Scientist, my strongest recommendation is the implementation of an orthogonal validation strategy. For comprehensive and unequivocal characterization of enantiomeric purity, results from a primary method like Chiral HPLC should be confirmed with a secondary, mechanistically different technique such as Chiral NMR.[3] This cross-validation approach provides the highest degree of confidence in the analytical data, ensuring the quality and integrity of chiral building blocks used in drug development.
References
- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput
- Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- Amino Acid Analysis Through Capillary Electrophoresis Technology.
- Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. UC Press Journals.
- Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed.
- NMR determination of enantiomeric excess.
- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
- Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Chiral separation of amino acids by gas chromatography.
- A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Benchchem.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriv
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
- Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
- amino acid analysis.
- A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. Benchchem.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
- Chiral Amino Acid Analysis Using LC/MS. Wako Blog.
- Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv.
- Proline Derivatization and Enantioresolution by Chiral GC. Millipore Sigma.
- Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent.
- Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. PMC.
- Analyses of amino acids, Enantiomeric purity.
- Determination of optical purity of amino acids amino acid derivatives and peptides.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- Determination of Enantiomeric Purity by Direct Methods. Thieme.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Enantiomeric Purific
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. phenomenex.com [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cat-online.com [cat-online.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 14. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. online.ucpress.edu [online.ucpress.edu]
A literature survey of the applications of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.
Executive Summary: The "Swiss Army Knife" of C6 Linkers
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (CAS: 128372-97-4), often referred to as Boc-6-aminohexanoic acid methyl ester , is a critical bifunctional building block in modern medicinal chemistry. Unlike simple alkyl chains, this molecule offers a pre-functionalized C6 aliphatic spacer with orthogonal protection: a Boc-protected amine at one terminus and a methyl ester at the other.
This guide moves beyond basic datasheet information to analyze its strategic application in PROTAC® linker design , HDAC inhibitor synthesis , and peptide modification . We compare its performance against PEG and rigid linkers, providing experimental protocols that leverage its unique dual-reactivity.
Key Technical Specifications
| Feature | Specification | Strategic Advantage |
| Linker Type | Aliphatic C6 (Hexamethylene) | Optimal "Goldilocks" length for E3 ligase-POI bridging; high membrane permeability. |
| N-Terminus | Boc-protected amine | Acid-labile protection; stable to basic hydrolysis conditions. |
| C-Terminus | Methyl Ester | Acts as a carboxyl protecting group or a direct precursor for amides/hydroxamic acids. |
| Hydrophobicity | High (Lipophilic) | Enhances passive diffusion across cell membranes compared to PEG. |
Comparative Analysis: Linker Selection in Drug Design
In the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), the linker is not merely a connector—it determines physicochemical properties (PK/PD). Below is a head-to-head comparison of the C6 Alkyl Linker (derived from our subject compound) versus standard alternatives.
Table 1: Performance Matrix – Alkyl (C6) vs. PEG vs. Rigid Linkers
| Performance Metric | Methyl 6-(Boc)hexanoate (Alkyl C6) | PEG Linkers (e.g., PEG3-PEG5) | Rigid Linkers (e.g., Piperazine) |
| Cell Permeability | High (Lipophilic nature aids passive diffusion) | Low to Moderate (High polarity can hinder membrane crossing) | Variable (Depends on scaffold) |
| Aqueous Solubility | Low (Requires formulation optimization) | High (Excellent for dissolving hydrophobic warheads) | Moderate |
| Metabolic Stability | High (Resistant to oxidative cleavage) | Moderate (Susceptible to oxidative degradation in vivo) | High |
| Conformational Entropy | High Flexibility (Allows "induced fit") | High Flexibility (High entropic penalty upon binding) | Low (Pre-organized for binding) |
| Synthetic Utility | Versatile (Ester allows direct conversion to hydroxamates) | Limited (Typically requires acid activation) | Limited |
Expert Insight: The Permeability-Solubility Trade-off
While PEG linkers are often the default choice to improve solubility, experimental data suggests that alkyl linkers (like the C6 chain provided by this compound) frequently yield higher cellular potency. This is because the lipophilic C6 chain facilitates entry into the cell, a common bottleneck for large PROTAC molecules.
Guideline: Use Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate when your warheads are moderately polar and you need to boost membrane permeability . Switch to PEG only if the final molecule is insoluble in screening media.
Core Applications & Case Studies
A. PROTAC Linkerology: The "Goldilocks" C6 Spacer
The 6-carbon chain is statistically one of the most successful linker lengths for recruiting Cereblon (CRBN) or VHL E3 ligases. It provides sufficient separation (~8–9 Å) to prevent steric clash between the ligase and the protein of interest (POI) without being so long that it induces "linker collapse" (hydrophobic folding).
Workflow:
-
Hydrolysis: Convert the methyl ester to a free acid (see Protocol A).
-
Coupling: React with the E3 ligase ligand (e.g., Thalidomide derivative).
-
Deprotection: Remove Boc (see Protocol C) to reveal the amine for attachment to the POI ligand.
B. HDAC Inhibitor Synthesis (Direct Hydroxaminolysis)
This is a distinct advantage of the methyl ester form. Instead of hydrolyzing to the acid and then coupling, the methyl ester can be directly converted to a hydroxamic acid—the zinc-binding group (ZBG) found in HDAC inhibitors like Vorinostat (SAHA) .
-
Mechanism: The methyl ester serves as an activated species that reacts with hydroxylamine under basic conditions.
-
Efficiency: This bypasses the need for peptide coupling reagents (HATU/EDC), reducing cost and steps.
Visualizing the Chemical Logic
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthetic utility of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate. Path B highlights the unique efficiency of the methyl ester for accessing HDAC inhibitor scaffolds.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure you verify success before proceeding.
Protocol A: Selective Methyl Ester Hydrolysis (Preparation of Free Acid Linker)
Use this when you need the carboxyl group for standard amide coupling (e.g., PROTAC synthesis).
Reagents: LiOH·H₂O, THF, Methanol, Water. Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate in a mixture of THF/MeOH/H₂O (3:1:1 ratio, 0.1 M concentration).
-
Saponification: Add 2.5 eq of LiOH·H₂O. Stir vigorously at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.
-
-
Workup: Acidify carefully with 1M HCl to pH ~3. Extract immediately with Ethyl Acetate (3x).
-
Note: Do not go below pH 2 to avoid premature Boc removal.
-
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The product is usually a white solid/oil pure enough for coupling.
Protocol B: Direct Synthesis of Hydroxamic Acid (HDAC Inhibitor Scaffold)
Use this to convert the ester directly into a Zinc-Binding Group without an acid intermediate.
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Potassium Hydroxide (KOH), Methanol. Step-by-Step:
-
Preparation of NH₂OH: Dissolve NH₂OH·HCl (1.5 eq) in Methanol. Cool to 0°C. Add KOH (1.5 eq) in Methanol dropwise. Filter off the precipitated KCl to get a free Hydroxylamine solution.
-
Reaction: Add the methanolic Hydroxylamine solution to Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (1.0 eq) in Methanol.
-
Activation: Add catalytic NaOMe (0.1 eq) if reaction is slow. Stir at Room Temperature for 12–24 hours.
-
Checkpoint: Perform the Ferric Chloride Test . Take an aliquot, add 1 drop of 1% FeCl₃. A deep red/violet color confirms the formation of hydroxamic acid.
-
-
Isolation: Neutralize with Amberlite IR-120 (H+ form) resin or dilute HCl. Concentrate and purify via preparative HPLC or crystallization.
Protocol C: Selective Boc Deprotection (Amine Generation)
Use this when you need to couple the amine end first, keeping the methyl ester intact.
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM). Step-by-Step:
-
Setup: Dissolve the compound in DCM (0.1 M). Cool to 0°C.
-
Acidolysis: Add TFA slowly to reach a final concentration of 20–50% v/v.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Checkpoint: TLC should show complete loss of the non-polar starting material.
-
-
Workup: Concentrate under reduced pressure. Critical: Co-evaporate with Toluene or Ether (3x) to remove residual TFA. The product will be the TFA salt of the amine-ester.
References
-
BenchChem. "Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers." BenchChem Technical Guides, 2025. Link
-
Riva, E., et al. "Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation."[1] Journal of Organic Chemistry, 2009, 74(9), 3540-3543. Link
-
BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK." BOC Sciences Application Notes, 2025.
-
Hay, R. W., et al. "Hydrolysis of methyl 6-aminohexanoate." Journal of the Chemical Society, Dalton Transactions, 1972, 1524.[2] Link
-
Chytil, P., et al. "Bloodstream Stability Predetermines the Antitumor Efficacy of Micellar Polymer-Doxorubicin Drug Conjugates." Molecular Pharmaceutics, 2018, 15(9), 3654-3663. Link
Sources
- 1. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]
- 2. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate proper disposal procedures
Executive Summary & Immediate Action
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (also known as Boc-6-aminohexanoic acid methyl ester) is a protected amino acid derivative commonly used in peptide synthesis and organic chemistry. While generally stable, its disposal requires specific attention to its acid sensitivity (Boc group) and ester functionality .[]
Critical Safety Warning: Do NOT mix this compound (or waste solutions containing it) with strong acids (e.g., TFA, HCl, H₂SO₄) in a closed waste container. The acid-catalyzed deprotection of the Boc group releases isobutylene gas and CO₂, which can rapidly pressurize and rupture waste vessels.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure the correct waste stream selection.
| Property | Specification | Disposal Implication |
| CAS Number | 55757-60-3 (Generic/Related) | Use for waste manifesting. |
| Molecular Formula | C₁₂H₂₃NO₄ | High carbon content; suitable for incineration. |
| Physical State | Viscous oil or low-melting solid | Dictates solid vs. liquid waste stream. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Do not dispose of down the drain. |
| Reactivity | Acid Sensitive (Gas evolution) | Segregate from acidic waste. |
| Hazards (GHS) | H315 (Skin), H319 (Eye), H335 (Resp) | Standard PPE required (Irritant). |
Pre-Disposal Safety & PPE
Goal: Prevent exposure and cross-contamination during the transfer process.
-
Engineering Controls: All handling must occur inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber (0.11 mm minimum thickness). Double glove if handling solutions in DCM.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Body Protection: Standard flame-resistant lab coat and closed-toe shoes.
-
Disposal Decision Logic (Workflow)
The following decision tree illustrates the correct classification and routing of the waste.
Figure 1: Decision logic for segregating Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate waste streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Objective: Dispose of the pure chemical without generating unnecessary liquid waste.
-
Container Selection: Use a dedicated wide-mouth jar compatible with organic solids (HDPE or Glass).
-
Transfer:
-
Place the original container inside the fume hood.
-
If the chemical is in a glass vial, you may dispose of the entire vial into the solid waste container to minimize dust generation.
-
If scooping is required, use a disposable spatula and discard the spatula into the same waste container.
-
-
Labeling:
-
Tag as "Hazardous Waste - Solid Organic" .
-
List constituents: "Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate (100%)".
-
Check "Irritant" on the hazard checkbox.[2]
-
Scenario B: Disposal of Reaction Mixtures (Solutions)
Objective: Safely dispose of the chemical when dissolved in solvents (e.g., after an extraction or chromatography step).
-
Solvent Identification:
-
If dissolved in Dichloromethane (DCM): Use the Halogenated waste stream.
-
If dissolved in Ethyl Acetate/Hexanes/Methanol: Use the Non-Halogenated waste stream.
-
-
Acidity Check (The "Boc" Factor):
-
Test: Dip a pH strip into the solution.
-
Action: If pH < 4, slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until bubbling ceases and pH is neutral (6-8).
-
Reasoning: This prevents the Boc group from decomposing and pressurizing the waste drum with isobutylene gas [1].
-
-
Transfer: Pour slowly into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
-
Labeling:
-
List all solvents (e.g., "Dichloromethane 90%, Methyl 6-(Boc-amino)hexanoate 10%").
-
Scenario C: Spill Cleanup
Objective: Contain and remove accidental spills immediately.
-
Isolate: Alert nearby personnel and demarcate the area.
-
PPE Upgrade: Wear double nitrile gloves.
-
Absorb:
-
Liquid Spill: Cover with vermiculite, sand, or a commercial organic spill pad.
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to capture dust, then wipe up.
-
-
Clean: Wipe the surface with acetone or ethanol to remove oily residues.
-
Dispose: Place all contaminated absorbents and gloves into a Solid Hazardous Waste bag/pail.
Regulatory Compliance & Waste Codes
Adherence to local and federal regulations is mandatory. The following codes generally apply in the US (EPA RCRA) and EU.
| Region | Code | Description | Notes |
| US (EPA) | D001 | Ignitable Characteristic | Applies if dissolved in flammable solvents (Flash point <60°C). |
| US (EPA) | ORGM | Organic Mixture | General classification for non-listed organic intermediates. |
| EU (EWC) | 16 05 06 * | Lab chemicals consisting of dangerous substances | Standard code for laboratory organic waste. |
Note: Always consult your institution's EHS (Environmental Health & Safety) officer for site-specific codes.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]
-
PubChem. (2023). Compound Summary: Methyl 6-[(tert-butoxycarbonyl)amino]hexanoate.[3][4] National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
